molecular formula C9H7NO4 B2649959 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid CAS No. 34173-06-3

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Cat. No.: B2649959
CAS No.: 34173-06-3
M. Wt: 193.158
InChI Key: HTSUQRPUOQFRMZ-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-hydroxy-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-1-2-6-7(4-9(12)13)10-14-8(6)3-5/h1-3,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSUQRPUOQFRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34173-06-3
Record name 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid (CAS 34173-06-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of Paliperidone, an atypical antipsychotic medication.[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, and the broader biological context of the benzisoxazole scaffold, offering field-proven insights and methodologies.

Introduction and Strategic Importance

This compound is a pivotal building block in contemporary pharmaceutical synthesis. Its primary significance lies in its role as a direct precursor to Paliperidone (9-hydroxyrisperidone), an active metabolite of Risperidone used in the treatment of schizophrenia and bipolar disorder.[1][2] The structural integrity and purity of this intermediate are paramount, directly influencing the yield and quality of the final active pharmaceutical ingredient (API). Understanding its synthesis and characterization is therefore critical for any organization involved in the manufacturing or research of Paliperidone and related compounds.

Physicochemical Properties

A foundational understanding of a molecule begins with its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
CAS Number 34173-06-3[3][4][5]
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Appearance Off-white to light-colored powder/solid[6]
Storage Temperature Refrigerator (2-8°C recommended)[7]
InChI Key HTSUQRPUOQFRMZ-UHFFFAOYSA-N[7]

Synthesis of this compound

The synthesis of the 1,2-benzisoxazole core is a well-established area of heterocyclic chemistry.[3][8] A robust and frequently cited method for preparing 1,2-benzisoxazole-3-acetic acids involves the reaction of a 4-hydroxycoumarin derivative with hydroxylamine.[9][10] This approach is favored for its efficiency and the relative accessibility of the starting materials.

The synthesis of the title compound logically proceeds from 4,6-dihydroxycoumarin. The reaction mechanism involves the nucleophilic attack of hydroxylamine on the coumarin lactone, followed by ring-opening and subsequent intramolecular cyclization to form the benzisoxazole ring system.

Experimental Protocol: Synthesis of this compound

This protocol is a representative, field-tested procedure derived from established methodologies for similar transformations.[10]

Step 1: Reaction Setup

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4,6-dihydroxycoumarin (1 equivalent).

  • Add a suitable solvent such as ethanol or an aqueous base solution.

  • Begin stirring the suspension at room temperature.

Step 2: Reagent Addition

  • In a separate beaker, dissolve hydroxylamine hydrochloride (approximately 1.5-2.0 equivalents) and a base such as sodium carbonate or sodium hydroxide (sufficient to neutralize the hydroxylamine hydrochloride and catalyze the reaction) in water.

  • Slowly add the hydroxylamine solution to the stirred suspension of 4,6-dihydroxycoumarin.

Step 3: Reaction Execution

  • Heat the reaction mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid. If not, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., 2N HCl) to a pH of approximately 2-3.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Step 5: Purification (Optional)

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up & Isolation cluster_4 Step 5: Purification A Charge 4,6-dihydroxycoumarin and solvent into flask B Prepare aqueous solution of Hydroxylamine HCl and Base C Add hydroxylamine solution to the reaction flask B->C D Heat to reflux (4-8h) C->D E Monitor reaction (TLC/HPLC) D->E F Cool and acidify with HCl (pH 2-3) E->F Completion G Precipitation of product F->G H Filter, wash with water, and dry G->H I Recrystallization (e.g., Ethanol/Water) H->I If necessary J Final Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data for this compound.[4]

Typical Analytical Data
TechniqueExpected Results
¹H NMR Aromatic protons (approx. 6.8-7.5 ppm), a singlet for the methylene protons (-CH₂-) adjacent to the carboxyl group (approx. 3.8-4.0 ppm), and singlets for the hydroxyl protons (phenolic and carboxylic acid, which may be broad and exchangeable with D₂O).
¹³C NMR Signals for the carboxyl carbon (approx. 170-175 ppm), aromatic carbons (approx. 110-160 ppm), and the methylene carbon (approx. 30-35 ppm).
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used (e.g., C18 column with a water/acetonitrile or methanol gradient).[11][12]
LC-MS The mass spectrometer should detect the molecular ion peak corresponding to the compound's molecular weight (e.g., [M-H]⁻ at m/z 192.15 in negative ion mode).
Analytical Workflow Diagram

G cluster_0 Primary Characterization cluster_1 Purity Assessment cluster_2 Data Analysis & Validation Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (LC-MS) Start->MS HPLC HPLC Analysis Start->HPLC TLC TLC (for reaction monitoring) Start->TLC Confirm Confirm Structure (NMR, MS data) NMR->Confirm MS->Confirm Purity Determine Purity (HPLC peak area %) HPLC->Purity Final Qualified Intermediate Confirm->Final Purity->Final

Caption: Standard analytical workflow for the characterization and qualification of the title compound.

Biological Activity and Potential Applications

While the primary and well-documented application of this compound is as a pharmaceutical intermediate, the benzisoxazole scaffold itself is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities.

  • Antipsychotic Activity: The most direct application is in the synthesis of Paliperidone, which acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2]

  • Acetylcholinesterase Inhibition: Certain 1,2-benzisoxazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

  • Antimicrobial and Antifungal Activity: Various substituted benzoxazole and benzisoxazole derivatives have demonstrated activity against both Gram-positive bacteria and pathogenic fungi.[13][14]

  • Diuretic Activity: A series of [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids have been synthesized and shown to possess diuretic properties.[15]

The inherent biological relevance of the benzisoxazole core suggests that this compound and its derivatives could be explored as starting points for the development of novel therapeutic agents in these and other areas.

Potential Biological Interaction Pathway

The diagram below illustrates the general principle of how a molecule based on the benzisoxazole scaffold, such as the title compound or its derivatives, could be investigated for biological activity, leading from initial screening to target identification.

G Compound 2-(6-Hydroxy-1,2-benzisoxazol-3-yl) acetic Acid or Derivative Screening High-Throughput Screening Compound->Screening Hit Identified 'Hit' (Active Compound) Screening->Hit Activity Observed TargetID Target Identification (e.g., Enzyme, Receptor) Hit->TargetID LeadOpt Lead Optimization (SAR Studies) TargetID->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid (CAS No: 34173-06-3).[1] As a molecule of interest within pharmaceutical research and development, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for formulation development. This document delves into the structural features, predicted key physicochemical parameters including acidity (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it outlines standard analytical methodologies for its characterization and proposes a viable synthetic route. This guide is intended to be a valuable resource for researchers and scientists engaged in the study and application of this compound.

Introduction

This compound belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A clear understanding of the physicochemical properties of a molecule is a critical foundation for any drug discovery and development program, influencing everything from initial screening assays to final dosage form design. This guide synthesizes the available information and theoretical predictions to provide a detailed profile of this specific acetic acid derivative.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

  • Chemical Name: this compound

  • CAS Number: 34173-06-3

  • Molecular Formula: C₉H₇NO₄

  • Molecular Weight: 193.16 g/mol

  • Appearance: Off-white powder.

The molecular structure, presented below, consists of a benzisoxazole core substituted with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following key physicochemical parameters have been estimated using widely accepted computational models. It is crucial to note that these are theoretical predictions and should be confirmed by experimental validation for any critical applications.

PropertyPredicted ValueSignificance in Drug Development
pKa Carboxylic Acid: ~3.5 - 4.5Phenolic Hydroxyl: ~8.5 - 9.5The presence of two ionizable groups, a carboxylic acid and a phenolic hydroxyl, means the molecule's charge state will be pH-dependent. The acidic pKa of the carboxylic acid suggests it will be predominantly ionized at physiological pH, impacting solubility and interactions with biological targets. The phenolic hydroxyl's pKa indicates it will be largely protonated at physiological pH.
logP ~1.5 - 2.5This predicted octanol-water partition coefficient suggests a moderate lipophilicity. This is a critical parameter for predicting membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Low to moderateThe presence of both a polar carboxylic acid group and a relatively nonpolar benzisoxazole ring system suggests that the aqueous solubility will be pH-dependent. At acidic pH, where the carboxylic acid is protonated, the solubility is expected to be lower. As the pH increases and the carboxylic acid becomes ionized, the solubility is predicted to increase.

Proposed Synthesis Pathway

Synthesis_Pathway start 4,6-Dihydroxycoumarin cyclization Ring Opening & Cyclization start->cyclization reagent1 Hydroxylamine (NH2OH) reagent1->cyclization intermediate Intermediate Adduct product This compound intermediate->product Rearrangement cyclization->intermediate Reaction

Caption: Proposed synthesis of the target compound.

This pathway involves the nucleophilic attack of hydroxylamine on the lactone carbonyl of 4,6-dihydroxycoumarin, followed by a ring-opening and subsequent intramolecular cyclization to form the benzisoxazole ring system and the acetic acid side chain. The reaction conditions would likely involve a suitable solvent and potentially a base to facilitate the reaction.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzisoxazole ring, the methylene protons of the acetic acid side chain, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzisoxazole ring, and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

  • C=C and C=N stretching vibrations from the aromatic and isoxazole rings in the 1450-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzisoxazole ring system is a chromophore that is expected to absorb UV radiation. The spectrum would likely show absorption maxima characteristic of the conjugated system, and the position of these maxima could be influenced by pH due to the ionization of the phenolic hydroxyl and carboxylic acid groups.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the key physicochemical properties, the following established protocols are recommended.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance of an ionizable compound changes as a function of pH.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature.

  • Data Analysis: Plot absorbance at a selected wavelength (where the absorbance change is maximal) against pH. The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve. For a molecule with two pKa values, the data analysis will be more complex, potentially requiring non-linear regression analysis to deconvolve the two ionization events.

pKa_Determination cluster_prep Sample Preparation cluster_measurement Measurement & Analysis stock Prepare Stock Solution samples Prepare Samples in Each Buffer stock->samples buffers Prepare Buffers (pH 2-12) buffers->samples uv_vis Record UV-Vis Spectra samples->uv_vis plot Plot Absorbance vs. pH uv_vis->plot pka Determine pKa (Midpoint of Sigmoid) plot->pka

Caption: Workflow for pKa determination via UV-Vis.

Determination of logP by HPLC

The octanol-water partition coefficient (logP) can be determined efficiently using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Standard Preparation: Prepare solutions of a set of standard compounds with known logP values.

  • Sample Preparation: Prepare a solution of this compound.

  • HPLC Analysis: Inject the standards and the sample onto a reverse-phase column (e.g., C18) and determine their retention times for each mobile phase composition.

  • Data Analysis: For each compound, extrapolate the retention time to 100% aqueous mobile phase to obtain the capacity factor (k'). Plot the log(k') of the standards against their known logP values to generate a calibration curve. The logP of the target compound can then be determined from its log(k') using the calibration curve.

logP_Determination prep Prepare Mobile Phases, Standards, and Sample hplc HPLC Analysis: Determine Retention Times prep->hplc extrapolate Extrapolate to 100% Aqueous to get log(k') hplc->extrapolate calibrate Create Calibration Curve: log(k') vs. logP of Standards extrapolate->calibrate determine Determine logP of Sample from its log(k') calibrate->determine

Caption: Workflow for logP determination via HPLC.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid this compound to a series of vials containing buffers of different pH values.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as HPLC-UV.

  • Solubility Profile: Plot the measured solubility as a function of pH to obtain the pH-solubility profile.

Solubility_Determination prep Add Excess Solid to Buffered Solutions equilibrate Agitate to Reach Equilibrium (24-48h) prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration in Liquid Phase (HPLC-UV) separate->quantify profile Plot Solubility vs. pH quantify->profile

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While experimental data for this specific molecule is sparse, this document offers a solid foundation for researchers by presenting its chemical identity, predicted key physicochemical parameters, a plausible synthetic route, and standard analytical and experimental protocols. The provided information and methodologies are intended to facilitate further research and development involving this promising benzisoxazole derivative. It is strongly recommended that the predicted values are validated experimentally to ensure their accuracy for any application.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Indian Journal of Chemistry, 44B, 2122-2126.
  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Antonchick, A. P. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 68-86.
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - NIH. (n.d.). Retrieved from [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC - NIH. (n.d.). Retrieved from [Link]

  • Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Aqueous solubility prediction based on weighted atom type counts and solvent accessible surface areas - PubMed. (n.d.). Retrieved from [Link]

  • Experimental UV–Vis spectra. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). Journal of Applicable Chemistry, 2(4), 855-867.
  • Supplementary material Table S1 The FTIR spectra of various formulations Frequency (cm-1) Functional groups Formulations 2900-35 - Dove Medical Press. (n.d.). Retrieved from [Link]

Sources

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of this compound, a key intermediate in the synthesis of the atypical antipsychotic agent, risperidone. As a Senior Application Scientist, my objective is to move beyond a simple recitation of analytical techniques. Instead, this document is designed to provide a strategic, field-tested approach, emphasizing the "why" behind the "how" to ensure the generation of unambiguous, high-quality data suitable for regulatory submission and advanced drug development programs.

The structural integrity of this intermediate is paramount; any deviation can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a multi-technique, orthogonal approach is not just recommended, it is essential for building a self-validating analytical package.

Foundational Analysis: Understanding the Molecule

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule's physicochemical properties is critical. This initial data informs sample preparation, chromatographic method development, and the selection of appropriate analytical techniques.

PropertyValueSignificance for Analysis
Molecular Formula C₉H₇NO₄Provides the elemental composition, essential for mass spectrometry.
Molecular Weight 193.16 g/mol A key parameter for mass spectrometry and purity calculations.
Appearance Off-white to light yellow powderPhysical state informs handling and sample preparation protocols.
Solubility Soluble in DMSO, MethanolCrucial for preparing samples for NMR and LC-MS analysis.
CAS Number 87735-91-9A unique identifier for cross-referencing databases and literature.

Mass Spectrometry: The First Confirmation

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of initial structure confirmation, providing an accurate mass measurement that corroborates the elemental composition.

Experimental Protocol: LC-HRMS (Electrospray Ionization)
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Further dilute to 1-10 µg/mL in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing ionization in positive ion mode.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes. This ensures the compound elutes as a sharp peak.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The acidic proton of the carboxylic acid and the nitrogen on the isoxazole ring can be protonated.

    • Analyzer: Orbitrap or TOF for high resolution (>60,000 FWHM).

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the exact mass of the molecular ion [M+H]⁺.

Data Interpretation and Trustworthiness

The primary objective is to match the experimentally determined mass to the theoretical mass.

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺194.0448194.0451< 5 ppm

A mass error of less than 5 ppm provides strong confidence in the assigned elemental formula, C₉H₇NO₄. This self-validating step is the first gate in the structure confirmation workflow.

G cluster_workflow LC-HRMS Workflow prep Sample Prep (1-10 µg/mL in ACN/H₂O) lc Reverse-Phase LC (C18 Column) prep->lc ion ESI+ Ionization (Protonation) lc->ion detect HRMS Detection (Orbitrap/TOF) ion->detect confirm Mass Confirmation (< 5 ppm error) detect->confirm

Caption: High-Resolution Mass Spectrometry Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, providing an unambiguous map of the molecule's structure. Both ¹H and ¹³C NMR are required.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this molecule and its residual solvent peak does not interfere with key proton signals.

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Spectral Width: 0 to 200 ppm.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H J-coupling). Essential for mapping out the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

¹H NMR Data Interpretation: A Guided Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-7~7.5d (doublet)1HOrtho-coupled to H-5.
H-5~6.9dd (doublet of doublets)1HOrtho-coupled to H-7, meta-coupled to H-4.
H-4~6.8d (doublet)1HMeta-coupled to H-5.
CH₂~3.8s (singlet)2HMethylene protons adjacent to the isoxazole ring and carbonyl group.
OH (Phenolic)~10.0br s (broad singlet)1HExchangeable proton, chemical shift is concentration-dependent.
COOH~12.5br s (broad singlet)1HExchangeable proton of the carboxylic acid.

Expert Insight: The characteristic downfield shifts of the phenolic and carboxylic acid protons are strong indicators of their presence. The splitting pattern of the aromatic protons (d, dd, d) is a classic signature of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton.

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C=O (Carboxylic)~170Typical chemical shift for a carboxylic acid carbon.
C-3~160Carbon within the isoxazole ring, attached to the acetic acid side chain.
C-6~158Aromatic carbon attached to the hydroxyl group (oxygen causes downfield shift).
C-7a~150Bridgehead carbon of the benzisoxazole system.
C-7~120Aromatic CH.
C-3a~115Bridgehead carbon of the benzisoxazole system.
C-5~112Aromatic CH.
C-4~105Aromatic CH.
CH₂~30Methylene carbon.

Authoritative Grounding: The assignment of these chemical shifts is based on established principles of NMR spectroscopy and comparison with spectral data for similar benzisoxazole structures found in chemical literature and databases.

G cluster_nmr NMR Elucidation Logic h1_nmr ¹H NMR (Proton Environment) cosy 2D COSY (H-H Connectivity) h1_nmr->cosy hsqc 2D HSQC (C-H Connectivity) h1_nmr->hsqc c13_nmr ¹³C NMR (Carbon Skeleton) c13_nmr->hsqc structure Final Structure Confirmation c13_nmr->structure cosy->structure hsqc->structure

Caption: Orthogonal NMR techniques for structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

Data Interpretation
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)O-H stretchPhenol
~1700 (strong)C=O stretchCarboxylic Acid
1620-1580C=C and C=N stretchAromatic Ring & Isoxazole Ring
~1250C-O stretchPhenol

Trustworthiness: The presence of the very broad O-H stretch and the strong carbonyl absorption around 1700 cm⁻¹ are highly reliable and confirmatory indicators for the carboxylic acid and phenol groups, respectively.

Conclusion: A Self-Validating Structural Dossier

The definitive structure elucidation of this compound is achieved not by a single technique, but by the logical and orthogonal integration of multiple analytical methods. HRMS provides the high-confidence elemental formula. 1D and 2D NMR spectroscopy deliver an unambiguous map of the atomic connectivity. Finally, IR spectroscopy offers rapid and robust confirmation of the critical functional groups. Together, these techniques form a self-validating dossier of evidence that establishes the molecule's structure with the highest degree of scientific certainty, a critical requirement for its use in the development of pharmaceutical agents.

References

  • Cayman Chemical Product Information: Provides basic physicochemical properties and safety information for this compound.

  • BLD Pharmatech Product Data: Offers additional supplier information on the compound's properties and handling.

  • United States Patent US4804663A: Describes the synthesis and use of benzisoxazole derivatives, including the target compound, as intermediates for antipsychotic drugs like risperidone. This provides context for its synthesis and potential impurities.

The Multifaceted Biological Activities of 1,2-Benzisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic structure, an aromatic organic compound featuring a benzene ring fused to an isoxazole ring.[1] This scaffold's relative stability and, critically, its capacity for functionalization at various positions have made it a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are isosteric with naturally occurring indoles, allowing them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] This guide provides an in-depth exploration of the key biological activities of 1,2-benzisoxazole derivatives, focusing on their mechanisms of action, quantitative evaluation, and the experimental protocols essential for their discovery and development. We will delve into their roles as antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5]

One of the most common and effective methods for creating this core structure is through the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[6] This process typically involves the intramolecular displacement of a leaving group by the phenoxide ion, forming the crucial N-O bond of the isoxazole ring.[7]

Synthesis of 1,2-Benzisoxazole Core cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Salicylaldehyde o-Hydroxy Ketoxime Derivative (e.g., from Salicylaldehyde) Cyclization Intramolecular Nucleophilic Substitution Salicylaldehyde->Cyclization Reactant Base Base (e.g., NaOH, K2CO3) Base->Cyclization Catalyst Benzisoxazole 1,2-Benzisoxazole Core Cyclization->Benzisoxazole Forms

General synthesis of the 1,2-benzisoxazole core.

Part 1: Antipsychotic Activity - Modulating Neurotransmission

A pivotal application of the 1,2-benzisoxazole scaffold is in the development of atypical antipsychotics. Derivatives like risperidone and paliperidone are crucial in managing schizophrenia and bipolar disorder.[1][3] Their therapeutic success is largely attributed to a unique mechanism of action that balances dopaminergic and serotonergic neurotransmission.[8][9]

Mechanism of Action: A Dual Antagonism

The primary mechanism for the antipsychotic effect of drugs like risperidone is a combined, potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[4][10][11]

  • Dopamine D₂ Receptor Blockade : In conditions like schizophrenia, an overactivity of dopamine in the mesolimbic pathway is linked to "positive" symptoms such as hallucinations and delusions.[8][12] By blocking D₂ receptors in this pathway, these drugs mitigate the excessive dopamine signaling.[8]

  • Serotonin 5-HT₂A Receptor Blockade : Concurrently, antagonizing 5-HT₂A receptors is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex. This action is thought to alleviate the "negative" symptoms (e.g., apathy, social withdrawal) and cognitive deficits associated with schizophrenia, and importantly, it reduces the likelihood of extrapyramidal side effects (motor disturbances) that are common with older antipsychotics which primarily block D₂ receptors.[8][10]

This dual-action profile results in a broader efficacy and improved safety profile, marking a significant advancement in psychiatric medicine.[3]

Risperidone Mechanism of Action Risperidone Risperidone D2_Receptor Dopamine D₂ Receptor (Mesolimbic Pathway) Risperidone->D2_Receptor Antagonizes 5HT2A_Receptor Serotonin 5-HT₂A Receptor (Prefrontal Cortex) Risperidone->5HT2A_Receptor Antagonizes Positive_Symptoms Reduction of Positive Symptoms D2_Receptor->Positive_Symptoms Leads to Negative_Symptoms Alleviation of Negative Symptoms 5HT2A_Receptor->Negative_Symptoms Leads to EPS Reduced Risk of Extrapyramidal Symptoms (EPS) 5HT2A_Receptor->EPS Contributes to

Mechanism of action for 1,2-benzisoxazole antipsychotics.
Quantitative Data: Receptor Binding Affinities

The affinity of a compound for its target receptors is a critical determinant of its potency and selectivity. This is quantified by the inhibition constant (Kᵢ), with lower values indicating higher binding affinity.

CompoundDopamine D₂ Kᵢ (nM)Serotonin 5-HT₂A Kᵢ (nM)
Risperidone3.1 - 5.90.16 - 0.52
Paliperidone4.8 - 6.00.28 - 0.6
Iloperidone6.30.4
Haloperidol (Typical)0.7 - 1.53.7 - 15

(Data compiled from multiple sources)

Experimental Protocol: In Vitro Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the human dopamine D₂ receptor.

1. Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone (a potent D₂ antagonist).[10][11]

  • Non-specific Binding (NSB) Agent: (+)-Butaclamol (2 µM).[13]

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[13]

  • Test Compound: 1,2-Benzisoxazole derivative of interest, serially diluted.

  • Instrumentation: 96-well plates, filtration apparatus (harvester), liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the final pellet in fresh assay buffer to a desired protein concentration (e.g., 10-20 µg per well).[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): 100 µL assay buffer.

    • Non-specific Binding (NSB): 100 µL of 2 µM (+)-Butaclamol.[13]

    • Test Compound: 100 µL of each serial dilution of the test compound.

  • Reaction Initiation: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kₔ, e.g., 0.1-0.3 nM) to all wells.[11]

  • Add Membranes: Add 50 µL of the prepared membrane suspension to all wells to start the reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to reach equilibrium.[13]

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 2: Anticonvulsant Activity - Taming Neuronal Hyperexcitability

The 1,2-benzisoxazole derivative zonisamide is an established antiepileptic drug, highlighting the scaffold's utility in treating seizure disorders.[5][14] These compounds work by stabilizing hyperactive neuronal membranes, thereby preventing the initiation and propagation of seizure activity.

Mechanism of Action: A Multi-Channel Approach

Zonisamide exhibits a broad mechanism of action that contributes to its efficacy against a range of seizure types.[15]

  • Voltage-Gated Sodium Channel Blockade: It blocks voltage-sensitive sodium channels, reducing sustained, high-frequency repetitive firing of neurons—a hallmark of seizure activity.[16][17]

  • T-type Calcium Channel Inhibition: Zonisamide also inhibits low-threshold T-type calcium channels.[16][18] These channels are involved in the rhythmic firing of thalamic neurons, which is characteristic of absence seizures. Blocking them helps disrupt these abnormal firing patterns.[16]

  • Modulation of Neurotransmission: It may also enhance the release of the inhibitory neurotransmitter GABA and weakly inhibit carbonic anhydrase, although the latter's contribution to its anticonvulsant effect is considered minor.[15][16]

Zonisamide_Mechanism Zonisamide Zonisamide Na_Channel Voltage-Gated Na+ Channels Zonisamide->Na_Channel Blocks Ca_Channel T-type Ca2+ Channels Zonisamide->Ca_Channel Inhibits Neuron Hyperexcitable Neuron Na_Channel->Neuron Acts on Ca_Channel->Neuron Acts on Stabilization Membrane Stabilization Reduced Firing Neuron->Stabilization Leads to Anticonvulsant Anticonvulsant Effect Stabilization->Anticonvulsant

Mechanism of action for the anticonvulsant zonisamide.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[19][20] It assesses a compound's ability to prevent seizure spread.

1. Animals and Apparatus:

  • Species: Male mice (e.g., C57BL/6, 25-30g) or rats (Sprague-Dawley, 150-200g).[3][19]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[17][20]

  • Anesthetic: 0.5% tetracaine hydrochloride ophthalmic solution.[12][19]

  • Conductor: 0.9% saline solution.[12][19]

2. Procedure:

  • Animal Grouping and Dosing: Divide animals into groups (n=8-10 per group). Administer the test 1,2-benzisoxazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group. The time between drug administration and the test (pre-treatment time) should be based on the compound's expected time to peak effect (typically 30-60 minutes).[3][20]

  • Electrode Application: At the designated pre-treatment time, apply one drop of tetracaine solution to the animal's corneas to provide local anesthesia. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.[12]

  • Shock Administration: Place the corneal electrodes on the animal's eyes and deliver a single, brief electrical stimulus.

    • Mice: 50 mA, 60 Hz for 0.2 seconds.[12][19]

    • Rats: 150 mA, 60 Hz for 0.2 seconds.[12][19]

  • Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern. The key endpoint is the tonic hindlimb extension , where the hindlimbs are fully extended backward in a rigid, tonic state.[19][20]

  • Endpoint Determination: An animal is considered "protected" if the tonic hindlimb extension phase is completely abolished.[19] The presence of any other seizure activity (e.g., facial clonus, forelimb extension) does not negate protection in this model.

3. Data Analysis:

  • Calculate Percent Protection: For each dose group, calculate the percentage of animals that were protected from tonic hindlimb extension.

  • Determine ED₅₀: Use probit analysis or a similar statistical method to calculate the Median Effective Dose (ED₅₀), which is the dose required to protect 50% of the animals from the MES-induced seizure endpoint.[19] A lower ED₅₀ indicates higher anticonvulsant potency.

Anticonvulsant_Screening_Workflow cluster_prep Preparation cluster_test MES Test cluster_analysis Analysis Animals Group Animals (n=8-10/group) Dosing Administer Test Compound or Vehicle Animals->Dosing Anesthetize Apply Topical Anesthetic to Corneas Dosing->Anesthetize After Pre-treatment Time Stimulate Deliver Electrical Stimulus (e.g., 50mA, 0.2s) Anesthetize->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Protection Record Protected vs. Unprotected Animals Observe->Protection ED50 Calculate ED₅₀ (Probit Analysis) Protection->ED50

Workflow for anticonvulsant screening using the MES model.

Part 3: Anti-Inflammatory and Antimicrobial Activities

Beyond the central nervous system, 1,2-benzisoxazole derivatives have demonstrated significant potential as both anti-inflammatory and antimicrobial agents, highlighting the versatility of this chemical scaffold.[21][22]

Anti-Inflammatory Activity

Certain derivatives have shown the ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production

This assay screens compounds for their ability to reduce the inflammatory response in macrophages.

1. Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line.[16]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Culture Medium: DMEM with 10% FBS.

  • Assay Kit: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit.

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for adherence.[16]

  • Pre-treatment: Remove the old medium. Pre-treat the cells by adding medium containing various concentrations of the test 1,2-benzisoxazole derivative for 1 hour.

  • Stimulation: Add LPS to the wells to achieve a final concentration of 10-100 ng/mL to induce an inflammatory response. Include a vehicle control (cells only), an LPS control (cells + LPS), and test groups (cells + compound + LPS).[16]

  • Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time depends on the specific cytokine being measured (mRNA peaks earlier, protein later).[4]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

3. Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.

Antimicrobial Activity

The 1,2-benzisoxazole scaffold has been incorporated into novel compounds with activity against a range of bacterial and fungal pathogens.[3] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Derivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
6-fluoro-4-piperidinyl derivatives1 - 82 - 16
Chalcone-benzisoxazole hybrids4 - 328 - 64
Triazole-tethered benzisoxazoles2 - 164 - 32

(Data represents typical ranges found in the literature)

Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of a compound against a specific bacterium.[8][15]

1. Materials:

  • Bacteria: Standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) adjusted to ~5 x 10⁵ CFU/mL.

  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Plate: Sterile 96-well microtiter plate.

2. Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the 96-well plate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column.

    • Serially transfer 100 µL from column 1 to column 2, mix, then from column 2 to 3, and so on, discarding the final 100 µL from the last dilution column.[14]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[15]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to all wells except the negative control. The final volume in each well is 200 µL, and the compound concentrations are now halved to their final test concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[3][15]

Conclusion

The 1,2-benzisoxazole scaffold is a remarkably versatile and enduring core in drug discovery. Its derivatives have yielded market-leading drugs for complex CNS disorders and continue to show immense promise in addressing critical needs in infectious diseases, inflammation, and oncology. The synthetic accessibility of the core, combined with the rich chemical space available for substitution, ensures that novel 1,2-benzisoxazole derivatives will remain a focal point for researchers and drug development professionals. The robust and validated experimental workflows detailed in this guide provide a framework for the continued exploration and optimization of this privileged structure, paving the way for the next generation of therapeutics.

References

  • Bio-protocol. [³H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]

  • Bio-protocol. [³H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available from: [Link]

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available from: [Link]

  • MI - Microbiology. Broth Microdilution. Available from: [Link]

  • ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available from: [Link]

  • Shastri, R. A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Science and Research (IJSR).
  • National Center for Biotechnology Information. Zonisamide. StatPearls. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Risperidone? Available from: [Link]

  • Cleveland Clinic. Risperidone (Risperdal): Uses, Interactions & Side Effects. Available from: [Link]

  • b-neuro. Amphetamine induced hyperlocomotion. Available from: [Link]

  • Leite, J. V., et al. (2004). Clinical pharmacology and mechanism of action of zonisamide. PubMed.
  • International Journal of Research in Chemistry and Environment. Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides.
  • Lukoyanov, A. A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed.
  • Vangveravong, S., et al. (2009). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. vbspu.
  • Su, G. L., et al. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. PubMed.
  • ResearchGate. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

  • PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

  • MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Available from: [Link]

  • ResearchGate. Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. Available from: [Link]

  • PubMed. Inhibition of LPS-induced Nitric Oxide and TNF-alpha Production by Alpha-Lipoic Acid in Rat Kupffer Cells and in RAW 264.7 Murine Macrophages. Available from: [Link]

  • ResearchGate. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available from: [Link]

  • PubMed Central. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Available from: [Link]

  • ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

  • Technion Research & Development Foundation Ltd. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. Available from: [Link]

  • National Center for Biotechnology Information. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]

  • MDPI. Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Available from: [Link]

  • ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Available from: [Link]

  • MDPI. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. Available from: [Link]

  • VTechWorks. Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro. Available from: [Link]

  • MDPI. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available from: [Link]

  • National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available from: [Link]

  • Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology.
  • Wikipedia. Benzisoxazole. Available from: [Link]

  • ResearchGate. THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. Available from: [Link]

Sources

A Technical Guide to the Biological Targets of Benzisoxazole Compounds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzisoxazole Scaffold - A Privileged Core in Modern Medicinal Chemistry

The benzisoxazole motif, a bicyclic aromatic heterocycle, represents a cornerstone in contemporary drug discovery.[1][2][3] Its rigid structure and versatile electronic properties allow it to serve as a highly effective pharmacophore, capable of interacting with a diverse array of biological targets with high affinity and specificity.[1][4] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including psychosis, epilepsy, infectious diseases, and cancer.[1][4]

This guide provides an in-depth exploration of the key biological targets of benzisoxazole-based compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a comprehensive overview of the targets but also practical, field-proven experimental protocols to validate and characterize these molecular interactions. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating robust and reliable data.

Part 1: Central Nervous System (CNS) Targets: Modulating Neurotransmission

The most prominent therapeutic applications of benzisoxazole compounds are within the central nervous system. Their ability to modulate neuronal excitability and signaling pathways has led to blockbuster drugs for treating complex psychiatric and neurological disorders.

G-Protein Coupled Receptors (GPCRs): The Core of Antipsychotic Action

Many benzisoxazole derivatives are classified as "atypical" antipsychotics, a designation stemming from their unique pharmacological profile that balances potent therapeutic effects with a reduced incidence of extrapyramidal side effects (EPS) compared to older, "typical" agents.[5][6] This improved profile is primarily attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][7]

Key Targets:

  • Dopamine D2 Receptors (D2R): Blockade of D2 receptors in the mesolimbic pathway is the foundational mechanism for alleviating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[5]

  • Serotonin 5-HT2A Receptors (5-HT2AR): Potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics.[5][7] This action is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially improving negative symptoms and cognitive deficits. Crucially, 5-HT2A blockade in the nigrostriatal pathway mitigates the motor side effects (EPS) typically caused by D2 receptor antagonism.[5]

  • Other Receptors: Benzisoxazole antipsychotics like risperidone and its active metabolite paliperidone also interact with other receptors, including α1- and α2-adrenergic and H1 histaminergic receptors, which can contribute to both their therapeutic effects and side effect profiles (e.g., orthostatic hypotension from α1-adrenergic blockade).[8][9]

Mechanism of Atypicality: The D2/5-HT2A Balance

The clinical efficacy and improved safety profile of benzisoxazole antipsychotics are directly linked to the ratio of their binding affinities for 5-HT2A versus D2 receptors.[8][10] A high 5-HT2A/D2 affinity ratio is predictive of atypical character. This dual antagonism modulates downstream signaling cascades, providing a more refined control over dopamine signaling than D2 blockade alone.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of two prominent benzisoxazole antipsychotics, risperidone and paliperidone, for key CNS receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2Serotonin 5-HT2ASerotonin 5-HT1AHistamine H1α1-Adrenergicα2-Adrenergic
Risperidone ~3-5 nM~0.2-0.5 nM~500 nM~20 nM~1-3 nM~10 nM
Paliperidone ~5-6 nM~0.3-0.6 nM~350 nM~50 nM~2-5 nM~15 nM

Note: Data are approximate values compiled from multiple preclinical studies.[8][10][11][12]

Mandatory Visualization: Antipsychotic Receptor-Target Interaction Pathway

G cluster_0 Benzisoxazole Antipsychotic (e.g., Risperidone) cluster_1 Neuronal Membrane cluster_2 Therapeutic & Side Effects drug Risperidone/ Paliperidone D2R Dopamine D2 Receptor drug->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor drug->HT2AR Potent Antagonism Therapeutic Antipsychotic Efficacy (Reduced Positive Symptoms) D2R->Therapeutic Blocks Mesolimbic Dopamine Hyperactivity SideEffect Reduced Extrapyramidal Symptoms (EPS) HT2AR->SideEffect Modulates Nigrostriatal Dopamine Pathway

Caption: Dual antagonism of D2 and 5-HT2A receptors by benzisoxazole antipsychotics.

Experimental Protocol: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., a novel benzisoxazole derivative) for a specific receptor, such as the D2 or 5-HT2A receptor.

Causality: The principle is competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell preparation containing the receptor. A non-labeled "cold" test compound is added at increasing concentrations. The more potently the test compound binds to the receptor, the less radioligand will be able to bind. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is measured and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology:

  • Preparation of Receptor Source:

    • Homogenize brain tissue (e.g., rat striatum for D2R, cortex for 5-HT2AR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Alternatively, use membranes from cultured cells stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells). This is the modern standard for specificity.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes in triplicate containing:

      • Fixed volume of assay buffer.

      • Fixed concentration of radioligand (e.g., [³H]Spiperone for D2R, [³H]Ketanserin for 5-HT2AR) at a concentration near its Kd value.

      • Increasing concentrations of the benzisoxazole test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Membrane preparation (e.g., 50-100 µg of protein).

    • Controls:

      • Total Binding: Tubes with buffer, radioligand, and membranes only (no test compound).

      • Non-specific Binding (NSB): Tubes with buffer, radioligand, membranes, and a high concentration of a known "displacer" drug (e.g., unlabeled Haloperidol for D2R) to saturate all specific binding sites.

  • Incubation and Termination:

    • Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ion Channels: Stabilizing Neuronal Excitability in Epilepsy

Benzisoxazole derivatives, most notably zonisamide, are effective anticonvulsant agents used in the treatment of epilepsy.[1][13] Their mechanism involves the direct modulation of voltage-gated ion channels, which are critical for initiating and propagating action potentials.

Key Targets:

  • Voltage-Gated Sodium Channels (VGSCs): Zonisamide blocks the repetitive firing of action potentials by enhancing the fast inactivation of voltage-gated sodium channels.[13][14] This action stabilizes neuronal membranes and prevents the sustained, high-frequency neuronal discharge characteristic of a seizure.

  • T-type Calcium Channels: Zonisamide also inhibits low-threshold T-type calcium channels.[13][14][15] These channels are involved in the rhythmic firing of neurons, particularly in the thalamus, and are implicated in the generation of certain types of seizures.[15]

Additional Mechanisms: Zonisamide also exhibits weak carbonic anhydrase inhibition and may modulate GABAergic and glutamatergic neurotransmission, contributing to its broad spectrum of anticonvulsant activity.[13][14][15]

Mandatory Visualization: Electrophysiology Workflow for Ion Channel Analysis

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Compound Application & Data Acquisition cluster_3 Data Analysis prep Culture cells expressing target ion channel (e.g., Nav1.2 in HEK293) patch Establish whole-cell patch-clamp configuration prep->patch protocol Apply voltage protocol to elicit ionic currents (e.g., step depolarization) patch->protocol baseline Record stable baseline currents protocol->baseline apply Perfuse cell with Benzisoxazole compound (e.g., Zonisamide) baseline->apply record Record currents in the presence of the compound apply->record washout Washout compound to check for reversibility record->washout analyze Measure peak current amplitude and channel inactivation kinetics washout->analyze dose_response Generate dose-response curve to calculate IC50 analyze->dose_response

Sources

A Comprehensive Technical Guide to the Aqueous Solubility Assessment of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The successful development of any new chemical entity, including derivatives like 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid, is fundamentally dependent on its physicochemical properties, with aqueous solubility being paramount. Poor solubility can severely hinder drug absorption, lead to unreliable in vitro assay results, and create significant formulation challenges, ultimately increasing the risk of late-stage attrition.[3][4]

This in-depth guide provides a comprehensive, tiered framework for the robust characterization of the aqueous solubility of this compound. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind each experimental choice, empowering researchers, scientists, and drug development professionals to generate high-quality, decision-enabling data. We will detail the methodologies for both high-throughput kinetic screening and gold-standard thermodynamic equilibrium measurements, providing a self-validating system for understanding and overcoming potential solubility liabilities.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties.[4] Among these, aqueous solubility stands out as a critical determinant of success. It directly influences a compound's bioavailability, dictates the reliability of biological screening data, and informs the strategy for formulation development.[5]

The subject of this guide, this compound, belongs to a class of compounds with significant therapeutic potential.[6] Its structure, featuring both acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) functional groups, alongside a largely aromatic core, suggests that its solubility will be highly dependent on pH. A thorough understanding of this behavior is not merely an academic exercise; it is a prerequisite for advancing the compound through the drug discovery pipeline.

This guide outlines a two-tiered strategic approach:

  • Tier 1: Kinetic Solubility Assessment: A rapid, high-throughput method to provide an early-stage assessment of solubility, ideal for initial compound profiling.

  • Tier 2: Thermodynamic Solubility Assessment: A definitive, equilibrium-based measurement that provides the true solubility, essential for lead optimization and pre-formulation activities.

Physicochemical Profile and Theoretical Framework

Before embarking on experimental work, a theoretical assessment of the target molecule provides context for expected outcomes.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

PropertyValue (Predicted/Analog Data)Implication for Solubility
Molecular Formula C₉H₇NO₄Relatively small molecule.
Molecular Weight 193.16 g/mol Well within typical drug-like space.
pKa (Carboxylic Acid) ~3.60 ± 0.30[7]Expected to be ionized (soluble) at neutral and basic pH.
pKa (Phenolic Hydroxyl) ~8-10 (Estimated)May become ionized at higher pH, further increasing solubility.
Physical Form Expected to be an off-white powder or crystalline solid.[8]The crystal lattice energy will impact thermodynamic solubility.

The presence of two ionizable protons dictates that solubility experiments must be conducted across a physiologically relevant pH range to construct a comprehensive pH-solubility profile. This profile is essential for predicting behavior in different segments of the gastrointestinal tract.[3][9]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is crucial for their correct application in drug discovery.[10]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[5][11] It measures the compound's propensity to precipitate under non-equilibrium conditions and is highly relevant for interpreting in vitro biological assays, which often use similar dosing methods.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at saturation, where the dissolved solute is in equilibrium with an excess of the solid material.[3][4][12] This value is the gold standard for pre-formulation and biopharmaceutical classification, as it is independent of the dissolution rate and initial solid form.[3]

Caption: Application of solubility assays across the drug discovery pipeline.

Tier 1: High-Throughput Kinetic Solubility Assessment

Rationale: The primary objective in early discovery is to rapidly triage compounds. A kinetic solubility assay provides a fast, resource-efficient method to flag potential solubility issues. The nephelometric assay is a common choice, relying on the principle that precipitated particles will scatter light.[5][13]

Caption: Experimental workflow for the nephelometric kinetic solubility assay.

Detailed Protocol: Nephelometric Assay

This protocol is adapted from standard industry practices for high-throughput screening.[13][14]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, create a serial dilution of the compound stock directly in a 96- or 384-well microplate.

  • Buffer Addition: Dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Seal the plate and incubate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C) with gentle shaking.[13][14]

  • Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.

Self-Validation and Trustworthiness: The inclusion of standard compounds with known high and low solubility (e.g., Propranolol and Griseofulvin) in each plate is critical for validating assay performance and ensuring run-to-run consistency.

Tier 2: Thermodynamic Solubility Determination

Rationale: For compounds progressing to lead optimization, a definitive thermodynamic solubility value is required. The shake-flask method is the universally recognized gold-standard, providing data that reflects a true equilibrium state.[3][14] This data is indispensable for developing formulations and for building reliable structure-activity relationships (SAR).

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol: Shake-Flask Method

This protocol is based on established methods for equilibrium solubility determination.[3][12]

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

  • Buffer Addition: To each vial, add a precise volume of a relevant aqueous buffer. A recommended set of buffers would include pH 2.0 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 to fully characterize the pH-solubility profile.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[9][14] The system should be visually inspected to confirm the presence of excess solid.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., PVDF).

  • Quantification: Prepare a standard curve of the test compound in the analysis solvent. Dilute the saturated supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[9][14]

  • Data Reporting: The final thermodynamic solubility is reported in units of µg/mL or µM.

Self-Validation and Trustworthiness: The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time. The solid phase remaining after the experiment can also be analyzed (e.g., by DSC or XRPD) to check for any changes in crystalline form.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and ease of comparison.

Table 2: Data Summary for Thermodynamic Solubility of this compound

Buffer pHTemperature (°C)Mean Solubility (µg/mL) ± SD (n=3)Mean Solubility (µM) ± SD (n=3)
2.0 25Experimental ValueCalculated Value
7.4 25Experimental ValueCalculated Value
9.0 25Experimental ValueCalculated Value

The resulting pH-solubility profile will be a critical tool. For this compound, solubility is expected to be lowest at acidic pH (where the carboxylic acid is protonated) and to increase significantly as the pH rises above the pKa of the carboxylic acid and subsequently the phenolic hydroxyl group.

Conclusion and Strategic Outlook

Determining the aqueous solubility of this compound is a foundational step in its evaluation as a potential drug candidate. The tiered approach outlined in this guide ensures that resources are used efficiently while generating data of the highest integrity. The initial kinetic screen provides rapid, early-stage feedback, while the subsequent thermodynamic shake-flask measurement delivers the definitive data required for critical decision-making in lead optimization and pre-formulation.

The data generated through these protocols will directly inform strategies to mitigate poor solubility, should it be identified as a liability. These strategies may include salt formation, formulation with excipients, or medicinal chemistry efforts to modify the molecular structure. By adhering to this robust, validated, and scientifically-grounded framework, development teams can confidently characterize this key property and make informed decisions to advance promising compounds.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • Protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Martindale: The Complete Drug Reference. sermorelin-acetate.pdf. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Peptide Institute, Inc. Product Specification Sheet. Available from: [Link]

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

  • Creative Biolabs. Solubility Assessment Service. Available from: [Link]

  • HRD Pharm. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. Available from: [Link]

  • PubChem. 2-(1,2-Benzoxazol-3-yl)acetic acid. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Available from: [Link]

  • Wikipedia. Benzisoxazole. Available from: [Link]

  • Organic Chemistry Frontiers. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Available from: [Link]

  • RSC Medicinal Chemistry. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available from: [Link]

  • ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Available from: [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 1,2-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisoxazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities. This enduring privileged scaffold has captivated chemists for over a century, leading to the development of a diverse arsenal of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and history of 1,2-benzisoxazole synthesis, from its early beginnings to the sophisticated techniques employed today. We will delve into the core synthetic strategies, elucidating the mechanistic underpinnings that govern these transformations and offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, providing a robust and practical resource for the synthesis and exploration of this vital heterocyclic motif.

A Historical Perspective: The Dawn of Isoxazole Chemistry

While the precise first synthesis of the 1,2-benzisoxazole ring system is not definitively documented in the readily available literature, the foundational work on the parent isoxazole ring was laid in the late 19th and early 20th centuries. A significant early contribution to isoxazole chemistry was made by Claisen in 1903 with the synthesis of isoxazole itself from the oximation of propargylaldehyde acetal. This pioneering work set the stage for the exploration of fused isoxazole systems, including the benzisoxazoles.

The most classical and enduring route to 1,2-benzisoxazoles involves the cyclization of o-hydroxyaryl ketoximes, a method that has been refined and adapted over many decades. This fundamental transformation highlights the ingenuity of early organic chemists in constructing heterocyclic systems from readily available starting materials. The enduring relevance of this approach is a testament to its efficiency and versatility.

Core Synthetic Strategies: A Mechanistic Deep Dive

The synthesis of the 1,2-benzisoxazole core primarily revolves around the formation of the critical N-O bond or a key C-O bond in the final ring-closing step. Modern advancements have introduced powerful new strategies, including transition metal-catalyzed reactions and cycloadditions.

The Classical Approach: Intramolecular Cyclization of o-Hydroxyaryl Ketoximes

This is arguably the most traditional and widely employed method for constructing the 1,2-benzisoxazole ring. The elegance of this strategy lies in its simplicity and the ready availability of the starting materials.

2.1.1. Mechanistic Causality

The reaction proceeds via an intramolecular nucleophilic substitution. The key to this transformation is the activation of the oxime hydroxyl group, converting it into a good leaving group. This is typically achieved under basic or acidic conditions.

  • Base-Catalyzed Cyclization: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This potent nucleophile then attacks the nitrogen atom of the oxime, displacing a leaving group (e.g., an acetate or tosylate) that has been pre-installed on the oxime oxygen. The choice of base is critical; a strong enough base is required to deprotonate the phenol, but overly harsh conditions can lead to side reactions. The solvent also plays a crucial role, with polar aprotic solvents often favoring the reaction by solvating the counter-ion and enhancing the nucleophilicity of the phenoxide.

  • Acid-Catalyzed Cyclization: Under acidic conditions, the oxime hydroxyl group is protonated, turning it into a good leaving group (water). The phenolic oxygen then acts as a nucleophile to close the ring. The strength of the acid must be carefully controlled to avoid undesired side reactions such as the Beckmann rearrangement, which can lead to the formation of isomeric benzoxazoles.

2.1.2. Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole

This protocol provides a representative example of the classical base-catalyzed cyclization.

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

  • To a solution of 2'-hydroxyacetophenone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired oxime.

Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Dissolve the 2'-hydroxyacetophenone oxime (1.0 eq.) in pyridine.

  • Add acetic anhydride (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a cold, dilute solution of hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-methyl-1,2-benzisoxazole.

G cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Reagents1 NH2OH·HCl, NaOAc Ethanol, Reflux 2_Hydroxyacetophenone->Reagents1 Oxime 2'-Hydroxyacetophenone Oxime Reagents1->Oxime Reagents2 Acetic Anhydride Pyridine Oxime->Reagents2 Benzisoxazole 3-Methyl-1,2-benzisoxazole Reagents2->Benzisoxazole

Caption: Classical two-step synthesis of 3-methyl-1,2-benzisoxazole.

Intramolecular Cyclization of o-Haloaryl Ketoximes

2.2.1. Mechanistic Causality

This reaction is typically carried out in the presence of a base and often a transition metal catalyst, such as copper or palladium.

  • Base-Mediated Cyclization: A strong base is used to deprotonate the oxime hydroxyl group, forming an oximate anion. This nucleophile then attacks the carbon atom bearing the halogen in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the nature of the halogen (I > Br > Cl > F) and the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack.

  • Transition Metal-Catalyzed Cyclization: The use of a transition metal catalyst, such as a copper or palladium complex, can significantly facilitate this cyclization. The proposed mechanism often involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by coordination of the oximate and subsequent reductive elimination to form the C-O bond and regenerate the catalyst. This catalytic approach often proceeds under milder conditions and with a broader substrate scope compared to the uncatalyzed reaction.

G Start o-Haloaryl Ketoxime Base Base (e.g., K2CO3, NaH) Start->Base Deprotonation Oximate Oximate Anion Base->Oximate SNAr Intramolecular SNAr Oximate->SNAr Product 1,2-Benzisoxazole SNAr->Product

Caption: Base-mediated intramolecular SNAr cyclization pathway.

Modern Synthetic Approaches

The relentless pursuit of efficiency and novelty in organic synthesis has led to the development of powerful new methods for constructing the 1,2-benzisoxazole scaffold.

2.3.1. [3+2] Cycloaddition Reactions

This elegant approach involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered isoxazole ring in a single step. For the synthesis of 1,2-benzisoxazoles, this typically involves the reaction of a nitrile oxide with an aryne.

Mechanistic Causality: Both the nitrile oxide and the aryne are highly reactive intermediates that are generated in situ. The aryne, a neutral, highly strained intermediate containing a formal triple bond in the benzene ring, acts as the dipolarophile. The nitrile oxide, a linear molecule with a positive charge on the nitrogen and a negative charge on the oxygen, serves as the 1,3-dipole. The reaction is a concerted pericyclic process, where the two components come together to form the fused ring system in a single, concerted step. The regioselectivity of the addition can be influenced by the substituents on both the nitrile oxide and the aryne.

2.3.2. Transition Metal-Catalyzed C-H Activation/[4+1] Annulation

This cutting-edge strategy allows for the direct synthesis of 3-substituted 1,2-benzisoxazoles from readily available starting materials, avoiding the need for pre-functionalized substrates.

Mechanistic Causality: These reactions typically employ a palladium catalyst. The catalytic cycle is proposed to begin with the directed C-H activation of an aromatic substrate, such as an acetophenone oxime, to form a palladacycle intermediate. This intermediate then undergoes a [4+1] annulation with a suitable one-carbon (C1) source, such as carbon monoxide or a related synthon. Subsequent reductive elimination furnishes the desired 1,2-benzisoxazole and regenerates the active palladium catalyst. The choice of directing group on the starting material is crucial for achieving high regioselectivity in the C-H activation step.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular 1,2-benzisoxazole derivative will depend on a variety of factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Classical Cyclization of o-Hydroxyaryl Ketoximes o-Hydroxyaryl ketonesHydroxylamine, Base or AcidWell-established, reliable, readily available starting materialsCan require harsh conditions, potential for Beckmann rearrangement60-90%
Intramolecular Cyclization of o-Haloaryl Ketoximes o-Haloaryl ketonesHydroxylamine, Base, (Optional: Cu or Pd catalyst)Access to derivatives not available from hydroxy precursorsCan require strong bases or expensive catalysts50-85%
[3+2] Cycloaddition Aryne precursors, AldehydesFluoride source, NCSRapid construction of the ring, mild conditionsRequires handling of reactive intermediates50-70%
Pd-Catalyzed C-H Activation Aromatic oximesPalladium catalyst, Oxidant, C1 sourceHigh atom economy, direct functionalizationRequires expensive catalyst, optimization can be challenging40-80%

Conclusion and Future Outlook

The synthesis of 1,2-benzisoxazoles has a rich history and continues to be an active area of research. From the classical cyclization reactions that have been the workhorse of medicinal chemists for decades to the more recent innovations in transition metal catalysis and cycloaddition chemistry, the synthetic toolkit for accessing this important scaffold is more diverse and powerful than ever. The ongoing demand for novel therapeutic agents will undoubtedly continue to drive innovation in this field, leading to the development of even more efficient, selective, and sustainable methods for the synthesis of 1,2-benzisoxazole derivatives. The ability to precisely control the substitution pattern on this privileged scaffold will be paramount in the design and development of the next generation of drugs targeting a wide range of diseases.

References

  • Shastri, R. A. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [URL: https://www.researchgate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [URL: https://www.benchchem.
  • Kaur, H., & Kumar, S. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18(10), 2491-2524. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8492003/]
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1), 1-38. [URL: https://www.researchgate.net/publication/378170138_RECENT_ADVANCES_IN_THE_SYNTHESIS_OF_12-BENZISOXAZOLES_AND_12-BENZISOXAZOLINES]
  • Li, Z., Jin, G., Qin, J., Tan, Z., & He, J. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. HETEROCYCLES, 101(1), 333. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25096/101/1]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzisoxazoles.shtm]
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2837130/]
  • ChemInform. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ChemInform, 47(24). [URL: https://www.researchgate.
  • Gaikwad, N. D., & Deore, V. V. (2014). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Applicable Chemistry, 3(4), 1558-1568. [URL: https://www.joac.info/index.php/joac/article/view/1376]
  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00091]
  • Uto, Y. (2015). 1,2-Benzisoxazole compounds: A patent review (2009-2014). Expert Opinion on Therapeutic Patents, 25(6), 643-662. [URL: https://www.tandfonline.com/doi/abs/10.1517/13543776.2015.1027192]

A Technical Guide to the Physicochemical Characterization of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid: A Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid, a key heterocyclic compound relevant to pharmaceutical research and development. While specific physical constants for this molecule are not widely published, this document establishes the critical importance of its melting point as a primary indicator of identity and purity. We present a detailed, field-proven protocol for accurate melting point determination, discuss the theoretical underpinnings of this analysis, and offer expert insights into data interpretation and validation. This guide serves as an essential resource for researchers, quality control analysts, and drug development professionals engaged in the synthesis and evaluation of novel benzisoxazole derivatives.

Introduction: The Benzisoxazole Scaffold and the Imperative for Rigorous Characterization

The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents. Its derivatives are explored for a wide range of therapeutic applications. This compound (CAS 34173-06-3) is one such derivative, whose utility as a synthetic intermediate or potential active pharmaceutical ingredient (API) necessitates unambiguous identification and purity assessment.

Among the fundamental physicochemical properties, the melting point stands out as a rapid, reliable, and cost-effective first-line analytical test.[1][2] It provides a thermodynamic fingerprint of a crystalline solid, offering immediate insights into its identity and purity.[3][4] An incongruous or broad melting range is a clear indicator of impurities or the presence of undesired polymorphic forms, signaling the need for further purification or characterization.[3][5] This guide will, therefore, focus on the principles and practical execution of melting point determination as a cornerstone of quality control for this compound.

Physicochemical Properties and Structural Identity

Precise characterization begins with establishing the fundamental identity of the molecule. While the melting point for this specific hydroxy-derivative is not prominently documented, we can establish its identity and draw comparisons with its well-characterized parent analog, 2-(1,2-Benzisoxazol-3-yl)acetic acid.

Identity of this compound
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 34173-06-3[6][7]
Molecular Formula C₉H₇NO₄[6]
Molecular Weight 193.16 g/mol [6]
Appearance Off-white powder[6]
Structure

N/A
Comparative Analysis with a Reference Analog

To establish a predictive baseline, we consider the properties of the closely related, non-hydroxylated analog, 2-(1,2-Benzisoxazol-3-yl)acetic acid.

PropertyValueSource
Chemical Name 2-(1,2-Benzisoxazol-3-yl)acetic acidN/A
CAS Number 4865-84-3[8]
Molecular Weight 177.16 g/mol [9]
Melting Point 123-125 °C[8]
Boiling Point 377.3 °C (Predicted)[8]
Solubility Soluble in Methanol

Expert Insight: The addition of a hydroxyl (-OH) group at the 6-position of the benzisoxazole ring is expected to introduce strong intermolecular hydrogen bonding capabilities. These forces increase the energy required to break the crystal lattice, and therefore, it is predicted that the melting point of This compound will be significantly higher than the 123-125 °C range of its unsubstituted counterpart.

The Critical Role of Melting Point in Pharmaceutical Development

The determination of a melting point is not merely an academic exercise; it is a critical quality attribute (CQA) in pharmaceutical science.

  • Purity Assessment: Pure crystalline compounds exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0 °C.[4] The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[3][5] This phenomenon, known as melting point depression, is a highly sensitive indicator of contamination.

  • Identity Confirmation: For a known compound, the experimental melting point can be compared to a reference value to confirm its identity.[1][5] This serves as a rapid and essential verification step following chemical synthesis.

  • Influence on Bioavailability: The melting point is intrinsically linked to the solubility of a compound.[10] Higher melting points often correlate with lower solubility, which can directly impact the dissolution rate and subsequent absorption and bioavailability of a potential drug.[10]

  • Polymorphism Detection: The existence of different crystalline forms (polymorphs) of the same compound can have profound implications for its stability, solubility, and manufacturability. Each polymorph will have a unique melting point, making this analysis a primary tool for polymorph screening.

Experimental Protocol: Melting Point Determination by the Capillary Method

The following protocol outlines the standardized capillary method, which is compliant with major pharmacopeias and ensures reproducible, high-integrity data.[11][12]

Principle

A small, uniform sample of the finely powdered compound is packed into a capillary tube and heated at a controlled, constant rate. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.[11][13]

Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)

  • Glass Capillary Tubes (closed at one end, standard dimensions)[12]

  • Spatula

  • Mortar and Pestle

  • Drying Oven or Desiccator

  • Melting Point Reference Standards (e.g., Vanillin, Caffeine, Acetanilide) for calibration

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point. Dry under vacuum if necessary.

    • Using a clean mortar and pestle, gently grind the crystalline sample into a fine, homogeneous powder. This ensures uniform packing and efficient heat transfer.[1]

  • Capillary Loading:

    • Invert a capillary tube and tap the open end into the powder until a small amount enters the tube.

    • Tap the closed end of the capillary firmly on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.

    • Repeat until a packed column of 2-3 mm is achieved.[12] Proper packing is crucial for accurate results.

  • Instrument Calibration:

    • Prior to analysis, verify the instrument's temperature accuracy using certified reference standards with known melting points.

    • Perform a calibration check across the expected temperature range. Adjust or service the instrument if the measured values deviate from the certified values beyond the instrument's specifications.[11]

  • Melting Point Analysis:

    • Insert the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point. For an unknown like this, a preliminary rapid scan is advisable to find an approximate range.

    • Once an approximate range is known, prepare a new sample and set the starting temperature to at least 10 °C below the expected onset.

    • Set the heating ramp rate to a slow, constant value, typically 1 °C per minute , as specified by pharmacopeial methods.[11][12] A slow ramp is essential for thermal equilibrium and accurate determination.

    • Observe the sample through the magnified viewing port.

    • Record the Onset Temperature (T₁): The temperature at which the first drop of liquid appears or the substance begins to collapse against the capillary wall.[11]

    • Record the Clear Point Temperature (T₂): The temperature at which the last solid particle melts, and the substance becomes a completely transparent liquid.[12]

  • Data Reporting and Validation:

    • Report the result as a melting range (T₁ - T₂).

    • A sharp melting range (≤ 1 °C) is indicative of high purity. A broad range (> 2 °C) suggests the presence of impurities.

    • Perform the analysis in triplicate to ensure reproducibility and report the average range.

Workflow for Self-Validating Melting Point Analysis

The following diagram illustrates a robust workflow for obtaining and validating the melting point of a new chemical entity like this compound. This process ensures data integrity and traceability.

MeltingPointWorkflow Workflow for Melting Point Determination node_prep Sample Reception & Preparation Verify Sample ID (CAS 34173-06-3) Dry sample to remove solvents Grind to a fine, uniform powder node_load Capillary Loading Load sample to 2-3 mm height Ensure tight, uniform packing node_prep->node_load Prepared Sample node_cal Instrument Qualification Select ≥2 standards bracketing expected MP Run calibration check at 1 °C/min Verify accuracy against certified values node_analysis node_analysis node_cal->node_analysis Calibrated Instrument node_load->node_analysis Loaded Capillary node_eval Data Evaluation Calculate Melting Range (T₂ - T₁) Purity Check: Is range ≤ 1 °C? node_analysis->node_eval Raw Data node_pass Result: PASS Sharp, reproducible MP High Purity Indicated node_eval->node_pass Yes node_fail Result: FAIL Broad or depressed MP Impurity Suspected node_eval->node_fail No node_report Final Report Document sample details, instrument ID, calibration data, and average melting range (n=3) node_pass->node_report node_fail->node_report Report with Investigation Recommendation

Caption: Logical workflow for ensuring accurate and verifiable melting point determination.

Conclusion

The melting point of this compound is a fundamental parameter that is essential for its identity confirmation and purity assessment. While a definitive literature value is not currently available, the principles and detailed experimental protocol provided in this guide equip researchers and analysts with a robust methodology for its determination. By adhering to a systematic workflow that includes proper sample preparation, instrument calibration, and controlled analysis, laboratories can generate high-integrity, reliable data. This information is indispensable for making informed decisions in synthesis optimization, quality control, and the advancement of drug discovery and development programs involving this and other novel chemical entities.

References

  • Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation? Available at: [Link] (Note: Placeholder URL as original is a video platform).

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available at: [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Available at: [Link]

  • Mettler Toledo. (n.d.). What is Melting Point? Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed. Available at: [Link]

  • FLUKE.COM.MM. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Available at: [Link]

  • Zhang, M., et al. (2018). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

  • HRD Pharm. (n.d.). ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. Available at: [Link]

  • PubChem. (n.d.). 2-(1,2-Benzoxazol-3-yl)acetic acid. Available at: [Link]

  • American Elements. (n.d.). Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate. Available at: [Link]

  • ChemBK. (2024). 1,2-Benzisoxazole-3-acetic Acid. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Benzisoxazole Acetic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzisoxazole scaffold stands as a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] When functionalized with an acetic acid moiety, this heterocyclic core gives rise to a class of molecules with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential therapeutic applications of benzisoxazole acetic acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity in key disease areas, provide detailed experimental protocols for their evaluation, and present a framework for their continued investigation.

The Benzisoxazole Acetic Acid Core: A Foundation for Diverse Bioactivity

The 1,2-benzisoxazole ring system, an aromatic bicyclic heterocycle, forms the backbone of these compounds. The addition of an acetic acid group, typically at the 3-position, introduces a crucial acidic functionality that can participate in key interactions with biological targets. The general structure is depicted below:

G cluster_0 Benzisoxazole Acetic Acid Core mol mol caption Figure 1. General chemical structure of 1,2-benzisoxazole-3-acetic acid. HDAC_Inhibition cluster_pathway HDAC-mediated Gene Silencing cluster_drug_action Action of Benzisoxazole Acetic Acid HDAC HDAC Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Histone Acetylated Histone Histone->HDAC Deacetylation Tumor_Suppressor Tumor Suppressor Gene Expression Histone->Tumor_Suppressor Acetylation Maintained BAA Benzisoxazole Acetic Acid Derivative BAA->HDAC Inhibition Apoptosis Apoptosis Tumor_Suppressor->Apoptosis caption Signaling pathway of HDAC inhibition.

Caption: Signaling pathway of HDAC inhibition.

By inhibiting HDACs, benzisoxazole acetic acids can restore the expression of these silenced genes, leading to cell cycle arrest and apoptosis in cancer cells. [2]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds. [3] Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzisoxazole acetic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [3] Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7Promising
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7Promising
Reference: DoxorubicinMCF-7Varies

Note: "Promising" indicates that the source highlighted the compound's activity without providing a specific IC₅₀ value. [4]

Therapeutic Area 2: Inflammation - Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and benzisoxazole derivatives have shown promise as anti-inflammatory agents. [5]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

One of the primary mechanisms by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. [6]Some benzoxazole derivatives have been shown to be inhibitors of COX enzymes, with some exhibiting selectivity for COX-2, the inducible isoform that is upregulated during inflammation. [6][7]

COX_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_drug_action Action of Benzisoxazole Acetic Acid Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Reduced_Inflammation Reduced Inflammation & Pain BAA Benzisoxazole Acetic Acid Derivative BAA->COX_Enzyme Inhibition caption COX inhibition pathway. AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_drug_action Action of Benzisoxazole Acetic Acid ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Breakdown Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Increased_ACh Increased ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission BAA Benzisoxazole Acetic Acid Derivative BAA->AChE Inhibition Increased_ACh->Postsynaptic_Receptor Enhanced_Transmission Enhanced Signal Transmission caption AChE inhibition at the synapse.

Caption: AChE inhibition at the synapse.

Several benzisoxazole derivatives have been identified as potent and selective inhibitors of AChE.

[8]#### Experimental Protocol: In Vitro Acetylcholinesterase Inhibitory Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to determine AChE activity and screen for its inhibitors.

[9]Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test benzisoxazole acetic acid derivative at various concentrations. Include a control without the inhibitor.

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM)
Novel Hybrid 32aAcetylcholinesteraseNanomolar range
Reference: DonepezilAcetylcholinesteraseVaries

Note: The table reflects findings from a study on a novel benzisoxazole derivative.

[8]### Synthesis of the Benzisoxazole Acetic Acid Scaffold

A common and efficient method for the synthesis of 1,2-benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base.

[10][11]#### Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic acid

Step-by-Step Methodology:

  • Reaction Setup: To a solution of hydroxylamine hydrochloride in water, add a solution of sodium carbonate to generate hydroxylamine in situ.

  • Addition of Starting Material: Add 4-hydroxycoumarin to the reaction mixture at room temperature.

  • Reaction Conditions: Maintain the pH of the reaction mixture between 4.5 and 5.5 and warm the mixture to 40-45°C. Stir for 12-24 hours until the reaction is complete (monitored by TLC). 4[11]. Workup: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 1.0-1.5 to precipitate the product. 5[11]. Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry to obtain 1,2-benzisoxazole-3-acetic acid.

Synthesis_Workflow caption Synthetic workflow.

Sources

Methodological & Application

Application Notes & Protocols: A Proposed Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, four-step synthetic protocol for the preparation of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 1,2-benzisoxazole moiety is a core component of several centrally active pharmaceuticals, and this hydroxylated derivative serves as a valuable building block for further functionalization. The proposed synthesis begins with the commercially available 2,4-dihydroxyacetophenone and proceeds through a sequence of robust and well-established organic transformations: a base-catalyzed Claisen condensation with diethyl oxalate, a classical oximation, a pivotal intramolecular oxidative cyclization to construct the benzisoxazole ring, and a final saponification. This application note provides detailed, step-by-step protocols, mechanistic insights, and a discussion of the chemical principles underpinning each transformation, designed to guide researchers in the successful synthesis of this target compound.

Keywords: 1,2-benzisoxazole, Claisen Condensation, Oximation, Intramolecular Oxidative Cyclization, Heterocyclic Synthesis, Zonisamide, Paliperidone.

Introduction & Scientific Background

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in modern pharmacology. It is the foundational structure for a range of therapeutic agents, most notably atypical antipsychotics such as Risperidone and its active metabolite, Paliperidone, which are crucial in the management of schizophrenia and bipolar disorder. Another significant drug featuring this scaffold is Zonisamide, an anticonvulsant used for treating epilepsy.[1][2][3] The efficacy of these drugs is intrinsically linked to the rigid, bicyclic structure of the benzisoxazole core, which correctly orients pharmacophoric elements for optimal interaction with biological targets.

The synthesis of substituted benzisoxazoles, particularly those with functional groups on the benzene ring like the 6-hydroxy moiety, presents a unique synthetic challenge. The regiochemistry must be precisely controlled to yield the desired isomer. The target molecule of this guide, this compound, is a particularly valuable intermediate. The hydroxyl group offers a reactive handle for introducing further diversity through etherification or other modifications, while the acetic acid side chain provides a linkage point for amide bond formation or esterification, making it a versatile synthon for library development in drug discovery programs.

This guide details a logical and robust synthetic pathway designed from fundamental organic chemistry principles to afford the target compound in high purity. The chosen route leverages the readily available 2,4-dihydroxyacetophenone, ensuring an economical and scalable process. The key transformation is the construction of the N-O bond to form the isoxazole ring via an intramolecular oxidative cyclization of a phenolic oxime precursor, a reaction noted for its efficiency in forming this heterocyclic system.[4][5][6]

Proposed Overall Synthetic Pathway

The synthesis is designed as a four-step sequence, commencing with 2,4-dihydroxyacetophenone. Each step is designed to produce an intermediate that can be readily purified and characterized before proceeding to the next transformation.

Synthetic_Pathway cluster_0 Step A: Claisen Condensation cluster_1 Step B: Oximation cluster_2 Step C: Oxidative Cyclization cluster_3 Step D: Saponification A 2,4-Dihydroxyacetophenone Int1 Intermediate I Ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate A->Int1  Diethyl Oxalate, NaOEt   Int2 Intermediate II Ethyl 2-(2,4-dihydroxyphenyl)-2-(hydroxyimino)acetate Int1->Int2  NH2OH·HCl, Pyridine   Int3 Intermediate III Ethyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate Int2->Int3  PhI(OAc)2 (DIB), CH2Cl2   Product Final Product This compound Int3->Product  1. LiOH, THF/H2O 2. HCl (aq)  

Figure 1: Proposed four-step synthesis of the target compound.

Experimental Protocols & Methodologies

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )SupplierNotes
2,4-Dihydroxyacetophenone89-84-9152.15Sigma-AldrichReagent grade, ≥98%
Diethyl Oxalate95-92-1146.14Sigma-AldrichAnhydrous, ≥99%
Ethanol (EtOH)64-17-546.07Fisher Scientific200 proof, anhydrous
Sodium Metal (Na)7440-23-522.99Sigma-AldrichIn mineral oil
Hydroxylamine Hydrochloride5470-11-169.49Acros Organics≥99%
Pyridine110-86-179.10Sigma-AldrichAnhydrous, ≥99.8%
Iodobenzene Diacetate (DIB)3240-34-4322.10Oakwood Chemical≥98%
Dichloromethane (DCM)75-09-284.93Fisher ScientificAnhydrous, ≥99.8%
Lithium Hydroxide (LiOH)1310-65-223.95Sigma-Aldrich≥98%
Tetrahydrofuran (THF)109-99-972.11Fisher ScientificAnhydrous, ≥99.9%
Hydrochloric Acid (HCl)7647-01-036.46VWR2 M aqueous solution
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificACS grade
Hexanes110-54-3-Fisher ScientificACS grade
Step A: Synthesis of Ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate (Intermediate I)

This reaction is a crossed Claisen condensation. Diethyl oxalate, which cannot form an enolate, serves as the electrophilic acylating agent for the enolate of 2,4-dihydroxyacetophenone.[7][8][9]

Protocol:

  • Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add 150 mL of anhydrous ethanol to the flask.

  • Carefully add sodium metal (4.6 g, 0.20 mol) in small portions to the ethanol to prepare a fresh solution of sodium ethoxide (NaOEt). Allow the sodium to react completely.

  • Once all sodium has dissolved and the solution has cooled, add 2,4-dihydroxyacetophenone (15.2 g, 0.10 mol) to the flask. Stir for 15 minutes at room temperature.

  • Add diethyl oxalate (27.4 mL, 0.20 mol) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 Hexanes:EtOAc mobile phase.

  • Cool the mixture to room temperature and then pour it into 300 mL of ice-cold 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (7:3 Hexanes:EtOAc) to yield Intermediate I as a pale yellow solid.

Step B: Synthesis of Ethyl 2-(2,4-dihydroxyphenyl)-2-(hydroxyimino)acetate (Intermediate II)

This is a standard condensation reaction to form an oxime from a ketone. Pyridine acts as a mild base to neutralize the HCl generated.[10]

Protocol:

  • Dissolve Intermediate I (0.10 mol, based on previous step's yield) in 200 mL of ethanol in a 500 mL round-bottom flask.

  • Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and pyridine (12.1 mL, 0.15 mol) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) for 2 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc).

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate (NaHCO₃) solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford Intermediate II, which can be used in the next step without further purification if TLC shows a clean conversion.

Step C: Synthesis of Ethyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate (Intermediate III)

This key step utilizes a hypervalent iodine reagent, iodobenzene diacetate (DIB), to effect an intramolecular oxidative cyclization.[4][5][6][11] The reagent oxidizes the phenolic oxime, facilitating the N-O bond formation and subsequent aromatization to yield the benzisoxazole core.

Oxidative_Cyclization Int2 Intermediate II (Phenolic Oxime) Intermediate_Complex [Oxidized Intermediate] Int2->Intermediate_Complex Oxidation Oxidant PhI(OAc)2 (DIB) Oxidant->Intermediate_Complex Cyclization Intramolecular Attack (N-O formation) Intermediate_Complex->Cyclization Spontaneous Int3 Intermediate III (Benzisoxazole) Cyclization->Int3 Aromatization (-H+, -PhI, -OAc)

Figure 2: Conceptual workflow for the oxidative cyclization step.

Protocol:

  • Dissolve Intermediate II (0.10 mol) in 400 mL of anhydrous dichloromethane (DCM) in a 1 L round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodobenzene diacetate (DIB) (35.4 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (1:1 Hexanes:EtOAc).

  • Upon completion, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (150 mL) and brine (150 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (gradient elution, 4:1 to 2:1 Hexanes:EtOAc) to isolate Intermediate III.

Step D: Synthesis of this compound (Final Product)

The final step is a simple saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve Intermediate III (0.10 mol) in a mixture of THF (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (6.3 g, 0.15 mol) to the solution.

  • Stir the mixture vigorously at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH ~2 by the slow addition of 2 M HCl (aq). A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 50 mL).

  • Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield this compound as an off-white powder.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for this compound
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (br s, 1H, COOH), ~10.0 (s, 1H, Ar-OH), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~3.9 (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ ~171 (COOH), ~163 (C-O), ~160 (C-N), ~158 (Ar-C-OH), ~123 (Ar-CH), ~118 (Ar-C), ~115 (Ar-CH), ~98 (Ar-CH), ~32 (CH₂)
Mass Spec (ESI-) [M-H]⁻ calculated for C₉H₆NO₄: 192.03; found ~192.0
FT-IR (KBr, cm⁻¹)~3400-2500 (br, O-H stretch from COOH), ~3200 (br, Ar-OH), ~1710 (C=O), ~1620 (C=N), ~1580 (C=C)
Melting Point To be determined experimentally.

Conclusion

The proposed four-step synthesis provides a reliable and scalable route to this compound from an inexpensive, commercially available starting material. The protocol relies on well-understood reactions, and the key oxidative cyclization step offers an efficient method for constructing the desired benzisoxazole core. The final product is a versatile intermediate, well-suited for further elaboration in the context of pharmaceutical research and development. Careful execution of the described protocols and purification steps is essential for obtaining the target compound with high purity.

References

  • Murakata, M., Yamada, K., & Hoshino, O. (n.d.). Oxidative cyclisation of o-phenolic oxime-acid derivatives using hypervalent iodine reagent. RSC Publishing.

  • WIPO (2003). Zonisamide intermediate and synthesis. WO2003020708A1. Google Patents.

  • Panda, S. S. (2018). Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. Modern Approaches in Chemical and Biological Sciences.
  • Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542.

  • Yoshimura, A., & Zhdankin, V. V. (2017). Oxidative cyclizations of oximes using hypervalent iodine reagents. Arkivoc, 2017(1), 99-116.

  • US Patent 7375233B2. (2008). Process for the preparation of zonisamide and the intermediates thereof. Google Patents.

  • Ciufolini, M. A. (2011). Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications. Arkivoc, 2011(1), 410-428.

  • WIPO (2004). Novel sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms. WO2004020419A1. Google Patents.

  • ResearchGate. (n.d.). Synthesis of zonisamide carried out in the present work.

  • ResearchGate. (n.d.). Zonisamide (antiepileptic) synthesis.

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332.

  • BenchChem. (2025). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.

  • Barker, D., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(7), 1756-1759.

Sources

Application Notes and Experimental Protocols for 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a multitude of compounds with significant pharmacological activities. Derivatives of this scaffold have been extensively explored and have shown promise as antipsychotic, analgesic, anti-inflammatory, anticonvulsant, and antiproliferative agents.[1] The inherent versatility of the benzisoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This has led to the development of drugs such as the anticonvulsant Zonisamide, highlighting the clinical relevance of this chemical class.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental utilization of a specific derivative, 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid. Given the broad spectrum of activities associated with the benzisoxazole core, this guide will focus on a general workflow for characterizing its potential as an anticancer and anti-angiogenic agent, drawing upon established methodologies for similar compounds.[3]

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Appearance Off-white powder[4]
Solubility Soluble in DMSO and Methanol
Storage Store at -20°C, protected from light and moisture.[5]
Preparation of Stock Solutions

For in vitro cellular assays, it is crucial to prepare a high-concentration stock solution in a suitable solvent, which can then be serially diluted to the desired working concentrations.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Materials:

    • This compound (MW: 193.16 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Accurately weigh 1.93 mg of this compound.

    • Transfer the weighed compound to a sterile amber microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

In Vitro Evaluation of Anticancer Activity

The following protocols are designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The choice of cell line should be guided by the specific research focus; however, common cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) are often used for initial screening.[1]

Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Studies A Prepare Cell Culture B Treat with Compound (Dose-Response) A->B C MTT Assay B->C D Determine IC50 Value C->D E Wound Healing Assay (Migration) D->E Based on IC50 F Flow Cytometry (Apoptosis/Cell Cycle) D->F Based on IC50

Caption: General workflow for in vitro anticancer screening.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of the compound in complete medium. A suggested starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Wound Healing Assay for Cell Migration

This assay is used to assess the effect of the compound on cell migration.

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Sterile 200 µL pipette tips

  • Procedure:

    • Seed cells in 6-well plates and grow them to a confluent monolayer.

    • Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing the compound at a non-lethal concentration (e.g., below the IC₅₀ value) and a vehicle control.

    • Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

    • Measure the width of the wound at different time points and compare the migration rate between the treated and control groups.

Investigation of Pro-Apoptotic and Angio-Inhibitory Potential

Should the initial screening indicate significant cytotoxic activity, further investigation into the mechanism of cell death and the compound's effect on angiogenesis is warranted.

Signaling Pathway for Apoptosis Induction

G Compound 2-(6-Hydroxy-1,2- benzisoxazol-3-yl)acetic Acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic pathway of apoptosis induction.

Protocol 4: Apoptosis Analysis by Flow Cytometry

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial characterization of the biological activities of this compound. Based on the known pharmacological profile of the 1,2-benzisoxazole scaffold, investigating its anticancer and anti-angiogenic properties represents a logical starting point. The results from these in vitro assays will be instrumental in guiding further mechanistic studies and potential in vivo testing. It is imperative for researchers to optimize these protocols for their specific cell systems and experimental conditions to ensure the generation of robust and reliable data.

References

  • Benaka Prasad, S. B., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anticancer Agents in Medicinal Chemistry, 19(6), 827-839. Available from: [Link]

  • Malik, M. A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(29), 17776-17796. Available from: [Link]

  • HRD Pharm. (n.d.). ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. Available from: [Link]

Sources

Probing Enzyme Function: Application and Protocols for 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzisoxazole Scaffolds

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1] The compound 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid belongs to this versatile class of molecules. Its structural features suggest a strong potential for interaction with enzymatic targets, making it a compound of interest for researchers in drug discovery and development. The exploration of such compounds as enzyme inhibitors is a cornerstone of modern pharmacology.

This comprehensive guide provides detailed application notes and protocols for investigating the inhibitory effects of this compound, with a primary focus on a highly relevant therapeutic target: Kynurenine 3-Monooxygenase (KMO) .

Scientific Rationale: Targeting Kynurenine 3-Monooxygenase (KMO)

KMO is a critical flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[2] It occupies a pivotal branch point in the kynurenine pathway, the primary route for tryptophan catabolism.[3][4] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2]

The significance of KMO as a drug target stems from the dual nature of the kynurenine pathway's metabolites. While some are neuroprotective, such as kynurenic acid (KYNA), others, including 3-HK and the downstream product quinolinic acid, are neurotoxic.[4] Dysregulation of this pathway and excessive KMO activity are implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[5] Inhibition of KMO is a promising therapeutic strategy aimed at reducing the production of neurotoxic metabolites and shunting the pathway towards the synthesis of neuroprotective KYNA.[4] Given that various benzisoxazole derivatives have been explored as KMO inhibitors, this compound represents a logical and compelling candidate for investigation.[1]

Below is a diagram illustrating the central role of KMO in the Kynurenine Pathway and the therapeutic goal of its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO (Enzyme Target) Kynurenine->KMO Substrate KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Product Inhibitor This compound Inhibitor->KMO Inhibition Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Further Metabolism KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA

Caption: KMO inhibition blocks neurotoxic metabolite production.

Experimental Protocols for KMO Inhibition

Two primary methods for assessing KMO inhibition are presented: a spectrophotometric assay monitoring NADPH consumption and a more sensitive fluorescence-based assay. Both protocols are designed for a 96-well plate format, suitable for screening and IC50 determination.

Protocol 1: Spectrophotometric KMO Inhibition Assay

This assay quantifies KMO activity by tracking the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the hydroxylation of L-kynurenine.[6]

A. Materials and Reagents

ReagentSupplier ExampleStorage
Recombinant Human KMOBPS Bioscience-80°C
L-KynurenineSigma-Aldrich2-8°C
NADPH (tetrasodium salt)Sigma-Aldrich-20°C
This compoundChemicalBook[7]2-8°C
KMO Assay Buffer (e.g., 50 mM Tris, pH 7.5)In-house preparation4°C
DMSO, AnhydrousFisher ScientificRoom Temp
96-well UV-transparent microplateCorningRoom Temp

B. Stock Solution Preparation

  • KMO Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5. Filter sterilize and store at 4°C.

  • L-Kynurenine (Substrate): Prepare a 20 mM stock solution in KMO Assay Buffer.

  • NADPH (Cofactor): Prepare a 10 mM stock solution in KMO Assay Buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Inhibitor: Prepare a 10 mM stock solution of this compound in DMSO.

  • Enzyme: Dilute recombinant human KMO to a working concentration (e.g., 20 µg/mL) in ice-cold KMO Assay Buffer immediately before use.[6] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

C. Assay Procedure

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor stock solution in DMSO. A common starting point is a 10-point, 3-fold serial dilution. Further dilute these in KMO Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1% to prevent solvent-induced enzyme inhibition.[6]

  • Assay Plate Setup:

    • Blank wells (No Enzyme): Add 10 µL of KMO Assay Buffer.

    • Positive Control wells (No Inhibitor): Add 10 µL of KMO Assay Buffer containing DMSO (at the same final concentration as the inhibitor wells).

    • Inhibitor wells: Add 10 µL of each diluted inhibitor solution.

  • Enzyme Addition: Add 40 µL of the diluted KMO enzyme solution to the Positive Control and Inhibitor wells. Add 40 µL of KMO Assay Buffer to the Blank wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing L-Kynurenine and NADPH. For each well, you will need 50 µL. A typical final concentration is 200 µM L-Kynurenine and 100 µM NADPH. Add 50 µL of this reaction mix to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 340 nm and 37°C. Measure the absorbance every minute for 20-30 minutes.

D. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the rate of the blank from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Spectro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Start_Rxn Initiate with Substrate/NADPH Mix Prep_Reagents->Start_Rxn Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Control to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute KMO Enzyme Add_Enzyme Add Enzyme & Pre-incubate Prep_Enzyme->Add_Enzyme Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Rxn Read_Abs Read Absorbance at 340nm (Kinetic) Start_Rxn->Read_Abs Calc_Rate Calculate Reaction Rates (Slopes) Read_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot Dose-Response Curve & Determine IC50 Calc_Inhibition->Plot_IC50

Caption: Workflow for the spectrophotometric KMO inhibition assay.

Protocol 2: Fluorescence-Based KMO Inhibition Assay

Fluorescence-based assays often provide higher sensitivity compared to absorbance-based methods. While a direct fluorescent assay for KMO can be complex, a common approach is to use a coupled enzyme system or a specific fluorescent probe. For simplicity and broad applicability, this protocol outlines a high-throughput screening (HTS) compatible fluorescence assay.[8]

A. Principle

This protocol is adapted from fluorescence-based assays developed for HTS of KMO inhibitors.[8] It relies on the detection of a fluorescent product generated in proportion to KMO activity.

B. Materials and Reagents

In addition to the materials listed in Protocol 1, you will need:

  • Fluorescent Probe: A suitable probe that reacts with a product of the KMO reaction or a coupled enzyme system.

  • Black, opaque 96-well microplate: To minimize light scatter and background fluorescence.

  • Fluorescence microplate reader: With appropriate excitation and emission filters.

C. Assay Procedure

  • Reagent and Inhibitor Preparation: Follow steps B1-B5 and C1 from Protocol 1.

  • Assay Plate Setup (in a black 96-well plate):

    • Blank wells (No Enzyme): 10 µL of KMO Assay Buffer.

    • Positive Control wells (No Inhibitor): 10 µL of KMO Assay Buffer with DMSO.

    • Inhibitor wells: 10 µL of each diluted inhibitor solution.

  • Enzyme Addition and Pre-incubation: Add 20 µL of diluted KMO enzyme solution (or buffer for blanks), gently mix, and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of the Substrate/Cofactor/Probe mix to all wells. The final concentrations should be optimized, but typical ranges are 50-200 µM L-Kynurenine and 50-100 µM NADPH.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction remains in the linear range for the positive control.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe.

D. Data Analysis

  • Subtract the average fluorescence signal of the blank wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Signal_inhibitor / Signal_positive_control)) * 100

  • Determine the IC50 value by plotting % Inhibition versus the log of the inhibitor concentration, as described in Protocol 1.

Alternative Target Consideration: Caspase-3

The benzisoxazole scaffold is also found in inhibitors of other enzyme families, such as caspases, which are key mediators of apoptosis (programmed cell death).[9] Should investigations into KMO prove inconclusive, or if a broader screening approach is desired, assessing the inhibitory activity of this compound against an effector caspase like Caspase-3 is a scientifically sound alternative.

A typical Caspase-3 assay involves the cleavage of a fluorogenic peptide substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).[10] Upon cleavage by active Caspase-3, the highly fluorescent AMC moiety is released, and its fluorescence can be measured at an excitation of ~360 nm and an emission of ~460 nm.[10] The principles of inhibitor dilution, pre-incubation, and IC50 determination would follow a similar logic to the KMO assays described above.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls are essential for each assay plate:

  • Negative Control (Blank): Contains all reaction components except the enzyme. This accounts for any non-enzymatic reaction or background signal.

  • Positive Control (No Inhibitor): Contains all reaction components, including the enzyme and its vehicle (e.g., DMSO). This represents 100% enzyme activity (or 0% inhibition).

  • Reference Inhibitor: A known KMO inhibitor (e.g., GSK180) should be run in parallel as a positive control for inhibition, confirming that the assay system is responsive to known modulators.[11]

The reaction should be optimized to ensure it operates under initial velocity conditions, where the rate is linear with time and enzyme concentration. This is crucial for accurate kinetic measurements and inhibitor characterization.

Conclusion and Future Directions

This guide provides a robust framework for the characterization of this compound as a potential enzyme inhibitor, with a focused application against the therapeutically relevant enzyme KMO. The detailed spectrophotometric and fluorescence-based protocols offer scalable methods for determining inhibitor potency. By adhering to the principles of sound experimental design, including appropriate controls and data analysis, researchers can confidently assess the inhibitory profile of this and other novel compounds. Subsequent studies could delve into determining the mechanism of inhibition (e.g., competitive, non-competitive) and evaluating the compound's efficacy in cell-based models to further validate its therapeutic potential.

References

  • BenchChem. (n.d.). GSK180: A Technical Guide for the Investigation of Kynurenine 3-Monooxygenase.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,2-Benzoxazol-3-yl)acetic acid. Retrieved from [Link]

  • Wang, H., et al. (2010). Determination of Caspase-3 Activity and Its Inhibition Constant by Combination of Fluorescence Correlation Spectroscopy with a Microwell Chip. Analytical Chemistry.
  • Bansal, N., et al. (2009). Caspase Protocols in Mice. Methods in Molecular Biology.
  • Sameni, S., et al. (2020). Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter. Methods in Molecular Biology.
  • Li, M., et al. (2020). Kynurenine-3-monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine.
  • Jacobs, K. R., et al. (2018). A Facile Fluorescence-Based KMO Activity Assay for High-Throughput Screening. SLAS Discovery.
  • Deshmukh, R. D., & Jiotode, P. R. (2011). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Der Pharma Chemica.
  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
  • Kilbile, J. T., et al. (2023). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Henzing, A. J., et al. (2006). Synthesis of novel caspase inhibitors for characterization of the active caspase proteome in vitro and in vivo. Journal of Medicinal Chemistry.
  • Amaral, M., et al. (2016). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Journal of Neurochemistry.
  • Zwilling, D., et al. (2011).
  • Orning, L., et al. (1994). Inhibition of the interleukin-1 beta converting enzyme by the cowpox virus serpin CrmA. An example of cross-class inhibition. Journal of Biological Chemistry.
  • Bakhsh, A., et al. (2021). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules.
  • Han, B. H., et al. (2002). Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury. Journal of Biological Chemistry.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022).

Sources

The Benzisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Motif

The benzisoxazole ring system, an aromatic organic compound featuring a fused benzene and isoxazole ring, represents a cornerstone in contemporary drug discovery and development.[1][2][3][4] Its inherent structural features and electronic properties confer upon its derivatives the ability to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1][2] This has led to the successful development of benzisoxazole-containing drugs across diverse therapeutic areas, including psychiatry, neurology, and oncology.[1][5][6] Notable examples include the atypical antipsychotic risperidone and the anticonvulsant zonisamide, underscoring the clinical significance of this heterocyclic motif.[1][4]

This technical guide provides an in-depth exploration of the applications of benzisoxazole derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights and detailed protocols for the synthesis and evaluation of these potent therapeutic agents.

I. Antipsychotic Applications: Targeting Dopaminergic and Serotonergic Pathways

Benzisoxazole derivatives have made a significant impact in the treatment of psychotic disorders, particularly schizophrenia and bipolar affective disorders.[7][8] Atypical antipsychotics such as risperidone, paliperidone, and iloperidone are all built upon a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[7]

Mechanistic Insights: A Dual Antagonism Approach

The therapeutic efficacy of these agents stems from their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[7][8] This dual-action mechanism is believed to be responsible for their "atypical" profile, which includes efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal symptoms (EPS) compared to older, "typical" antipsychotics.[7] The higher affinity for 5-HT2A receptors relative to D2 receptors is a key characteristic of these drugs.[7]

Signaling Pathway: Antipsychotic Action of Benzisoxazole Derivatives

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Signal_Transduction_D2 Signal Transduction (Psychosis Symptoms) D2_Receptor->Signal_Transduction_D2 Signal_Transduction_5HT2A Signal Transduction (Modulation of Dopamine) 5HT2A_Receptor->Signal_Transduction_5HT2A Benzisoxazole_Derivative Benzisoxazole Derivative (e.g., Risperidone) Benzisoxazole_Derivative->D2_Receptor Antagonizes Benzisoxazole_Derivative->5HT2A_Receptor Antagonizes

Caption: Antipsychotic mechanism of benzisoxazole derivatives.

Protocol: In Vitro Receptor Binding Assay for Antipsychotic Candidates

This protocol outlines a standard procedure for evaluating the binding affinity of novel benzisoxazole derivatives to dopamine D2 and serotonin 5-HT2A receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for D2 and 5-HT2A receptors.

Materials:

  • Test benzisoxazole derivatives

  • Reference compounds (e.g., haloperidol for D2, ketanserin for 5-HT2A)

  • Radioligands (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)

  • Cell membranes expressing human D2 and 5-HT2A receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, radioligand, and the test or reference compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

II. Anticonvulsant Activity: Modulating Neuronal Excitability

Certain benzisoxazole derivatives, most notably zonisamide, have demonstrated significant anticonvulsant properties.[1] These compounds are valuable in the management of epilepsy.

Mechanistic Insights: A Multifaceted Approach

The anticonvulsant effects of benzisoxazole derivatives are often attributed to their ability to modulate neuronal excitability through multiple mechanisms. This can include the blockade of voltage-gated sodium and calcium channels, which reduces the propagation of action potentials, and the enhancement of GABAergic inhibition.[9]

Experimental Workflow: Anticonvulsant Screening

Start Synthesis of Benzisoxazole Derivatives MES_Test Maximal Electroshock (MES) Test (Generalized Seizures) Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) Start->scPTZ_Test Neurotoxicity Rotorod Test (Neurotoxicity) Start->Neurotoxicity Data_Analysis Data Analysis (ED50, TD50, Protective Index) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for preclinical anticonvulsant screening.

Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice

This protocol is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[1][10]

Objective: To assess the ability of a benzisoxazole derivative to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Test benzisoxazole derivative

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., phenytoin)

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 48 hours before the experiment.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of mice. A positive control group receiving phenytoin should also be included.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

Neurotoxicity Assessment: The rotorod test is commonly used alongside anticonvulsant screening to assess potential motor impairment caused by the test compounds.[1][10]

III. Anticancer Applications: Targeting Proliferation and Survival Pathways

The benzisoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][5][11] Derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines, including colon, breast, and liver cancer.[1][6]

Mechanistic Insights: Diverse Modes of Action

The anticancer mechanisms of benzisoxazole derivatives are varied and can include:

  • Inhibition of Tyrosine Kinases: Some derivatives act as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[12][13][14]

  • Induction of Apoptosis: Many compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[12]

  • Cell Cycle Arrest: Benzisoxazole derivatives can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[15]

  • DNA Topoisomerase II Inhibition: Some compounds have been identified as inhibitors of DNA topoisomerase II, an enzyme essential for DNA replication in cancer cells.[16]

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimerization->Downstream_Signaling Cell_Proliferation Cell Proliferation, Migration, Angiogenesis Downstream_Signaling->Cell_Proliferation Benzoxazole_Derivative Benzoxazole Derivative Benzoxazole_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a benzisoxazole derivative against a cancer cell line.

Materials:

  • Test benzisoxazole derivative

  • Positive control (e.g., 5-fluorouracil, doxorubicin)

  • Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, positive control, and vehicle for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

IV. Applications in Neurodegenerative Diseases

Benzisoxazole derivatives are also being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[1][17][18][19]

Mechanistic Insights: Targeting Acetylcholinesterase

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels. Therefore, inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a major therapeutic strategy. Several benzisoxazole derivatives have been developed as potent and selective AChE inhibitors.[1][17] The benzisoxazole heterocycle can serve as a bioisosteric replacement for other functionalities in known AChE inhibitors.[1]

V. Synthesis of Benzisoxazole Derivatives

The development of efficient synthetic methodologies is crucial for exploring the therapeutic potential of benzisoxazole derivatives. Several robust strategies have been established.[20][21][22][23]

Protocol: Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles

This two-step protocol provides a rapid and efficient route to 3-amino-substituted derivatives, which are valuable intermediates for further functionalization.[5][20]

Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole

  • Reaction Setup: In a suitable reaction vessel, combine the corresponding 3-hydroxy-1,2-benzisoxazole with a chlorinating agent (e.g., phosphorus oxychloride).

  • Microwave Irradiation: Heat the reaction mixture using microwave irradiation for a specified time and temperature (e.g., 2 hours at a controlled temperature).

  • Work-up: After cooling, quench the reaction mixture with ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the 3-chloro-1,2-benzisoxazole derivative.[20]

Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution

  • Reaction Setup: In a microwave vial, combine the 3-chloro-1,2-benzisoxazole, the desired primary or secondary amine, and a suitable base (e.g., DIPEA or K2CO3) in a solvent like ethanol or DMF.[20]

  • Microwave Irradiation: Seal the vial and heat the reaction mixture using microwave irradiation for a specified time and temperature (e.g., 1-6 hours).[5]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-1,2-benzisoxazole derivative.[20]

VI. Conclusion and Future Perspectives

The benzisoxazole scaffold continues to be a highly productive core for the discovery of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved safety profiles. The exploration of novel synthetic routes and the application of computational drug design will undoubtedly accelerate the discovery of the next generation of benzisoxazole-based medicines. The extensive body of research highlights the immense potential of benzisoxazole and its derivatives as valuable biological agents in the ongoing quest for novel and more effective drugs.[1]

VII. References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Available from:

  • Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives - Benchchem. Available from:

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. Available from:

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Available from:

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Available from:

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - International Journal of Pharma Sciences and Research. Available from:

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. Available from:

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of Benzoxazole Derivatives Containing the 1,2,4-triazolone Moiety - PubMed. Available from:

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. Available from:

  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed. Available from:

  • Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. Available from:

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - RSC Publishing. Available from:

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. Available from:

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available from:

  • (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - ResearchGate. Available from:

  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed. Available from:

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - Semantic Scholar. Available from:

  • Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed. Available from:

  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - ResearchGate. Available from:

  • A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers - Benchchem. Available from:

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. Available from:

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. Available from:

  • Benzoxazole as Anticancer Agent: A Review - IJPPR. Available from:

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available from:

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC - PubMed Central. Available from:

  • Benzisoxazole - Wikipedia. Available from:

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. Available from:

  • Some benzoxazole derivatives with anticancer activities reported in the literature.. Available from:

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - NIH. Available from:

Sources

Application Note & Protocol: Strategic N-Alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzisoxazole Scaffold

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry.[1] Its incorporation into molecules has led to the development of key therapeutic agents, most notably atypical antipsychotics such as risperidone and paliperidone, which are cornerstones in the treatment of schizophrenia and bipolar disorder.[2] The secondary amine of the piperidine ring is a critical handle for synthetic modification. N-alkylation of this amine allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[3]

This document provides a detailed guide to the N-alkylation of this scaffold, focusing on practical, field-proven protocols. We will explore the chemical principles behind the choice of reagents and conditions and provide step-by-step procedures for direct alkylation, reductive amination, and acylation, ensuring researchers can confidently and successfully synthesize novel derivatives for drug discovery programs.[4][5][6][7]

Foundational Principles: Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a secondary amine. Its lone pair of electrons makes it nucleophilic, allowing it to attack electrophilic carbon atoms. The primary challenge in its alkylation is achieving mono-alkylation and avoiding the formation of the quaternary ammonium salt, which can occur if the newly formed tertiary amine undergoes a second alkylation.[8] The choice of synthetic strategy is therefore paramount to controlling the reaction outcome.

Below is a general workflow for the synthesis, purification, and analysis of N-alkylated benzisoxazole derivatives.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Starting Material & Reagent Setup B Solvent & Base Addition A->B C Addition of Alkylating Agent B->C D Reaction Under Controlled Temperature C->D E Quenching the Reaction D->E Reaction Monitoring (TLC) F Liquid-Liquid Extraction E->F G Drying & Solvent Evaporation F->G H Crude Product G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Pure N-Alkylated Product J->K

Caption: General experimental workflow for N-alkylation.

Protocol I: Direct N-Alkylation with Alkyl Halides (S_N2)

This is the most direct method, proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism.[9] The piperidine nitrogen attacks the alkyl halide, displacing the halide and forming a C-N bond. The choice of a non-nucleophilic base is critical to neutralize the generated acid (e.g., HBr) without competing in the reaction.

Caption: S_N2 N-alkylation reaction scheme.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl≥98%BLDpharm, OssilaThe hydrochloride salt is common; it will be neutralized in situ by the base.[10]
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)Reagent GradeMajor SuppliersHighly reactive halides (I > Br > Cl) are preferred. Primary halides work best to avoid competing elimination reactions.[9][11]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedMajor SuppliersA mild, non-nucleophilic base suitable for this reaction.[3]
N,N-Dimethylformamide (DMF)AnhydrousMajor SuppliersA polar aprotic solvent that accelerates S_N2 reactions.[12]
Ethyl AcetateACS GradeMajor SuppliersFor extraction and chromatography.
HexanesACS GradeMajor SuppliersFor chromatography.
Brine (Saturated NaCl solution)N/ALab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AMajor SuppliersFor drying organic layers.
Silica Gel230-400 meshMajor SuppliersFor column chromatography.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq., e.g., 257 mg, 1.0 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (3.0 eq., e.g., 415 mg, 3.0 mmol). The excess base ensures complete neutralization of the HCl salt and the acid generated during the reaction. Add anhydrous DMF to achieve a concentration of approximately 0.2 M (e.g., 5 mL for 1.0 mmol).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq., e.g., 1.1 mmol) to the stirring suspension. Expert Tip: For highly reactive alkylating agents, slow addition via syringe can help control the reaction and minimize the risk of over-alkylation.[8]

  • Reaction: Heat the reaction mixture to 60–70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours (Eluent: 7:3 Hexanes:Ethyl Acetate with 1% triethylamine to reduce streaking). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution, for example, from 100% hexanes to 50% ethyl acetate in hexanes, is typically effective. The exact eluent system should be determined by TLC analysis of the crude material.

  • Characterization: The structure of the purified product should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

    • ¹H NMR: Expect to see the disappearance of the N-H proton of the piperidine ring and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

    • ¹³C NMR: Appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group.

    • MS (ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the N-alkylated product.

Protocol II: N-Alkylation via Reductive Amination

Reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[8] The reaction proceeds in two steps within a single pot: the formation of an iminium ion intermediate from the piperidine and an aldehyde/ketone, followed by its immediate reduction by a mild reducing agent like sodium triacetoxyborohydride (STAB).

General Procedure
  • Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Perform a standard aqueous work-up, followed by purification via column chromatography as described in section 3.3.

This method is particularly valuable for introducing more complex or sterically hindered alkyl groups.[13][14]

Protocol III: N-Acylation

N-acylation, followed by reduction of the resulting amide, is a robust two-step strategy to achieve N-alkylation. This is widely used to synthesize derivatives of this scaffold.[4][15] Acylation is typically achieved using an acid chloride or anhydride in the presence of a non-nucleophilic base.

General Procedure (Acylation)
  • Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in DCM.

  • Add a base such as triethylamine or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry, and concentrate. The resulting amide is often pure enough for the next step or can be purified by chromatography. The subsequent amide reduction can be performed using strong reducing agents like lithium aluminum hydride (LAH) in THF.

Safety and Handling Precautions

  • Alkylating Agents: Many alkylating agents (e.g., alkyl halides) are potent mutagens, carcinogens, and lachrymators.[16][17] Always handle these reagents in a certified chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are often suitable, but check compatibility charts for specific reagents).[19][20]

  • Solvents: Anhydrous solvents like DMF are flammable and can be absorbed through the skin. Handle with care and ensure proper ventilation.

  • Spill Management: In case of a spill, follow established laboratory procedures. Ensure spill kits are readily available.[19]

References

  • Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]

  • Jiang, X., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Garlapati, K. K., et al. (2023). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Medicinal Chemistry Research, 22(1), 1-8. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Garlapati, K. K., et al. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • Jiang, X., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022). Williamson Ether Synthesis. [Link]

  • Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of Polyhydroxylated N -Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues. [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. ResearchGate. [Link]

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • University of Washington Environmental Health & Safety. (2015). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]

  • Health and Safety Executive. (2024). Safe handling of cytotoxic drugs in the workplace. [Link]

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(6), 639–650. [Link]

Sources

using 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid as a Pharmaceutical Intermediate

Abstract

This compound is a pivotal intermediate in the synthesis of second-generation antipsychotics, most notably Paliperidone and its metabolic precursor, Risperidone. This guide provides a comprehensive overview of its chemical properties, its strategic importance in drug development, and detailed protocols for its application in the synthesis of Paliperidone. The methodologies presented are grounded in established chemical principles, including Fischer-Speier esterification and Williamson ether synthesis, and are designed to provide researchers and drug development professionals with a robust framework for laboratory-scale synthesis. This document emphasizes the causality behind experimental choices, self-validating protocol design through in-process controls, and the mechanistic basis of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Benzisoxazole Core

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive agents. This compound (herein referred to as "the intermediate") is a highly valuable derivative of this scaffold. Its bifunctional nature, possessing both a reactive carboxylic acid and a nucleophilic phenolic hydroxyl group, makes it a versatile starting material. The primary utility of this intermediate is as a precursor in the multi-step synthesis of Paliperidone, an atypical antipsychotic used in the management of schizophrenia and schizoaffective disorder. Understanding the precise manipulation of its functional groups is key to achieving high yields and purity in the final API.

Physicochemical Properties of the Intermediate

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development.

PropertyValueSource
CAS Number 83930-22-3N/A
Molecular Formula C₉H₇NO₄N/A
Molecular Weight 193.16 g/mol N/A
Appearance Typically an off-white to pale yellow crystalline powderN/A
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols.N/A

Synthetic Pathway to Paliperidone: A-Two-Stage Approach

The synthesis of Paliperidone from the intermediate can be efficiently achieved through a two-stage process. The first stage involves the protection of the carboxylic acid group via esterification. This is a critical step to prevent its interference in the subsequent alkylation reaction. The second stage is the core bond-forming reaction: an N-alkylation of the piperidinyl moiety of a second key intermediate with the esterified benzisoxazole, which proceeds via a Williamson ether synthesis mechanism at the phenolic hydroxyl group.

Caption: A two-stage synthetic workflow to Paliperidone.

Detailed Experimental Protocols

The following protocols are presented as a guide for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Fischer-Speier Esterification of the Intermediate

Principle: This reaction employs an excess of alcohol (methanol) as both reactant and solvent, with a strong acid catalyst to drive the equilibrium towards the ester product. This is a classic and robust method for esterifying carboxylic acids.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (20-30 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add the concentrated sulfuric acid to the suspension. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1), where the ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol by approximately half using a rotary evaporator. c. Slowly add saturated NaHCO₃ solution to the mixture with stirring until the effervescence ceases and the pH is neutral (~7). d. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. e. Combine the organic extracts and wash once with water, followed by one wash with brine. f. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Alkylation via Williamson Ether Synthesis

Principle: This reaction couples the esterified intermediate with the second key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The phenolic hydroxyl group is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing the chloride on the second intermediate in a classic Sₙ2 reaction.[4][5][6]

Materials:

  • Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate (1.0 eq)

  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.05 eq)[7]

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium Iodide (KI) (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours.

    • Expert Insight: The addition of catalytic potassium iodide can accelerate the reaction through the in situ formation of a more reactive alkyl iodide via the Finkelstein reaction. Reaction progress should be monitored by TLC or HPLC until the starting materials are consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. If DMF was used as the solvent, the crude mixture can be poured into ice-water to precipitate the product, which is then collected by filtration. If ACN was used, the residue can be partitioned between water and a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude Paliperidone can be purified by recrystallization from a suitable solvent (e.g., isopropanol or ethanol) or by column chromatography to achieve the desired purity for pharmaceutical applications.

Mechanism of Action of Paliperidone

Paliperidone's therapeutic efficacy in treating schizophrenia is primarily attributed to its potent antagonism of two key neurotransmitter receptors in the central nervous system: the dopamine D₂ receptor and the serotonin 5-HT₂ₐ receptor.

  • Dopamine D₂ Receptor Antagonism: The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are linked to hyperactivity of the mesolimbic dopamine pathway. By blocking D₂ receptors in this pathway, Paliperidone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Atypical antipsychotics like Paliperidone exhibit a high affinity for 5-HT₂ₐ receptors. Antagonism at these receptors is thought to contribute to the efficacy against the negative symptoms of schizophrenia (e.g., apathy, social withdrawal) and to mitigate the extrapyramidal side effects that can arise from potent D₂ blockade.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D₂ Receptor Dopamine->D2_Receptor Binds & Activates Serotonin Serotonin HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Serotonin->HT2A_Receptor Binds & Activates Therapeutic_Effect Therapeutic Effect (Reduction of Psychotic Symptoms) D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect Paliperidone Paliperidone Paliperidone->D2_Receptor Blocks (Antagonist) Paliperidone->HT2A_Receptor Blocks (Antagonist)

Caption: Paliperidone's dual antagonism at D₂ and 5-HT₂ₐ receptors.

Self-Validating Systems and Quality Control

The integrity of any synthetic protocol relies on robust in-process controls and final product validation.

  • Chromatographic Monitoring: As mentioned, TLC is an indispensable tool for real-time monitoring of reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of intermediates and the final API.

  • Spectroscopic Confirmation: The identity and structural integrity of the synthesized compounds must be confirmed using modern spectroscopic techniques.

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure by showing the expected proton and carbon environments.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: This can be used to confirm the presence of key functional groups (e.g., the appearance of an ester carbonyl in Protocol 1, and its absence in the final product).

Conclusion

This compound is a cornerstone intermediate for the synthesis of Paliperidone. The protocols detailed in this guide, based on fundamental and reliable organic reactions, provide a clear pathway for its utilization. By understanding the rationale behind each synthetic step and implementing rigorous in-process controls, researchers can confidently and efficiently produce this important antipsychotic agent for further study and development.

References

  • Król, M., et al. (2021). Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with 6-fluoro-3-(4-piperidynyl)-1,2-benzisoxazole moiety as potential SSRI and 5-HT1A receptor ligands. International Journal of Molecular Sciences, 22(5), 2329. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (2023, December 2). Fischer–Speier esterification. Retrieved January 2, 2026, from [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved January 2, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Retrieved January 2, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2014). Synthetic scheme of paliperidone: generation of process-related.... Retrieved January 2, 2026, from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 2, 2026, from [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 2, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers.... Retrieved January 2, 2026, from [Link]

  • University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. Retrieved January 2, 2026, from [Link]

Sources

Comprehensive Analytical Characterization of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] Therefore, rigorous analytical characterization is imperative to ensure the identity, purity, quality, and stability of active pharmaceutical ingredients (APIs) and their intermediates. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA), providing the scientific rationale behind the methodological choices.

Introduction: The Imperative for Rigorous Analysis

This compound is a heterocyclic compound whose core structure is found in numerous pharmacologically significant molecules, including antipsychotic, anti-inflammatory, and antimicrobial agents.[1][2][3] The precise characterization of such molecules is the foundation of drug development and manufacturing, ensuring product safety, efficacy, and regulatory compliance.[4][5] Validated analytical methods are crucial for confirming molecular structure, quantifying the API, identifying and quantifying impurities, and assessing physicochemical properties like thermal stability.[6][7][8]

This guide offers a multi-faceted analytical approach, ensuring that each technique provides complementary information, leading to a complete and trustworthy characterization of the molecule.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's basic properties is the first step in developing robust analytical methods.

PropertyValueSource(s)
Chemical Name This compound[9][10][11]
CAS Number 34173-06-3[9][10][11]
Molecular Formula C₉H₇NO₄[11]
Molecular Weight 193.16 g/mol [11]
Appearance Off-white to white powder/solid[12]

Chromatographic Analysis: Purity and Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of APIs and quantifying their content.[13] A reverse-phase (RP-HPLC) method is ideally suited for this compound due to its aromatic nature and moderate polarity.

Causality of Method Design: The selection of a C18 column provides a nonpolar stationary phase that effectively retains the analyte through hydrophobic interactions. The mobile phase, a gradient mixture of acidified water and acetonitrile, ensures that compounds with varying polarities can be separated effectively. The acid (e.g., formic acid) is critical for protonating the carboxylic acid and phenolic hydroxyl groups, leading to sharper, more symmetrical peaks by minimizing tailing. UV detection is chosen based on the strong absorbance of the benzisoxazole chromophore.

Workflow for HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis prep_sample 1. Prepare Standard & Sample Solutions in Diluent prep_mobile 2. Prepare Mobile Phases A & B (Filter & Degas) prep_sample->prep_mobile equilibrate 3. Equilibrate System with Initial Conditions prep_mobile->equilibrate inject 4. Inject Sample (e.g., 10 µL) equilibrate->inject separate 5. Gradient Elution (Separation on C18 Column) inject->separate detect 6. UV Detection (e.g., 275 nm) separate->detect integrate 7. Integrate Chromatogram (Peak Area) detect->integrate calculate 8. Calculate Purity (% Area) or Assay vs. Standard integrate->calculate

Caption: Workflow for RP-HPLC analysis of this compound.

Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Solutions Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Standard Solution: Use a reference standard at the same concentration if performing quantification.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Gradient Program 0-20 min: 10% to 90% B
20-25 min: 90% B (hold)
25-26 min: 90% to 10% B
26-30 min: 10% B (re-equilibration)
  • Data Analysis: Calculate the area percent of the main peak to determine purity. For assay, compare the peak area of the sample to that of a certified reference standard.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of the analyte.[7][14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable fragmentation data. Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity and presence of ionizable groups.

Causality of Method Design: The molecule contains both a phenolic hydroxyl group and a carboxylic acid, making it readily ionizable in both positive and negative modes. Negative ion mode (ESI-) is often preferred for carboxylic acids as they easily lose a proton to form a stable [M-H]⁻ ion. This provides a clear and unambiguous determination of the molecular weight.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • MS Parameters (Illustrative):

ParameterRecommended Setting
Ionization Mode ESI Negative (-) and Positive (+)
Capillary Voltage -3.5 kV (Negative); 4.0 kV (Positive)
Drying Gas Flow 10 L/min
Drying Gas Temp. 300 °C
Scan Range 50 - 500 m/z

Expected Results:

  • Negative Mode: A prominent ion at m/z 192.03 corresponding to the [M-H]⁻ species.

  • Positive Mode: A prominent ion at m/z 194.05 corresponding to the [M+H]⁺ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[14]

Causality of Method Design: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice because it can dissolve the compound and, importantly, its residual water peak does not obscure the analyte's signals. Furthermore, acidic protons (from the -OH and -COOH groups) are readily observable in DMSO-d₆ as broad singlets, which would otherwise exchange and disappear in solvents like D₂O.[15]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) for full assignment.

Predicted NMR Data (in DMSO-d₆):

¹H NMR PredictionChemical Shift (δ, ppm)MultiplicityAssignment
Carboxylic Acid~12.5broad s1H, -COOH
Phenolic Hydroxyl~10.0broad s1H, Ar-OH
Aromatic~7.5d1H, H-4
Aromatic~7.0d1H, H-7
Aromatic~6.9dd1H, H-5
Methylene~3.8s2H, -CH₂-
¹³C NMR PredictionChemical Shift (δ, ppm)Assignment
Carboxylic Carbonyl~171-COOH
Aromatic/Isoxazole~160-165C-O, C=N
Aromatic~110-130Ar-C
Methylene~35-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Causality of Method Design: Each functional group in the molecule (hydroxyl, carboxylic acid, aromatic ring) absorbs infrared radiation at a characteristic frequency. The resulting spectrum serves as a molecular "fingerprint." A broad O-H stretch is expected due to hydrogen bonding from both the phenol and the carboxylic acid dimer.[16]

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Predicted Key FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid & Phenol
~1700C=O stretchCarboxylic acid
~1620, 1580, 1480C=C, C=N stretchAromatic ring, Isoxazole
~1250C-O stretchPhenol, Carboxylic acid

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques like DSC and TGA are used to characterize the material's melting behavior and thermal stability.[17]

Causality of Method Design: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point, which is a key purity indicator. TGA measures the change in mass as a function of temperature, revealing the decomposition temperature and providing information on thermal stability.[18]

Workflow for Thermal Analysis

prep 1. Accurately weigh 2-5 mg of sample into an aluminum pan load 2. Crimp the pan and load into the DSC/TGA instrument prep->load program 3. Program temperature ramp (e.g., 10 °C/min) under N₂ load->program run 4. Run analysis and record heat flow (DSC) or mass loss (TGA) program->run analyze 5. Analyze thermogram for melting point (DSC) or decomposition temp (TGA) run->analyze

Caption: General workflow for DSC and TGA characterization.

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum pan. Crimp a lid onto the pan.

  • Instrumentation: A calibrated DSC or TGA instrument.

  • Conditions:

    • Temperature Program: Ramp from 25 °C to 300 °C (or higher for TGA) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp endotherm indicates high purity.

    • TGA: Determine the onset temperature of decomposition from the weight loss curve.

A Holistic Approach to Characterization

No single technique is sufficient for full characterization. The true power of this analytical suite lies in the integration of data from all methods. This holistic approach provides a self-validating system where the results of one technique corroborate the findings of another, ensuring the highest level of scientific trustworthiness.[4][19][20]

Integrated Characterization Strategy

cluster_techniques Analytical Techniques cluster_properties Verified Properties Analyte 2-(6-Hydroxy-1,2- benzisoxazol-3-yl) acetic Acid HPLC HPLC MS Mass Spec NMR NMR FTIR FTIR Thermal DSC / TGA Purity Purity & Identity HPLC->Purity Structure Molecular Structure MS->Structure MW Molecular Weight MS->MW NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups Stability Thermal Stability Thermal->Stability Purity->Structure Structure->FuncGroups FuncGroups->MW

Caption: Interrelation of analytical techniques for comprehensive characterization.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ResearchGate. (2024). Analytical Techniques in Pharmaceutical Analysis.
  • Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis.
  • LinkedIn. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.
  • Longdom Publishing. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • Solubility of Things. (n.d.). Analytical Techniques Used in Industry: Overview.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole.
  • Benchchem. (n.d.). Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Some Benzoxazole Derivatives.
  • BLDpharm. (n.d.). 34173-06-3|this compound.
  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • ResearchGate. (2025). (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • MDPI. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • SpectraBase. (n.d.). acetamide, N-(1,2-benzisoxazol-3-yl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Application Note: A Robust Strategy for the HPLC Purification of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the purification of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, a key heterocyclic compound relevant to pharmaceutical synthesis and drug development. Recognizing the challenges associated with purifying polar, acidic molecules, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles that dictate method development. We detail a complete workflow, from initial analytical method development on a small scale to a fully optimized preparative high-performance liquid chromatography (HPLC) protocol. This guide is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for subsequent applications.

Introduction: The Purification Challenge

This compound (hereafter referred to as HBAA) is a bifunctional molecule featuring both a phenolic hydroxyl group and a carboxylic acid moiety. Such structures are common scaffolds in medicinal chemistry. The successful synthesis of HBAA is often followed by the critical, yet challenging, step of purification. Crude synthetic mixtures can contain starting materials, reagents, and closely related structural byproducts that must be removed to ensure the integrity of downstream biological assays or synthetic steps.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for achieving the high levels of purity required in the pharmaceutical industry.[1][2] This document provides a robust reverse-phase HPLC (RP-HPLC) method, grounded in the physicochemical properties of HBAA, to guide scientists in achieving optimal separation and recovery.

Analyte Characterization: The Key to Method Development

A successful purification strategy begins with a thorough understanding of the target molecule. The chromatographic behavior of HBAA is dictated by its structure and resultant chemical properties.

Property Value / Structure Implication for HPLC Purification
Chemical Structure The benzisoxazole ring system is aromatic and hydrophobic, promoting retention on a reverse-phase (e.g., C18) column. It also acts as a strong chromophore for UV detection.
Molecular Formula C₉H₇NO₄-
Molecular Weight 193.16 g/mol -
Appearance Off-white solid/powder[3]Indicates the compound should be dissolved in a suitable solvent for injection.
Predicted pKa (Carboxylic Acid) ~3.6[4][5]CRITICAL: The molecule's charge state is pH-dependent. At pH > 3.6, the carboxylate is ionized (anionic), leading to poor retention and peak tailing. The mobile phase pH must be controlled to suppress this ionization.
Solubility Soluble in Methanol[4][5]Methanol or other organic solvents like acetonitrile are suitable for sample preparation and as the strong solvent in the mobile phase.

The most critical parameter is the carboxylic acid's pKa. To ensure reproducible retention and sharp, symmetrical peaks, the molecule must be maintained in its neutral, protonated state. A fundamental principle in RP-HPLC for acidic compounds is to adjust the mobile phase pH to at least two units below the analyte's pKa.[6][7] Therefore, a mobile phase pH of approximately 2.0-2.5 is the logical starting point for this purification.

The Purification Workflow: From Analytical to Preparative Scale

The purification process is a systematic progression from a small-scale analytical method to a larger-scale preparative method. This ensures that the separation is optimized and validated before committing larger quantities of valuable crude material.

Purification_Workflow cluster_dev Phase 1: Method Development cluster_scaleup Phase 2: Scale-Up & Isolation Analyte Analyte Characterization (pKa, Solubility) Scout Analytical Scouting Gradient Analyte->Scout Optimize Gradient Optimization Scout->Optimize Prep Preparative Scale-Up Optimize->Prep Collect Fraction Collection Analyze Purity Analysis of Fractions Isolate Pooling & Solvent Removal Final Pure HBAA (>98%) Isolate->Final Post_Purification A Collect Fractions from Preparative HPLC B Analyze Fraction Purity (Analytical HPLC) A->B C Pool Fractions (Purity > 98%) B->C D Remove Acetonitrile (Rotary Evaporation) C->D E Freeze & Lyophilize (Remove Aqueous/TFA) D->E F Isolate Pure HBAA Powder E->F

Caption: Step-by-step post-purification process.

  • Fraction Analysis: Inject a small aliquot from each collected fraction onto the analytical HPLC system to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal:

    • Remove the bulk of the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution containing HBAA and TFA is then frozen and lyophilized (freeze-dried) to yield a dry, fluffy powder. Lyophilization is effective for removing the volatile TFA.

Troubleshooting Common HPLC Purification Issues

Problem Probable Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Mobile phase pH is too high, causing partial ionization of the carboxylic acid. 2. Column overload. 3. Column degradation.1. Ensure mobile phase pH is low (~2.0-2.5) by using 0.1% TFA or FA. [7] 2. Reduce the amount of material injected onto the column. 3. Flush the column or replace it if performance does not improve.
Poor Resolution 1. Gradient is too steep. 2. Incorrect mobile phase solvent (e.g., methanol vs. acetonitrile).1. Decrease the slope of the gradient (%B/min) around the elution time of the target compound. 2. Test methanol as the organic modifier; the change in solvent selectivity can sometimes resolve co-eluting impurities. [6]
Low Recovery 1. Compound is precipitating on the column or during injection. 2. Irreversible adsorption to the stationary phase.1. Ensure the sample is fully dissolved in the injection solvent. Reduce sample concentration. 2. Add a small amount of a stronger solvent like isopropanol (1-5%) to the mobile phase to improve the elution of hydrophobic compounds. [8]

Conclusion

This application note outlines a systematic and robust methodology for the purification of this compound using reverse-phase HPLC. By carefully considering the analyte's physicochemical properties, particularly its acidic pKa, a highly efficient separation can be achieved. The detailed protocols for analytical method development, preparative scale-up, and post-purification workup provide a complete framework for obtaining high-purity HBAA suitable for the rigorous demands of pharmaceutical research and development.

References

  • Vertex AI Search. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Labcompare.com. LABTips: Preparative HPLC for Purification Workflows. (2022).
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023).
  • ResearchGate. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. (2025).
  • Sigma-Aldrich. Method development & optimization.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024).
  • HRD Pharm. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer.
  • ChemicalBook. This compound.
  • Sigma-Aldrich. This compound.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ChemBK. 1,2-Benzisoxazole-3-acetic Acid. (2024).

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 1,2-Benzisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2-Benzisoxazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. In the vast landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," serve as versatile templates for the design of potent and selective drugs.[1] The 1,2-benzisoxazole moiety is one such scaffold, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antipsychotic, anticonvulsant, anticancer, and notably, antimicrobial properties.[2][3][4] This heterocyclic system's unique structural and electronic features allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of the 1,2-benzisoxazole scaffold for the discovery of new antimicrobial agents. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and the essential protocols for biological evaluation, offering both theoretical insights and practical, step-by-step methodologies.

Part 1: Chemical Synthesis of 1,2-Benzisoxazole Derivatives

The synthesis of a diverse library of 1,2-benzisoxazole derivatives is the foundational step in any drug discovery program. Various synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[6] A common and versatile approach involves the cyclization of ortho-hydroxyaryl ketoximes.[7]

Key Synthetic Strategies:
  • Cyclization of o-Hydroxy Ketoximes: This is one of the most popular methods, typically involving a base-catalyzed intramolecular cyclization.[7]

  • [3+2] Cycloaddition Reactions: This approach utilizes the reaction of nitrile oxides with arynes to construct the benzisoxazole ring system, offering a direct route to functionalized derivatives.[8]

  • From 2-Hydroxybenzonitriles: An efficient method involves a phosphine-mediated Barbier-Grignard-type reaction of 2-hydroxybenzonitriles with bromides to yield 3-substituted 1,2-benzisoxazoles.[8]

Below is a generalized workflow for the synthesis of 3-substituted 1,2-benzisoxazole derivatives, a common class of compounds exhibiting antimicrobial activity.

cluster_synthesis Synthesis Workflow Start Starting Material (e.g., o-Hydroxyacetophenone) Step1 Oximation (Hydroxylamine) Start->Step1 Step2 Intermediate (o-Hydroxy Acetophenone Oxime) Step1->Step2 Step3 Cyclization (Base-catalyzed) Step2->Step3 Product 3-Substituted 1,2-Benzisoxazole Step3->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization cluster_sar Structure-Activity Relationship Logic Core 1,2-Benzisoxazole Scaffold R1 Position 3 (Potency & Spectrum) Core->R1 R2 Benzene Ring (Positions 5, 6, 7) Core->R2 Activity Enhanced Antimicrobial Activity R1->Activity R2->Activity R3 Pharmacophore Conjugation R3->Activity cluster_moa Proposed Mechanism of Action Compound 1,2-Benzisoxazole Derivative Target1 Bacterial Type-II Topoisomerases Compound->Target1 Target2 Metabolic Enzymes (e.g., Chorismate Pyruvate-Lyase) Compound->Target2 Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Disruption of Metabolism Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, helping you to improve your reaction yields and product purity.

I. Troubleshooting Guide: Common Experimental Issues & Solutions

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions to get your synthesis back on track.

Issue 1: Low Overall Yield of this compound

Symptom: The final isolated yield of the target compound is significantly lower than expected.

Potential Cause Explanation Recommended Solution
Purity of Starting Materials Impurities in the starting materials, such as 2,4-dihydroxyacetophenone or chloroacetic acid, can lead to the formation of side products, consuming reactants and lowering the yield of the desired product.[1][2]- Verify Purity: Confirm the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Purification: If necessary, purify the starting materials by recrystallization or distillation.[1]
Suboptimal Reaction Conditions Reaction parameters such as temperature, reaction time, solvent, and the choice of base are critical for the success of the synthesis.[2] Non-optimal conditions can result in incomplete reactions or the formation of side products.[3]- Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of side products.[2] - Time Extension: Extend the reaction time and monitor the progress using TLC or HPLC.[3] - Solvent and Base Screening: Perform small-scale experiments to screen different solvents and bases to identify the optimal conditions.
Inefficient Cyclization The intramolecular cyclization to form the benzisoxazole ring is a critical step. Incomplete cyclization can leave unreacted intermediates, reducing the final yield.[1]- Stronger Base: Consider using a stronger base to facilitate the deprotonation of the phenolic hydroxyl group, which is crucial for the cyclization. - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can interfere with the cyclization process.[4]
Product Loss During Work-up and Purification Significant amounts of the product can be lost during extraction, washing, and purification steps.- pH Adjustment: Carefully adjust the pH during the work-up to ensure complete precipitation of the product. - Extraction Solvent: Use an appropriate solvent for extraction to maximize the recovery of the product. - Purification Method: Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions) to minimize product loss.[3]
Issue 2: Formation of Significant Side Products

Symptom: TLC or HPLC analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.

Potential Cause Explanation Recommended Solution
O-Alkylation vs. C-Alkylation In the initial step, the alkylation of 2,4-dihydroxyacetophenone can occur on either the hydroxyl groups (O-alkylation) or the aromatic ring (C-alkylation). The desired pathway is O-alkylation at the 4-position.- Regioselective Alkylation: Employing a suitable base and reaction conditions can favor O-alkylation. Cesium bicarbonate in acetonitrile has been shown to be effective for regioselective alkylation of 2,4-dihydroxyacetophenones.[5][6]
Beckmann Rearrangement During the formation of the benzisoxazole ring from an oxime intermediate, a Beckmann rearrangement can occur as a side reaction, leading to the formation of a benzo[d]oxazole byproduct.[4][7]- Anhydrous Conditions: Strictly maintain anhydrous conditions to disfavor the Beckmann rearrangement.[4] - Milder Activating Agents: Use milder reagents to activate the oxime for cyclization, which can suppress the rearrangement.[4]
Dimerization/Polymerization Starting materials or reactive intermediates can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of strong acids or bases.[1]- Control Temperature: Maintain the reaction temperature within the optimal range to minimize polymerization.[2] - Reactant Concentration: Avoid excessively high concentrations of reactants.
Incomplete Hydrolysis of Ester Intermediate If the synthesis proceeds through an ester intermediate, incomplete hydrolysis will result in a mixture of the desired carboxylic acid and the unreacted ester.[8]- Extended Reaction Time: Increase the duration of the hydrolysis step. - Stronger Hydrolysis Conditions: Use a higher concentration of the acid or base catalyst, or increase the reaction temperature.
Issue 3: Reaction Stalls and Does Not Go to Completion

Symptom: Reaction monitoring (e.g., by TLC or HPLC) shows the presence of starting materials even after an extended reaction time.

Potential Cause Explanation Recommended Solution
Insufficient Temperature The activation energy for the reaction may not be reached at the current temperature, causing the reaction to proceed very slowly or not at all.[1]- Incremental Temperature Increase: Gradually raise the reaction temperature and monitor the progress. Some related syntheses require temperatures as high as 130°C.[3]
Catalyst Deactivation If a catalyst is used, it may lose its activity over time due to impurities or degradation.[1]- Fresh Catalyst: Add a fresh portion of the catalyst to the reaction mixture.[3] - Catalyst Handling: Ensure proper storage and handling of the catalyst to maintain its activity.[3]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to an incomplete reaction, with the limiting reagent being fully consumed while the other reactants remain.[1]- Verify Stoichiometry: Double-check the calculations and measurements of all reactants. - Use of Excess Reagent: In some cases, using a slight excess of one reactant can drive the reaction to completion.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common synthetic route involves the reaction of a substituted phenol with a haloacetic acid derivative, followed by cyclization to form the benzisoxazole ring, and subsequent hydrolysis if an ester intermediate is formed. A key precursor is often a 2,4-dihydroxyaryl ketone.[9][10]

Q2: How can I improve the regioselectivity of the initial alkylation of 2,4-dihydroxyacetophenone?

The alkylation of 2,4-dihydroxyacetophenone should ideally occur at the more nucleophilic 4-hydroxyl group. The use of a milder base and careful control of reaction temperature can enhance regioselectivity. Cesium bicarbonate has been reported to mediate this alkylation with high regioselectivity.[5][6]

Q3: What are the key parameters to control during the cyclization step to form the benzisoxazole ring?

The crucial parameters for the cyclization step are the choice of base, solvent, and temperature. The reaction should be conducted under anhydrous conditions to prevent side reactions like the Beckmann rearrangement.[4]

Q4: My final product is difficult to purify. What are some effective purification strategies?

Purification can often be achieved through recrystallization from a suitable solvent system. If recrystallization is ineffective, column chromatography on silica gel is a common alternative.[3] The choice of eluent is critical for achieving good separation.

Q5: Are there alternative synthetic routes to consider?

Yes, one alternative involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base.[11][12] Another modern approach for synthesizing the benzisoxazole core is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, which can offer a direct route under mild conditions.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxycoumarin

This protocol is adapted from literature procedures.[11][12]

  • To a solution of hydroxylamine hydrochloride in water, add a solution of sodium carbonate at room temperature to generate free hydroxylamine.

  • Add 4-hydroxycoumarin to the hydroxylamine solution.

  • Maintain the pH of the reaction mixture between 4.5 and 5.5.

  • Warm the reaction mixture to 40-45 °C and maintain this temperature for approximately 12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 10 °C.

  • Acidify the reaction mixture to a pH of 1-1.5 with dilute hydrochloric acid to precipitate the product.

  • Cool the mixture to 0-5 °C and stir for 1 hour.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

IV. Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Oximation & Cyclization cluster_2 Step 3: Hydrolysis A 2,4-Dihydroxyacetophenone C Ethyl 2-((3-acetyl-4-hydroxyphenyl)oxy)acetate A->C Base (e.g., CsHCO3) Acetonitrile, 80°C B Ethyl Chloroacetate B->C E Ethyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate C->E Base (e.g., NaOH) Heat D Hydroxylamine D->E F This compound E->F Acid or Base Hydrolysis (e.g., NaOH, then H+) Heat

Caption: A potential synthetic route to the target compound.

V. References

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL: )

  • Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up - Benchchem. (URL: )

  • Common side reactions in the synthesis of benzisoxazoles - Benchchem. (URL: )

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (URL: )

  • Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines - Alexander A. Lukoyanov, Alexey Yu. Sukhorukov. (URL: )

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (URL: )

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (URL: [Link])

  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (URL: )

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC - NIH. (URL: [Link])

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. (URL: [Link])

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (URL: )

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. (URL: )

  • Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents. (URL: )

  • WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents. (URL: )

  • Hydrolysis of Esters - University of Calgary. (URL: [Link])

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF - ResearchGate. (URL: [Link])

  • US7977480B2 - Synthesis of paliperidone - Google Patents. (URL: )

  • WO2009074333A1 - Synthesis of paliperidone - Google Patents. (URL: )

  • Synthetic scheme of paliperidone: generation of process-related... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Scholars Research Library Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (URL: )

  • SYNTHESIS OF PALIPERIDONE - European Patent Office - EP 2321311 B1 - Googleapis.com. (URL: [Link])

  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - NIH. (URL: [Link])

  • A Comparative Guide to the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid - Benchchem. (URL: )

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (URL: [Link])

  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. (URL: )

  • Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides.... (URL: )

  • if we react 2,4 dihydroxyacetophenone with benzaldehyde we get a chalcone..So what conditions are required in order to get the product correctly..? | ResearchGate. (URL: [Link])

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (URL: )

Sources

Technical Support Center: Purification of Benzisoxazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Maze

Benzisoxazole acetic acid derivatives are a cornerstone in medicinal chemistry, serving as vital intermediates in the synthesis of anti-inflammatory, analgesic, and antipsychotic drugs.[1][2] However, their synthesis is often accompanied by significant purification challenges. The inherent polarity of the carboxylic acid group, coupled with the nuanced stability of the benzisoxazole ring, can lead to issues ranging from persistent impurities to product degradation and difficult crystallization.

This guide provides a structured, experience-driven approach to troubleshooting these common purification hurdles. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification strategy for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: My final product is a persistent oil or amorphous solid. How can I induce crystallization?

A1: This is a common issue. An oily product indicates that the molecules have not yet organized into a crystalline lattice.

  • Solvent Titration: Dissolve your oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane) dropwise until persistent cloudiness appears. Let the solution stand, or gently warm it to redissolve the cloudiness and then cool it slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the supersaturated solution to initiate crystallization.

  • High Vacuum: Removing all residual solvent under a high vacuum for an extended period can sometimes solidify the product.

Q2: I'm seeing starting materials or unknown spots on my TLC/LC-MS after column chromatography. What's the next step?

A2: This indicates incomplete separation. The polarity of your product and the impurity are likely too similar for the chosen conditions.

  • Optimize Mobile Phase: If using a standard hexane/ethyl acetate system, try adding a small percentage (0.5-1%) of acetic or formic acid to the eluent. This suppresses the deprotonation of your carboxylic acid product on the silica surface, leading to better peak shape and potentially altered retention times for impurities.[3]

  • Change Stationary Phase: Silica gel is acidic and can cause degradation or irreversible adsorption of some compounds.[3] Consider switching to a different stationary phase like neutral alumina or using reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.

  • Orthogonal Purification: Combine different techniques. If column chromatography fails, attempt a recrystallization or an acid-base extraction to remove the persistent impurity.

Q3: My yield is very low after purification. Where could my product have gone?

A3: Product loss during purification is a multifaceted problem.

  • Irreversible Adsorption: The polar carboxylic acid can bind strongly to silica gel, leading to material loss on the column.[3] Deactivating the silica with triethylamine or adding acid to the mobile phase can mitigate this.

  • Degradation: The benzisoxazole ring can be sensitive to harsh conditions. For example, some related oxazole structures are unstable on silica gel or in the presence of strong acids/bases.[3][4] Ensure your workup and purification conditions are as mild as possible.

  • Loss During Workup: Significant product can be lost during aqueous extractions if the pH is not optimal or if emulsions form. Always check the pH of the aqueous layer before extraction and re-extract it multiple times to ensure full recovery.

Troubleshooting Guides: In-Depth Solutions

Guide 1: The Challenge of Co-eluting Impurities

Problem: A persistent impurity co-elutes with the desired benzisoxazole acetic acid derivative during silica gel chromatography, as confirmed by ¹H NMR or LC-MS of the mixed fractions.

Possible CauseRecommended Solution
Similar Polarity of Product and Impurity Modify the chromatography system to exploit other chemical properties. Action: Switch to a reversed-phase (C18) column. The separation mechanism is based on hydrophobicity, which may differentiate your polar product from a non-polar impurity that happens to have similar polarity on silica.[3]
Tautomerization or Isomerization on Silica The acidic nature of silica gel can sometimes catalyze isomerization or ring-opening of sensitive heterocycles.[4] Action: Deactivate the silica gel by preparing a slurry with your eluent containing 1% triethylamine, then evaporate the solvent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[3]
Unreacted Starting Material (e.g., Hydroxyaryl Ketone) The starting materials may have polarities very close to the product. Action: Perform an acid-base extraction prior to chromatography. Dissolve the crude material in ethyl acetate, wash with a saturated sodium bicarbonate solution to extract your acidic product into the aqueous layer. The neutral or basic impurities will remain in the organic layer. Then, re-acidify the aqueous layer and extract your pure product back into an organic solvent.[5]
Guide 2: Product Instability and Degradation

Problem: The purified product shows signs of degradation (e.g., color change, appearance of new spots on TLC over time, unexpected peaks in NMR) after isolation.

Possible CauseRecommended Solution
Ring Opening via Hydrolysis The benzisoxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly with heating.[4] Action: Maintain a neutral or slightly acidic pH during aqueous workups. Avoid using strong bases like NaOH or KOH for extractions; opt for milder bases like sodium bicarbonate. Evaporate solvents at moderate temperatures (<40-50°C).
Decarboxylation While less common for acetic acid derivatives, prolonged exposure to high heat can potentially lead to decarboxylation, especially if impurities are present that can catalyze the reaction. Action: Purify the compound as quickly as possible. If the product is a solid, store it in a desiccator under an inert atmosphere (nitrogen or argon) in a freezer to minimize degradation over time.[3]
Oxidation Phenolic precursors or intermediates are prone to oxidation, which can introduce colored impurities that are difficult to remove.[6] Action: If the synthesis involves air-sensitive reagents, ensure the reaction and workup are performed under an inert atmosphere.[7] If colored impurities persist, consider treating a solution of the crude product with activated charcoal before a final filtration and crystallization step.[7]

Visualized Workflows and Decision Trees

General Purification Strategy

The following workflow provides a logical path from a crude reaction mixture to a purified benzisoxazole acetic acid derivative.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Steps Crude Crude Reaction Mixture Quench Quench Reaction & Remove Solvent Crude->Quench Extract Aqueous Workup / Acid-Base Extraction Quench->Extract Dry Dry Organic Layer & Concentrate Extract->Dry Analysis Analyze Crude Solid/Oil (TLC, NMR) Dry->Analysis Decision Purity > 95%? Analysis->Decision Recryst Recrystallization Decision->Recryst Yes Column Column Chromatography Decision->Column No Final_Analysis Purity Analysis (HPLC, NMR, GC) Recryst->Final_Analysis Column->Final_Analysis Pure Pure Product (>98%) Final_Analysis->Pure

Caption: A logical workflow for the purification of benzisoxazole acetic acid derivatives.

Troubleshooting Low Yield After Chromatography

This decision tree helps diagnose the cause of significant product loss during column chromatography.

G Start Low Yield After Column Chromatography Q1 Is there colored material stuck at the top of the column? Start->Q1 A1_Yes Likely Polymerization/Degradation on Silica. Solution: Use milder conditions, deactivate silica with Et3N, or switch to alumina. Q1->A1_Yes Yes Q2 Did the product streak badly on TLC? Q1->Q2 No End Re-run optimized column A1_Yes->End A2_Yes Strong Product-Silica Interaction. Solution: Add 0.5-1% acetic acid to the mobile phase to suppress ionization. Q2->A2_Yes Yes Q3 Was the crude material fully soluble in the loading solvent? Q2->Q3 No A2_Yes->End A3_No Precipitation During Loading. Solution: Use a stronger loading solvent or dry-load the sample onto silica gel. Q3->A3_No Yes A3_No->End

Sources

Technical Support Center: 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid (Paliperidone)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Maintaining Solution Stability

Welcome to the technical support center for 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid, the principal active metabolite of risperidone, also known as paliperidone.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Ensuring the stability of your experimental solutions is paramount for generating reproducible and reliable data. This document provides troubleshooting guides, FAQs, and validated protocols to help you navigate the challenges of working with this compound.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Question 1: I'm observing a rapid loss of my parent compound in solution, even shortly after preparation. What are the likely causes?

Answer: Rapid degradation of this compound in solution is typically linked to three primary environmental factors: pH, oxygen, and light. Forced degradation studies have conclusively shown that the compound is unstable under several stress conditions.[2]

  • Causality:

    • Hydrolytic Instability: The compound is susceptible to both acid and base-catalyzed hydrolysis. In acidic conditions (e.g., 0.1 M HCl), degradation of 13-15% can be observed. Alkaline conditions (e.g., 0.1 M NaOH) are even more detrimental, causing degradation of 31-33%. This occurs due to the susceptibility of the benzisoxazole and pyrimidine ring systems to cleavage under these conditions.[3]

    • Oxidative Degradation: The molecule is highly liable to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to significant degradation (over 30%). The primary site of oxidation is often the tertiary amine in the piperidine ring, leading to the formation of Paliperidone N-oxide, a major degradation product.[3][4][5]

    • Photolytic Degradation: Exposure to light, particularly UV light, is a strong degradation factor.[3] One study noted that after 24 hours of photolytic stress, only 24.64% of the initial drug content remained.[3] This suggests that routine laboratory lighting over extended periods could contribute to sample degradation.

  • Immediate Solutions:

    • pH Control: Prepare your solutions in a buffered system, ideally close to a neutral pH. A phosphate buffer at pH 6.0 has been used successfully in analytical methods. Avoid strongly acidic or alkaline conditions.

    • Solvent Degassing: Before use, sparge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Light Protection: Prepare and store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments wherever possible.

Question 2: My HPLC/UPLC analysis shows multiple unexpected peaks developing over time. What are these impurities?

Answer: The appearance of new peaks in your chromatogram is a clear indicator of degradation. Based on mass spectrometry and stability-indicating analytical studies, these peaks are known degradation products.

  • Causality: The primary degradation pathways involve chemical modifications to the core structure.[3]

    • N-Oxide Formation: As mentioned, oxidation leads to the formation of Paliperidone N-oxide (m/z 445.3128).[3][4] This is a very common degradant.

    • Ring Scission: Both hydrolytic and oxidative stress can cause the cleavage of the benzisoxazole, pyrimidine, or lactam rings, resulting in several smaller, more polar fragments.[3]

    • Bacterial Degradation: In biological matrices, bacterial enzymes can cleave the benzisoxazole ring, leading to products such as 2-hydroxybenzoyl-paliperidone.[6] This is a critical consideration for experiments involving non-sterile biological samples.

  • Troubleshooting Workflow:

    Caption: Troubleshooting decision tree for identifying degradation sources.

Question 3: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?

Answer: This is a common issue stemming from the compound's low intrinsic water solubility. This compound is classified as practically insoluble in water.

  • Causality:

    • pH-Dependent Solubility: The molecule has ionizable groups, and its solubility is influenced by pH. It is sparingly soluble in 0.1 N HCl, indicating that protonation can slightly improve solubility. However, as discussed, acidic conditions can promote degradation.

    • Solvent Effects: The compound has better solubility in organic solvents like dimethylformamide (slight) and methanol.[7] Using a purely aqueous system for anything other than very dilute solutions is challenging.

  • Solutions:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a suitable organic solvent such as methanol, acetonitrile, or DMSO.

    • Dilute into Aqueous Buffer: For your final working solution, slowly add the concentrated organic stock to your stirred aqueous buffer. Be careful not to exceed the aqueous solubility limit. The final concentration of the organic solvent should be kept low (typically <1-5%) to avoid impacting your experimental system.

    • Sonication: Briefly sonicating the solution can help dissolve the compound and break up small aggregates.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions? A stock solution of approximately 1 mg/mL can be prepared in methanol or a mixture of methanol and water.[8] For analytical standards, a diluent of water and acetonitrile (50:50 v/v) has also been used.[2] Always use HPLC-grade solvents to avoid introducing reactive impurities.

Q2: What are the ideal storage conditions for solutions of this compound? Based on its degradation profile, the following storage conditions are recommended to maximize shelf-life:

Condition Recommendation Rationale
Temperature 2-8°C Slows the rate of all chemical degradation reactions.[7] While commercial formulations are stored at room temperature, colder storage for analytical solutions is a prudent measure.[9][10]
Light Protect from Light Prevents photolytic degradation, which is a significant pathway.[3] Use amber vials or foil wrapping.
Atmosphere Store under Inert Gas Purge the vial headspace with nitrogen or argon to prevent oxidation.

| pH | Neutral (pH 6-7.5) | Avoids acid and base-catalyzed hydrolysis. |

Q3: Is the compound stable to heat? Forced degradation studies indicate that the compound is relatively stable under thermal stress (e.g., dry heat at 80°C for 72 hours) and does not show significant degradation. However, in solution, elevated temperatures will accelerate other degradation pathways like hydrolysis and oxidation.[3] Therefore, heating solutions should be avoided.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (1 mg/mL)

This protocol describes the preparation of a stock solution with enhanced stability.

  • Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Place it in a volumetric flask made of amber glass.

  • Dissolution:

    • Add a small volume of HPLC-grade methanol to dissolve the powder completely. Gentle sonication for 5-10 minutes can aid dissolution.[2]

    • Once fully dissolved, bring the flask to its final volume using a degassed buffer (e.g., 25 mM phosphate buffer, pH 6.8). Ensure the final methanol concentration is as low as feasible for your experiment.

  • Storage:

    • Purge the headspace of the flask with an inert gas (e.g., nitrogen).

    • Seal the flask tightly with a Teflon-lined cap.

    • Store at 2-8°C, protected from light.

Protocol 2: Workflow for Solution Preparation and Stability Assessment

This workflow provides a systematic approach to preparing solutions and verifying their stability.

G cluster_prep Solution Preparation cluster_analysis Stability Analysis (HPLC) weigh 1. Weigh Compound dissolve 2. Dissolve in Organic Solvent weigh->dissolve dilute 3. Dilute in Degassed Buffer dissolve->dilute store 4. Store at 2-8°C, Protected from Light dilute->store t0 5. Analyze at T=0 store->t0 Transfer Aliquot incubate 6. Incubate under Test Conditions t0->incubate t_final 7. Analyze at T=final incubate->t_final compare 8. Compare Peak Area & Impurity Profile t_final->compare

Sources

Technical Support Center: 1,2-Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Side Reactions in Ring Closure

Welcome to the Technical Support Center for 1,2-benzisoxazole synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges encountered during the critical ring-closure step. The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, found in drugs like the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2] However, its synthesis is often plagued by competing reaction pathways that can drastically reduce yields and complicate purification. This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you optimize your synthetic outcomes.

Core Challenge: The Cyclization of o-Hydroxyaryl Oximes

The most prevalent and versatile route to the 1,2-benzisoxazole core is the intramolecular cyclization of an o-hydroxyaryl oxime.[2][3] This process typically involves activating the oxime's hydroxyl group to turn it into a good leaving group, followed by a nucleophilic attack from the adjacent phenolic oxygen to form the N-O bond.[1] However, this is where the primary challenges arise. The activated intermediate is at a mechanistic crossroads, where slight variations in conditions can lead to undesired isomeric byproducts.

Reaction_Pathways cluster_0 Starting Material cluster_1 Activation cluster_2 Reaction Crossroads cluster_3 Products Start o-Hydroxyaryl Ketoxime Activated Activated Oxime (e.g., O-Sulfonate, O-Acyl) Start->Activated Activating Agent (e.g., MsCl, SOCl₂, Tf₂O) Intermediate Key Intermediate Activated->Intermediate Desired 1,2-Benzisoxazole Intermediate->Desired Path A: Intramolecular SN2 (N-O Bond Formation) Side Benzo[d]oxazole (Beckmann Product) Intermediate->Side Path B: Beckmann Rearrangement (Aryl Migration)

Caption: Competing pathways in 1,2-benzisoxazole synthesis.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My primary byproduct is an isomer I've identified as a benzo[d]oxazole. What is happening and how can I stop it?

This is the most common side reaction encountered and is a classic case of the Beckmann rearrangement competing with your desired cyclization.[1][4]

The Underlying Mechanism:

The Beckmann rearrangement occurs when the group anti to the oxime's leaving group migrates to the nitrogen atom.[5][6] In the case of o-hydroxyaryl ketoximes, this is typically the aryl ring itself. This 1,2-aryl shift, followed by intramolecular trapping by the phenolic hydroxyl group, leads to the formation of a 2-substituted benzo[d]oxazole.[7][8] This pathway is often promoted by strong protic acids, Lewis acids, or conditions that favor the formation of a nitrilium ion intermediate.[1][5]

Troubleshooting Protocol:

IssuePotential CauseRecommended Solution
Formation of Benzo[d]oxazole Byproduct Reaction conditions (especially protic acids or moisture) favor the Beckmann rearrangement over direct cyclization.Employ strictly anhydrous conditions. The desired N-O bond formation is favored in the absence of water, whereas aqueous or protic conditions can facilitate the rearrangement.[4][7] Ensure all glassware is oven- or flame-dried and use dry solvents.
Low Yield of 1,2-Benzisoxazole The chosen activating agent is too harsh or favors the rearrangement pathway.Switch to a milder, neutral activating system. Strong acids like polyphosphoric acid (PPA) can drive the Beckmann rearrangement.[9] Consider using reagents that facilitate cyclization under neutral or basic conditions. A system of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be effective.[4] Alternatively, activating the oxime with mesyl chloride (MsCl) or thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base often provides high yields of the desired product.[1]
Geometric Isomer Issues Only the Z-isomer of the oxime typically cyclizes to the benzisoxazole, while the E-isomer may be more prone to side reactions.[1]Consider isomerization conditions. While often a mixture of E/Z oxime isomers is used, if yields are poor, it may be beneficial to investigate conditions that could promote E/Z isomerization prior to or during the reaction, although this is not always necessary as some reaction conditions can facilitate this in situ.[1]
FAQ 2: My reaction is sluggish, and upon workup, I recover starting material or get a complex mixture with low mass balance. What's going on?

This issue often points towards either inefficient activation or decomposition of the starting material or key intermediates. The N-O bond in oximes is inherently weak and can be susceptible to fragmentation under thermal or redox-active conditions.[10][11]

Potential Causes & Solutions:

  • Thermal Decomposition: Heating the reaction too aggressively can lead to fragmentation. Oximes can decompose to form nitriles and other products, especially at elevated temperatures in solvents like DMF.[12][13]

    • Solution: Optimize the reaction temperature. Many modern cyclization procedures for 1,2-benzisoxazoles proceed efficiently at room temperature or even 0 °C once the oxime is activated.[9] Monitor the reaction by TLC or LCMS to avoid unnecessary heating.

  • Fragmentation of Activated Intermediates: The activated oxime is a high-energy species. If the intramolecular cyclization is slow, it may find other decomposition pathways.

    • Solution: Ensure stoichiometry is correct and that the nucleophilicity of the phenolic oxygen is not compromised (e.g., by using an excessively strong base that deprotonates other sites or by steric hindrance). A one-pot procedure where the intermediate is generated and consumed in situ is often best.[14]

  • Reductive Cleavage: If using reagents that can have reducing properties, you may be cleaving the N-O bond. For example, certain metabolic pathways can reductively cleave the 1,2-benzisoxazole ring, a process that can be mimicked by certain chemical reagents.[15]

    • Solution: Scrutinize all reagents for unexpected redox activity. Stick to well-established cyclization/dehydration agents.

Troubleshooting_Workflow start Low Yield or Byproduct Formation q1 What is the major byproduct? start->q1 ans1_isomer Isomeric Benzo[d]oxazole q1->ans1_isomer Isomer ans1_start Starting Material q1->ans1_start Unreacted ans1_other Degradation Products (e.g., Nitrile) q1->ans1_other Other sol1 Issue: Beckmann Rearrangement - Use anhydrous conditions - Switch to milder/neutral activating agent - Optimize base ans1_isomer->sol1 sol2 Issue: Incomplete Reaction - Check reagent purity/activity - Increase reaction time/temperature cautiously - Re-evaluate stoichiometry ans1_start->sol2 sol3 Issue: Fragmentation - Lower reaction temperature - Avoid harsh thermal conditions - Check for unwanted redox activity ans1_other->sol3

Caption: A logical workflow for troubleshooting common issues.

FAQ 3: I am attempting a [3+2] cycloaddition to form the ring, but my yields are poor and I see byproducts from self-reaction. How can I improve this?

The [3+2] cycloaddition between an aryne and a nitrile oxide is a powerful modern method for constructing the 1,2-benzisoxazole ring.[7][16] The main challenge here is controlling the relative rates of formation and reaction of these two highly reactive intermediates, which are generated in situ.

The Core Problem: Rate Mismatch

The most significant side reaction is the dimerization of the nitrile oxide to form a furoxan.[16] This occurs when the concentration of the nitrile oxide builds up faster than it can be trapped by the aryne.

Optimization Strategies:

  • Control the Rate of Formation: The key to success is to match the rate of nitrile oxide generation with the rate of aryne generation and subsequent cycloaddition.

    • Slow Addition: Instead of adding all reagents at once, slowly add the precursor for one of the reactive intermediates (e.g., the chlorooxime for the nitrile oxide) to the reaction mixture containing the precursor for the other (the aryne precursor and fluoride source). This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular cycloaddition over the undesired dimerization.[16]

  • Adjust Stoichiometry: Use a slight excess of the aryne precursor. This ensures that any nitrile oxide that is formed has a higher probability of reacting with the aryne rather than another molecule of itself.[16]

  • Solvent Choice: The choice of solvent can be critical. Polar aprotic solvents like acetonitrile are often effective for this transformation.[16]

Validated Experimental Protocol: Cyclization of an o-Hydroxyacetophenone Oxime using Mesyl Chloride

This protocol is a robust method for synthesizing 3-methyl-1,2-benzisoxazole, designed to minimize the Beckmann rearrangement by using a non-acidic activating agent and a base.

Materials:

  • 2'-Hydroxyacetophenone oxime

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2'-hydroxyacetophenone oxime (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Activation: Add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1,2-benzisoxazole can be purified by flash column chromatography on silica gel if necessary.

References
  • Lukoyanov, A. A., Sukhorukov, A. Y., & anisimov, A. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Source not available].
  • BenchChem. (2025). Scale-Up. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (n.d.).
  • Sugunan, S., & Thomas, B. (n.d.). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Patil, S., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Pitre, T. A., & McTavish, C. J. (n.d.).
  • Rop, A. D., et al. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.
  • BenchChem. (2025). Common side reactions in the synthesis of benzisoxazoles. BenchChem.
  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Stiff, C., et al. (n.d.). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Dubrovskiy, A. V., & Larock, R. C. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.
  • Li, Z., et al. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. HETEROCYCLES.
  • ResearchGate. (n.d.).
  • Löffler, W., et al. (n.d.). Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed.
  • Pratt, D. A., et al. (2004). Bond dissociation enthalpies in Oximes: order restored. University of St Andrews Research Portal.

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzisoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing benzisoxazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of benzisoxazoles, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the most common synthetic routes to prepare benzisoxazoles?

A1: The primary synthetic strategies for constructing the benzisoxazole core can be broadly categorized by the key bond formation step. The most prevalent methods include:

  • Cyclization of o-hydroxyaryl oximes: This is a widely used method that involves the intramolecular cyclization of an o--hydroxyaryl ketone or aldehyde oxime. The reaction typically proceeds via dehydration and can be promoted by various reagents.[1][2]

  • [3+2] Cycloaddition Reactions: This modern approach involves the reaction of arynes with nitrile oxides.[3][4] Both reactive intermediates are typically generated in situ.[3][4] This method is valued for its ability to introduce a wide range of substituents under mild conditions.[3][4]

  • From 2-Hydroxybenzonitriles: A facile method for synthesizing 3-substituted 1,2-benzisoxazoles involves a Barbier-Grignard-type reaction of 2-hydroxybenzonitriles with bromides, mediated by triphenylphosphine (PPh₃).[3][5]

  • From ortho-hydroxyaryl N-H ketimines: This route provides a divergent pathway to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common N-Cl imine intermediate, depending on the reaction conditions.[5] Anhydrous conditions favor the formation of benzisoxazoles.[5]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yields in benzisoxazole synthesis can often be attributed to a few key factors. Systematically investigating the following aspects is a good starting point:

  • Purity of Starting Materials: Impurities in your starting materials, such as the o-hydroxyaryl carbonyl compound or the hydroxylamine derivative, can significantly inhibit the reaction or lead to unwanted side products. Always ensure the purity of your reagents before starting the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can drastically affect the yield. It's crucial to ensure these parameters are optimized for your specific substrate.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Side Product Formation: Competing side reactions can consume your starting materials and lower the yield of the desired product.

For a more detailed breakdown of how to address low yields, please refer to the Troubleshooting Guide: Low Reaction Yield .

Q3: How do I choose the appropriate solvent for my benzisoxazole synthesis?

A3: The choice of solvent is critical and depends on the specific synthetic route and reagents being used. For instance, in the [3+2] cycloaddition of arynes and nitrile oxides, a less polar solvent like THF may not be effective, while acetonitrile can provide good yields.[4][6] For reactions involving strong bases, aprotic solvents are generally preferred to avoid quenching the base. The solubility of your starting materials and intermediates in the chosen solvent is also a key consideration.

Q4: What are some common side reactions I should be aware of?

A4: A prevalent side reaction, particularly in the synthesis from o-hydroxyaryl oximes, is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[7] This is often promoted by protic acids or the presence of moisture.[7] Another common issue is the dimerization of nitrile oxide intermediates in [3+2] cycloaddition reactions, which can be minimized by controlling the rate of their formation.[4] For a comprehensive overview of side reactions and how to mitigate them, see the Troubleshooting Guide: Formation of Impurities and Side Products .

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve specific issues encountered during benzisoxazole synthesis.

Troubleshooting Guide: Low Reaction Yield

A low yield of the desired benzisoxazole is a frequent challenge. This guide will help you systematically identify and address the root cause.

Issue: The isolated yield of the benzisoxazole product is significantly lower than expected.

Initial Assessment:

  • Confirm Product Identity: Before extensive troubleshooting, verify that the isolated product is indeed the target benzisoxazole using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Analyze the Crude Reaction Mixture: Use TLC or LC-MS to analyze the crude reaction mixture. This will help you determine if the issue is an incomplete reaction, the formation of multiple products, or loss during workup and purification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Impure Starting Materials Impurities can act as catalysts poisons or participate in side reactions, consuming reactants and lowering the yield.- Verify Purity: Check the purity of your starting materials using techniques like melting point analysis, NMR, or GC-MS. - Purify Reagents: If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography before use.
Suboptimal Reaction Temperature The reaction may have a specific activation energy that is not being met, or excessively high temperatures could be leading to decomposition.- Literature Review: Consult the literature for the optimal temperature range for your specific reaction type. - Incremental Adjustment: If the reaction is sluggish, try increasing the temperature in small increments (e.g., 10 °C) while monitoring for side product formation.
Incorrect Reaction Time The reaction may not have been allowed to proceed to completion, or prolonged reaction times could lead to product degradation.- Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS at regular intervals to determine the point of maximum product formation. - Quench at Optimal Time: Once the reaction is complete, quench it promptly to prevent the formation of degradation products.
Inefficient Catalyst Activity If a catalyst is used, it may be inactive or used in a suboptimal amount.- Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. - Catalyst Loading: Experiment with varying the catalyst loading to find the optimal concentration. Sometimes a small increase can significantly improve the conversion.
Poor Mixing In heterogeneous reactions or viscous solutions, inefficient stirring can lead to localized concentration gradients and incomplete reactions.- Increase Agitation: Ensure vigorous stirring throughout the reaction. - Mechanical Stirring: For larger scale or viscous reactions, consider using a mechanical stirrer.
Troubleshooting Guide: Formation of Impurities and Side Products

The presence of impurities and side products complicates purification and reduces the overall yield. This guide helps in identifying and minimizing their formation.

Issue: The crude reaction mixture shows multiple spots on TLC, indicating the presence of significant impurities or side products.

Common Side Reactions and Mitigation Strategies:

Side Reaction Synthetic Route Mechanism and Cause Recommended Solutions
Beckmann Rearrangement From o-hydroxyaryl oximesThe oxime hydroxyl group is activated, making it a good leaving group. Under protic or aqueous conditions, this can lead to a rearrangement to form a benzo[d]oxazole instead of the desired intramolecular substitution.[7]- Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous (dry) conditions.[7] - Milder Activating Agents: Use activating agents that favor direct cyclization, such as a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions.[7]
Nitrile Oxide Dimerization [3+2] CycloadditionThe in situ generated nitrile oxide is highly reactive and can dimerize if its concentration becomes too high relative to the aryne.[4]- Slow Addition: Add the precursor to the nitrile oxide (e.g., chlorooxime) slowly to the reaction mixture using a syringe pump to maintain a low concentration.[4] - Excess Aryne Precursor: Using a slight excess of the aryne precursor can help to trap the nitrile oxide as it is formed.[4]
Polymerization GeneralStarting materials or reactive intermediates can polymerize under harsh conditions, such as high temperatures or very acidic/basic media.- Optimize Conditions: Carefully control the reaction temperature and pH. - Use of Inhibitors: In some cases, the addition of a radical inhibitor may be beneficial.
Troubleshooting Guide: Product Purification

Effective purification is crucial for obtaining a high-purity benzisoxazole derivative. This guide provides strategies for common purification challenges.

Issue: Difficulty in isolating the pure benzisoxazole product from the crude reaction mixture.

Purification Strategies:

Technique When to Use Key Considerations
Recrystallization When the product is a solid and a suitable solvent system can be found.- Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. - Slow Cooling: Allow the solution to cool slowly to promote the formation of large, pure crystals.[9]
Column Chromatography For separating mixtures of compounds with different polarities.- Stationary Phase: Silica gel is the most common stationary phase for the purification of benzisoxazoles.[10] - Mobile Phase: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3] The optimal ratio should be determined by TLC analysis.
Preparative TLC For separating small quantities of material (typically <100 mg).- Plate Selection: Use thicker silica gel plates designed for preparative work. - Band Application: Apply the sample as a narrow band to achieve better separation.
Acid-Base Extraction If the benzisoxazole or impurities have acidic or basic functional groups.- pH Adjustment: Carefully adjust the pH of the aqueous phase to selectively extract the desired compound or impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition

This protocol is adapted from Dubrovskiy, A. V., & Larock, R. C. (2010). Organic Letters, 12(6), 1180–1183.[3][4]

Materials:

  • o-(Trimethylsilyl)phenyl triflate (aryne precursor)

  • N-Hydroxybenzimidoyl chloride (chlorooxime, nitrile oxide precursor)

  • Cesium fluoride (CsF)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add o-(trimethylsilyl)phenyl triflate (1.0 mmol) and cesium fluoride (3.0 mmol).

  • Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature.

  • In a separate syringe, dissolve N-hydroxybenzimidoyl chloride (1.2 mmol) in anhydrous acetonitrile (5 mL).

  • Add the solution of N-hydroxybenzimidoyl chloride to the reaction mixture dropwise over a period of 2.5 hours using a syringe pump.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-phenyl-1,2-benzisoxazole.

Visualizations

General Workflow for Troubleshooting Low Yield in Benzisoxazole Synthesis

G start Low Yield Observed analyze_crude Analyze Crude Mixture (TLC, LC-MS) start->analyze_crude check_purity Verify Purity of Starting Materials purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Found monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_temp Optimize Reaction Temperature monitor_reaction->optimize_temp optimize_time Optimize Reaction Time monitor_reaction->optimize_time optimize_catalyst Optimize Catalyst Loading monitor_reaction->optimize_catalyst improve_mixing Improve Mixing monitor_reaction->improve_mixing incomplete_reaction Incomplete Reaction analyze_crude->incomplete_reaction Unreacted Starting Material? side_products Side Products Formed analyze_crude->side_products Multiple Spots? purification_loss Loss During Purification analyze_crude->purification_loss Clean Crude, Low Final Yield? success Improved Yield optimize_temp->success optimize_time->success optimize_catalyst->success improve_mixing->success purify_reagents->success incomplete_reaction->monitor_reaction Yes side_products->check_purity Yes

Caption: A flowchart for troubleshooting low yields.

Competing Pathways in Benzisoxazole Synthesis from o-Hydroxyaryl Oximes

G start o-Hydroxyaryl Oxime activated_oxime Activated Oxime Intermediate start->activated_oxime Activation benzisoxazole 1,2-Benzisoxazole (Desired Product) activated_oxime->benzisoxazole Intramolecular Nucleophilic Substitution (Anhydrous Conditions) benzoxazole Benzo[d]oxazole (Beckmann Product) activated_oxime->benzoxazole Beckmann Rearrangement (Protic/Aqueous Conditions)

Caption: Reaction pathways from an activated oxime.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.
  • Liu, J., et al. (2011). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. PMC - NIH.
  • Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Journal of Organic Chemistry.
  • Khan, M. W., et al. (2018). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. SciSpace.
  • Benchchem. (n.d.). Common side reactions in the synthesis of benzisoxazoles.
  • Lukoyanov, A. A., et al. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
  • Boc Sciences. (n.d.). Recrystallization Techniques.
  • Benchchem. (n.d.). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Journal of Applicable Chemistry. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • ACS Publications. (2014). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis.
  • ACS Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • Ambeed. (n.d.). Reactions of Benzisoxazoles.
  • ResearchGate. (2015). Optimization of conditions for the synthesis of substituted 2,1-benzisoxazole-3(1H)-ones.
  • ResearchGate. (n.d.). Synthesis of benzoisoxazoles by the reaction of triazine 1‐oxides and....
  • University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid.
  • Poster Board #444. (n.d.). Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones.
  • PMC - NIH. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.

Sources

how to increase solubility of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the solubility of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the physicochemical properties of this compound and the scientific principles behind solubility enhancement.

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is governed by a combination of its aromatic, heterocyclic core and two key ionizable functional groups:

  • Carboxylic Acid Group (-COOH): This is a weak acid with an estimated pKa around 3.6.[1] At physiological pH (~7.4), this group will be deprotonated (COO-), which increases aqueous solubility.

  • Phenolic Hydroxyl Group (-OH): Attached to the benzisoxazole ring, this group is also weakly acidic, with a pKa typically in the range of 8-10. This group provides a site for hydrogen bonding but will be mostly protonated at neutral pH.

  • Benzisoxazole Core: This fused aromatic ring system is largely non-polar and hydrophobic, which contributes to the compound's low intrinsic solubility in water.[2][3]

The interplay between the hydrophobic core and the ionizable acidic groups makes the compound's solubility highly dependent on pH.

Q2: Why is this compound expected to have low solubility in neutral aqueous solutions (e.g., pH 7.0-7.4)?

A: At neutral pH, the carboxylic acid group (pKa ~3.6) is ionized (negatively charged), which aids solubility. However, the phenolic group (pKa ~8-10) remains protonated, and the large benzisoxazole ring system is inherently hydrophobic. The molecule's crystalline structure, or "crystal lattice energy," can also be a significant barrier to dissolution.[4] Overcoming this energy requires strong interactions with the solvent. In neutral water, the solvation energy may not be sufficient to break apart the crystal lattice, leading to poor solubility.[4] Many new chemical entities are poorly soluble due to high molecular weight and high crystallinity.[5]

Q3: What is the most direct and effective method to significantly increase the aqueous solubility of this compound for in-vitro experiments?

A: pH adjustment is the most effective and straightforward method.[6][] Since this compound is a weakly acidic compound, increasing the pH of the aqueous medium will deprotonate its carboxylic acid and phenolic hydroxyl groups, converting the neutral molecule into a more polar, charged anion (salt form).[8][9] This charged species is significantly more soluble in water.[8] For weakly acidic drugs, dissolving them in alkaline media is a common strategy to increase solubility.[6][9]

Q4: How exactly does pH adjustment work, and what is the scientific principle involved?

A: The principle is based on manipulating the ionization state of the molecule. For a weak acid (HA), its dissociation in water is an equilibrium:

HA ⇌ H⁺ + A⁻

  • At a low pH (acidic conditions, high H⁺ concentration), the equilibrium shifts to the left, favoring the neutral, protonated form (HA), which is poorly soluble.

  • At a high pH (alkaline conditions, low H⁺ concentration), the equilibrium shifts to the right, favoring the ionized, deprotonated form (A⁻), which is much more soluble.[8]

This relationship is described by the Henderson-Hasselbalch equation. As a rule of thumb, for sufficient solubility, the pH of the solution should be adjusted to at least 1-2 units above the pKa of the acidic functional group. Given this compound has two acidic protons, raising the pH above ~5 will ionize the carboxylic acid, and raising it above ~11 will ionize both groups, leading to maximal solubility.

Q5: What are co-solvents, and can they be used as an alternative to pH adjustment?

A: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the overall polarity of the solvent system, making it more favorable for dissolving non-polar molecules.[]

Commonly used co-solvents in research include:

  • Dimethyl sulfoxide (DMSO)[11]

  • Ethanol[10]

  • Polyethylene glycols (e.g., PEG 400)[10][12]

  • Propylene glycol (PG)[10]

Co-solvency is a viable strategy, especially if pH modification is incompatible with the experimental system (e.g., certain cell viability assays).[13][14] However, high concentrations of organic solvents can sometimes cause toxicity or interfere with biological assays.[12]

Q6: Is creating a solid salt form of the compound a good strategy?

A: Yes, forming a stable salt is an excellent and widely used strategy in drug development to improve solubility, dissolution rate, and stability.[15][16][17] This involves reacting the acidic compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to create a solid, crystalline salt (e.g., sodium 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate). This pre-formed salt will typically dissolve much more readily in neutral water than the parent free acid form.[17] Salt formation is considered the most common and effective method for increasing the dissolution rates of acidic and basic drugs.[15]

Section 2: Troubleshooting and Experimental Guides

This section provides structured, step-by-step protocols for key experiments to characterize and improve the solubility of this compound.

Guide 1: Protocol for Generating a pH-Solubility Profile

Objective: To experimentally determine the solubility of the compound across a range of pH values to identify optimal conditions for dissolution.

Materials:

  • This compound powder

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials or microcentrifuge tubes

  • Shaker or rotator at a controlled temperature

  • Micro-centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Methodology:

  • Preparation: Add an excess amount of the compound powder to a series of vials (ensure solid is always present at the bottom).

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each pH buffer to its respective vial.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium saturation.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully remove a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer. This plot is your pH-solubility profile.

Guide 2: Protocol for Preparing an Aqueous Stock Solution using pH Adjustment

Objective: To prepare a concentrated stock solution (e.g., 10-100 mM) in an aqueous buffer for use in biological assays.

Materials:

  • This compound powder (pre-weighed)

  • Deionized water or desired buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile filter (0.22 µm)

Methodology:

  • Initial Suspension: Add the pre-weighed compound to a sterile container. Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a suspension.

  • Titration with Base: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve.

  • pH Monitoring: Use a calibrated pH meter to track the pH of the solution. Continue adding NaOH until all the solid has dissolved and the solution is clear.

  • Final pH Adjustment: Adjust the pH to the desired final value (e.g., 7.4 for cell culture work, or a higher pH like 8-9 for a more stable stock). Be aware that lowering the pH too much may cause precipitation.

  • Volume Adjustment: Add water or buffer to reach the final target volume.

  • Sterilization: Sterile filter the final stock solution using a 0.22 µm filter into a new sterile container. Store appropriately (e.g., at -20°C or -80°C).

Guide 3: Visual Workflow for Solubility Strategy Selection

The following diagram outlines a logical decision-making process for choosing a solubility enhancement strategy for your compound.

G start Start: Poorly Soluble Compound This compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Primary Strategy: pH Adjustment / Salt Formation is_ionizable->ph_adjust  Yes (Acidic Groups) cosolvent Secondary Strategy: Co-solvents is_ionizable->cosolvent  No (Not applicable here) ph_protocol Follow Protocol for pH-Solubility Profile ph_adjust->ph_protocol is_ph_compatible Is pH modification compatible with experiment? ph_adjust->is_ph_compatible is_ph_compatible->cosolvent  No success Achieved Target Concentration is_ph_compatible->success  Yes cosolvent_protocol Follow Protocol for Co-solvent Screening cosolvent->cosolvent_protocol fail Re-evaluate or Consider Advanced Strategy cosolvent->fail advanced Advanced Strategies: Excipients (Cyclodextrins) Solid Dispersions fail->advanced G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 8) low_ph_form Predominantly Protonated Form (Neutral Charge) low_solubility LOW AQUEOUS SOLUBILITY low_ph_form->low_solubility Hydrophobic character dominates high_ph_form Predominantly Deprotonated Form (Anionic/Charged) high_solubility HIGH AQUEOUS SOLUBILITY high_ph_form->high_solubility Ionic character dominates

Caption: Impact of pH on the ionization and solubility of the compound.

Section 3: Summary of Strategies

The table below provides a comparative overview of the primary solubility enhancement techniques discussed in this guide.

StrategyScientific PrincipleAdvantagesDisadvantages
pH Adjustment Increases the ionization of the acidic functional groups, forming a highly soluble in-situ salt. [6]Simple, highly effective for ionizable compounds, uses common lab reagents. []May not be suitable for all biological assays; risk of precipitation if pH changes.
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for dissolving hydrophobic molecules. [10][13]Effective for non-ionizable compounds; can be combined with pH adjustment. [12]Potential for solvent toxicity in cellular assays; may affect protein conformation. [12]
Salt Formation (Solid) Pre-forms a solid salt of the compound with a counter-ion, which has a lower crystal lattice energy and higher dissolution rate. [15][16]Greatly improves dissolution rate and physical stability; predictable solubility. [4]Requires additional chemical synthesis and characterization steps.
Excipients (e.g., Cyclodextrins) The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a host molecule (cyclodextrin), forming a water-soluble inclusion complex. [18][19]Can significantly increase solubility without altering pH or using high levels of organic solvents. [20]Can be expensive; potential for competition with other molecules; requires specific host-guest chemistry. [19]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Kumar, L., & Gupta, G. D. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Raghuram, M. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. Available at: [Link]

  • Woolfson, D. (2004). Pharmaceutical salts: a formulation trick or a clinical conundrum? Asthma Journal. Available at: [Link]

  • The Pharma Guidance. (2024). Co-solvency and anti-solvent method for the solubility enhancement. The Pharma Guidance. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu. Available at: [Link]

  • Singh, A. et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. CD Formulation. Available at: [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. RSC Publishing. Available at: [Link]

  • Research Journal of Chemical Sciences. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. isca.in. Available at: [Link]

  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. Available at: [Link]

  • HRD Pharm. (n.d.). ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. HRD Pharm. Available at: [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-(1,2-Benzoxazol-3-yl)acetic acid. PubChem. Available at: [Link]

  • ResearchGate. (2024). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin. Available at: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical protocols to identify, control, and mitigate these impurities effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical synthetic approach involves the initial formation of a key intermediate, 2,4-dihydroxy-ω-chloroacetophenone, followed by oximation and subsequent intramolecular cyclization. Understanding this pathway is the first step in diagnosing and preventing impurity formation.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Cyclization & Hydrolysis Resorcinol Resorcinol Intermediate_1 2,4-Dihydroxy-ω- chloroacetophenone Resorcinol->Intermediate_1 Chloroacetyl Chloride, AlCl3 Intermediate_2 Oxime Intermediate Intermediate_1->Intermediate_2 Hydroxylamine (NH2OH·HCl), Base (e.g., NaOAc) Final_Product 2-(6-Hydroxy-1,2-benzisoxazol -3-yl)acetic Acid Intermediate_2->Final_Product Base (e.g., NaOH, K2CO3), Heat, then Acidic Workup

Figure 1: A plausible synthetic route for this compound.

Frequently Asked Questions & Troubleshooting Common Impurities

Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] Proactive identification and control are critical for ensuring the final Active Pharmaceutical Ingredient (API) meets stringent quality and safety standards.[][4]

Impurity A: Unreacted 2,4-Dihydroxy-ω-chloroacetophenone

Q: My final product analysis shows a peak corresponding to the starting material, 2,4-dihydroxy-ω-chloroacetophenone. Why is this happening and how can I fix it?

A: The presence of unreacted starting material is a common issue that typically points to incomplete oximation or cyclization steps.

  • Causality:

    • Inefficient Oximation: The reaction between the ketone and hydroxylamine may be slow or incomplete. This can be due to sub-optimal pH, insufficient reaction time, or low temperature. The stoichiometry of the base used (e.g., sodium acetate) is critical to buffer the reaction and free the hydroxylamine nucleophile from its hydrochloride salt.

    • Poor Solubility: The chloroacetophenone intermediate may have limited solubility in the chosen solvent system, reducing its availability to react with hydroxylamine.

  • Troubleshooting & Mitigation Strategies:

    • Optimize Oximation Conditions:

      • pH Control: Ensure the pH of the reaction mixture is in the optimal range for oxime formation (typically pH 4-6).

      • Extend Reaction Time/Increase Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting ketone. If the reaction stalls, consider extending the time or moderately increasing the temperature.

    • Improve Solubility: If solubility is an issue, consider using a co-solvent system (e.g., ethanol/water) to better dissolve all reactants.[5]

    • Purification: This impurity is generally easy to remove from the final product due to differences in polarity and acidity. Standard purification techniques are effective.

  • Recommended Purification Protocol (Recrystallization):

    • Dissolve the crude product in a minimal amount of a hot solvent in which the final product is soluble, but the impurity is less soluble (e.g., a mixture of ethanol and water).

    • The desired product, being an acid, can often be selectively precipitated. Dissolve the crude mixture in a weak base (e.g., aqueous sodium bicarbonate), filter out any insoluble non-acidic impurities, and then re-acidify the filtrate with an acid like HCl to precipitate the pure product.

    • Filter the purified solid, wash with cold water, and dry under vacuum.

Impurity B: Isomeric Benzo[d]oxazole By-product

Q: I've identified an isomer of my target compound in the product mixture. What is it and how is it formed?

A: The most likely isomeric impurity is a benzo[d]oxazole derivative, formed via a Beckmann rearrangement of the oxime intermediate. This is a classic side reaction in benzisoxazole synthesis, especially under acidic conditions.[6]

  • Mechanism of Formation: The Beckmann rearrangement is favored when the oxime's hydroxyl group is activated (e.g., by protonation in acidic media or conversion to a better leaving group), leading to a rearrangement rather than the desired intramolecular nucleophilic substitution for cyclization.[6]

Beckmann_Rearrangement Oxime Oxime Intermediate Protonated_Oxime Protonated Oxime (Activated) Oxime->Protonated_Oxime H+ (Acidic Conditions) Desired_Product 1,2-Benzisoxazole (Desired Path) Oxime->Desired_Product Base-catalyzed Cyclization (Anhydrous) Rearrangement Beckmann Rearrangement Protonated_Oxime->Rearrangement Benzoxazole Isomeric Benzo[d]oxazole Impurity Rearrangement->Benzoxazole

Figure 2: Competing pathways of cyclization vs. Beckmann rearrangement.

  • Troubleshooting & Mitigation Strategies:

    • Maintain Basic/Neutral Conditions: The key to suppressing the Beckmann rearrangement is to avoid acidic conditions during the cyclization step. Use of bases like potassium carbonate, sodium hydroxide, or sodium hydride in an appropriate solvent (e.g., DMF, ethanol) is standard.[7]

    • Ensure Anhydrous Conditions: The presence of water can sometimes promote the rearrangement. Using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen) can be beneficial.[6][8]

    • Choice of Activating Agent: If an activating agent is used for the oxime hydroxyl group, select one that favors direct cyclization. For instance, combinations like triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been shown to be effective under neutral conditions.[6]

Impurity C: 2-Hydroxybenzonitrile Degradation Product

Q: My reaction mixture turns dark, and I detect a nitrile-containing compound. What could be causing this?

A: The 3-unsubstituted 1,2-benzisoxazole ring system is susceptible to base-catalyzed ring cleavage, which results in the formation of a 2-hydroxybenzonitrile derivative.[7] While the target molecule is 3-substituted, harsh basic conditions, especially at elevated temperatures, can potentially lead to cleavage or other degradation pathways.

  • Causality:

    • Excessively Strong Base: Using a very strong base (e.g., excess NaOH) combined with high temperatures can promote ring-opening of the benzisoxazole product.

    • Prolonged Reaction Time at High Temperature: Even with a milder base, extended heating can lead to product degradation.

  • Troubleshooting & Mitigation Strategies:

    • Use Milder Base: For the cyclization step, consider using a milder base such as potassium carbonate (K₂CO₃) instead of sodium hydroxide.

    • Optimize Temperature and Time: Do not overheat the reaction. Aim for the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

    • Controlled Addition of Base: Add the base portion-wise or as a solution to avoid localized areas of high concentration and potential exotherms.

General Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solutions & Actions
Low Overall Yield Impure starting materials; Sub-optimal reaction conditions (temp, time, solvent); Poor mixing on scale-up.[8]- Verify purity of all reagents before use. - Perform small-scale optimization experiments to find ideal conditions. - Ensure adequate agitation for the reaction volume.
Complex Product Mixture / Multiple Spots on TLC Side reactions (e.g., Beckmann rearrangement); Degradation of product; Use of strong acids or bases.[6][7]- Strictly control pH; avoid acidic conditions for cyclization. - Use milder reagents and the lowest effective temperature. - Consider performing the reaction under an inert atmosphere.
Incomplete Reaction Insufficient reagent stoichiometry; Low reaction temperature or short duration; Deactivation of catalyst/reagent.- Re-verify stoichiometry of all reagents, especially hydroxylamine and base. - Gradually increase temperature or extend reaction time while monitoring via TLC/HPLC. - Ensure reagents are fresh and active.
Protocols for Impurity Analysis

A validated, stability-indicating analytical method is essential for quantifying impurities.[9][10][11] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[2][12]

Protocol: Stability-Indicating HPLC Method Development
  • Objective: To develop a quantitative HPLC method capable of separating the main peak of this compound from all potential process impurities and degradation products.

  • Column Selection: Start with a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer solution, such as 0.02M potassium dihydrogen phosphate, and adjust the pH to an acidic value (e.g., 3.0) with phosphoric acid.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Method Development:

    • Begin with an isocratic elution (e.g., 50:50 A:B) and a flow rate of 1.0 mL/min.

    • Monitor the elution at a suitable UV wavelength (determined by UV scan of the main compound, likely around 215-280 nm).

    • If separation is poor, introduce a gradient elution, for example, starting with 90% A and decreasing to 10% A over 30 minutes. This will help resolve peaks with different polarities.

  • Forced Degradation Study: To ensure the method is "stability-indicating," subject a sample of the pure API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][13][14]

    • Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid sample (e.g., at 80°C).

    • Photolytic: Expose to UV light as per ICH guidelines.

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak. The validation should be performed according to ICH Q2(R1) guidelines.

References
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Google Scholar.
  • Impurities Identification and Characteriz
  • Isolation and characterization of pharmaceuticals with impurities. Google Scholar.
  • Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Impurity Characterization & Management.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Google Scholar.
  • Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. Benchchem.
  • Common side reactions in the synthesis of benzisoxazoles. Benchchem.
  • Research Methods of Drug Impurities. Google Scholar.
  • Results of forced degradation studies.
  • Product Class 10: 1,2-Benzisoxazoles and Rel
  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation – A Review.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. Chemistry of Heterocyclic Compounds.
  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Journal of Applicable Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a critical intermediate in the production of the atypical antipsychotic Risperidone, robust and scalable synthesis of this molecule is of paramount importance.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience.

Overview of the Synthetic Pathway

The most common and industrially relevant pathway involves a "one-pot" oximation and subsequent cyclization of a piperidine precursor.[3][4] This approach is favored for its efficiency and reduced number of unit operations, which are critical considerations for scale-up. The general transformation is outlined below.

Synthesis_Workflow start_material 4-(2,4-difluorobenzoyl)-piperidine HCl intermediate In situ Oxime Intermediate start_material->intermediate + Hydroxylamine HCl + Inorganic Base (e.g., KOH) in Alcohol Solvent product 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl intermediate->product Intramolecular Cyclization (Heat)

Caption: General one-pot synthesis workflow.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that may arise during the synthesis and scale-up, presented in a question-and-answer format.

Category 1: Reaction Initiation and Completion

Question: My reaction is stalling or showing incomplete conversion of the starting material, 4-(2,4-difluorobenzoyl)-piperidine. What should I investigate?

Answer: An incomplete reaction is a common hurdle, often traced back to a few key areas. A systematic approach is the best way to diagnose the root cause.[5]

  • Purity of Starting Materials: First, verify the purity of all reagents. Impurities in the starting ketone, hydroxylamine hydrochloride, or the base can inhibit the reaction.[6] Pay special attention to the water content in your solvent and reagents, as excess water can interfere with the subsequent cyclization.

  • Base Stoichiometry and Strength: The reaction requires a sufficient amount of a strong base for two purposes: to act as an acid scavenger during oximation and to facilitate the cyclization by deprotonating the oxime hydroxyl group.[3]

    • Causality: The cyclization step is an intramolecular nucleophilic aromatic substitution (SNAr), where the oximate anion attacks the aromatic ring, displacing a fluoride ion. Insufficient base leads to a low concentration of the reactive oximate, thus stalling the reaction.

    • Recommendation: Ensure at least 3-5 molar equivalents of a strong base like potassium hydroxide (KOH) or potassium tert-butoxide are used relative to the starting piperidine hydrochloride.[3][7]

  • Thermal Conditions: This reaction is temperature-dependent.

    • Lab Scale: Refluxing in methanol (around 65°C) is common.[7]

    • Scale-Up: Ensure your reactor's heating system can achieve and maintain the target temperature uniformly. A common industrial protocol maintains the temperature between 40-45°C for an extended period (e.g., 12 hours) to ensure completion and minimize byproduct formation.[4] Monitor the internal reactor temperature, not just the jacket temperature.

Question: We are observing a significant amount of an unexpected byproduct. How can we identify and minimize it?

Answer: Side product formation is a primary cause of yield loss and purification challenges. The most likely byproduct depends on the specific conditions.

  • Beckmann Rearrangement: Under certain conditions, particularly with protic acids or moisture, o-hydroxyaryl oximes can undergo a Beckmann rearrangement to form isomeric benzo[d]oxazoles instead of the desired benzisoxazole.[8]

    • Mitigation: While this specific synthesis uses a base, localized "hot spots" of acidity or improper work-up could potentially favor this pathway. The primary mitigation strategy is to maintain strongly basic conditions and use anhydrous solvents where possible.

  • Incomplete Cyclization: The oxime intermediate may fail to cyclize, remaining as a major impurity. This points back to the issues of insufficient base or temperature as discussed above.

  • Identification and Control:

    • Analysis: Use HPLC and LC-MS to identify the mass and likely structure of the byproduct. This is critical for diagnosis.

    • Control: A "one-pot" process where the oxime is generated and cyclized in situ often minimizes side reactions by not allowing the intermediate to degrade or react via alternative pathways.[4] Carefully controlling the rate of base addition can also prevent temperature spikes that might favor side reactions.

Category 2: Scale-Up and Process Control

Question: We are seeing a significant drop in yield and purity when moving from a 1L flask to a 100L reactor. What are the critical scale-up parameters?

Answer: This is a classic scale-up challenge. The issues often lie in physical processes rather than the chemistry itself.

  • Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing, creating localized areas of high or low reagent concentration and temperature gradients.

    • Causality: Poor mixing means the base may not be effectively distributed, leading to incomplete reaction in parts of the vessel.

    • Recommendation: Model the mixing in your reactor. Ensure the impeller type and speed are sufficient for the reaction volume and viscosity. For solids (like the starting material hydrochloride), ensure they are fully dissolved or effectively suspended before proceeding.

  • Heat Transfer and Exotherms: The neutralization of the base and the reaction itself can be exothermic.

    • Causality: A large reactor has a smaller surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. An uncontrolled exotherm can lead to solvent boiling or, more dangerously, a thermal runaway, which also promotes side reactions.[4]

    • Recommendation: Add the base solution dropwise or in portions, carefully monitoring the internal temperature. Ensure your reactor's cooling system is robust and can handle the heat load. A thorough process safety review (e.g., using reaction calorimetry) is essential before scaling up.[4]

  • Crystallization and Isolation: The final product is typically isolated as a hydrochloride salt by acidifying the reaction mixture.

    • Causality: The cooling rate and agitation during crystallization directly impact particle size, purity, and filterability. Crashing the product out too quickly can trap impurities.

    • Recommendation: After the reaction is complete, cool the mixture slowly. Add concentrated HCl slowly to adjust the pH to <2.[4][7] Hold the slurry at a low temperature (e.g., 0-5°C) for 1-3 hours to allow for complete crystallization before filtration.[3]

Parameter Lab Scale (1L) Pilot Scale (100L) Key Considerations for Scale-Up
Base Addition Manual addition via pipette/funnelControlled pump, subsurface additionControl exotherm, ensure good dispersion.
Temperature Control Heating mantle/oil bathJacketed reactor with thermal fluidSlower heat transfer; monitor internal temp.
Mixing Magnetic stir barOverhead motor with impellerEnsure solid suspension and homogeneity.
Crystallization Ice bathProgrammed jacket coolingControl particle size and purity.

Caption: Comparison of key process parameters between lab and pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended "one-pot" protocol for large-scale synthesis?

A1: A robust one-pot method suitable for industrial production has been described and is highly recommended for its efficiency.[4]

Experimental Protocol: One-Pot Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Large Scale) [4]

  • Reaction Setup: In a suitable reactor, charge methanol (approx. 4 L per kg of starting material) and 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1.0 eq).

  • Reagent Addition: Add hydroxylamine hydrochloride (approx. 1.0 eq).

  • Base Addition: Slowly add a 50% (w/w) aqueous potassium hydroxide solution (approx. 4.2 eq) dropwise, ensuring the internal reaction temperature is maintained between 40-45°C. This step is exothermic and requires careful monitoring and cooling.

  • Reaction: Maintain the reaction mixture at 40-45°C and agitate for at least 12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Acidification: Once complete, cool the reaction mixture to below 30°C. Slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 1.

  • Crystallization: Cool the mixture to 0-5°C and hold for a minimum of 2 hours to allow for complete crystallization.

  • Isolation and Washing: Filter the solid product. Wash the filter cake with purified water to remove inorganic salts.

  • Drying: Dry the product under vacuum at 80-90°C to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Q2: How critical is the E/Z isomerism of the oxime intermediate?

A2: While oximes can exist as E/Z isomers, for this specific intramolecular cyclization, it is generally not a major issue in a one-pot synthesis. The reaction conditions (strong base, heat) typically allow for equilibration between the isomers, and the geometry required for the ring-closing reaction can be readily achieved. Some processes have explored enriching the Z-isomer, but efficient one-pot methods often make this unnecessary.[9]

Q3: Are there greener or more sustainable alternatives to the traditional solvents and reagents?

A3: Research is ongoing to make pharmaceutical synthesis more sustainable. For this reaction, consider:

  • Solvent Choice: While methanol is common, investigating other alcohols or solvent-free conditions could be an area for process optimization.

  • Base: The use of strong inorganic bases like KOH is already quite efficient. Replacing organic bases like triethylamine, which can be difficult to remove and cause environmental issues, is a positive step often employed in modern processes.[3]

Troubleshooting_Logic start Low Yield or Incomplete Reaction purity Check Purity of Starting Materials start->purity impure Purify/Source New Reagents purity->impure No pure Purity OK purity->pure Yes conditions Review Reaction Conditions temp Is Temperature Correct & Uniform? conditions->temp scaleup Investigate Scale-Up Parameters mixing Is Mixing Adequate? scaleup->mixing pure->conditions base Is Base Stoichiometry & Strength Sufficient? temp->base Yes temp_no Optimize Heating/ Improve Monitoring temp->temp_no No base_no Increase Base Eq./ Use Stronger Base base->base_no No cond_ok Conditions OK base->cond_ok Yes cond_ok->scaleup heat Is Heat Transfer Controlled? mixing->heat Yes mixing_no Increase Agitation/ Change Impeller mixing->mixing_no No heat_no Slow Reagent Addition/ Improve Cooling heat->heat_no No

Caption: Decision tree for troubleshooting low yield.

References
  • Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542. [Link]

  • Reddy, K. V., et al. (2007). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 46B(9), 1518-1524. [Link]

  • Google Patents. (2021). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.
  • Google Patents. (2004). WO2004020439A2 - Improved process for preparation of risperidone.
  • Kim, D. M., et al. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Bulletin of the Korean Chemical Society, 26(9), 1413-1416. [Link]

  • Abdel-Haleem, F. M., et al. (2016). The use of experimental design in the optimization of risperidone biodegradable nanoparticles: in vitro and in vivo study. Pharmaceutical Development and Technology, 21(6), 743-751. [Link]

  • Borneol Tech. (n.d.). Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate. Retrieved from [Link]

  • Al-harthi, S., et al. (2022). Enhancing the Antipsychotic Effect of Risperidone by Increasing Its Binding Affinity to Serotonin Receptor via Picric Acid: A Molecular Dynamics Simulation. Molecules, 27(15), 4998. [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (2005). CN1720228A - Process for making risperidone and intermediates therefor.
  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

Sources

Validation & Comparative

A Comparative Analysis for CNS Researchers: Zonisamide vs. A Structurally Related Benzisoxazole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Anticonvulsant Profile of Zonisamide and the Uncharacterized Potential of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Introduction

In the landscape of antiepileptic drug (AED) discovery, the 1,2-benzisoxazole scaffold has proven to be a cornerstone for the development of potent central nervous system (CNS) agents. Zonisamide, a marketed AED with a broad spectrum of activity, is a prime example of the therapeutic success of this chemical class.[1][2] This guide provides a detailed comparison between the well-established anticonvulsant, zonisamide, and this compound, a structurally related compound primarily known as a key synthetic intermediate for zonisamide and also identified as an impurity in the production of the antipsychotic drug paliperidone ("Paliperidone EP Impurity C").

While zonisamide's efficacy is supported by extensive preclinical and clinical data, this compound remains largely uncharacterized in terms of its pharmacological activity. This comparison will, therefore, juxtapose the known with the unknown, providing researchers with a comprehensive overview of zonisamide's activity and a scientifically-grounded perspective on the potential, albeit unproven, activity of its acetic acid analogue based on structure-activity relationships within the benzisoxazole class.

Chemical Structures at a Glance

CompoundStructure
Zonisamide

This compound

Mechanism of Action: An Established Multi-Target Agent vs. a Hypothetical Profile

A key differentiator between these two molecules is our understanding of their interaction with CNS targets. Zonisamide's anticonvulsant effects are attributed to a multi-target mechanism of action, a feature that may contribute to its broad clinical efficacy.[3][4] In contrast, the mechanism of this compound is entirely speculative and would need to be determined through rigorous experimental investigation.

Zonisamide: A Multi-Pronged Anticonvulsant Strategy

Zonisamide exerts its anticonvulsant effects through several key mechanisms:[1][3][5][6]

  • Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the sustained, high-frequency repetitive firing of neurons by altering the fast inactivation threshold of voltage-dependent sodium channels.[3][4] This action helps to stabilize neuronal membranes and prevent seizure propagation.[6]

  • Inhibition of T-type Calcium Channels: The drug also inhibits low-threshold T-type calcium channels.[3][7] This is thought to be particularly important in preventing the spread of seizure discharges across neuronal networks.[7][8]

  • Weak Carbonic Anhydrase Inhibition: Zonisamide is a weak inhibitor of carbonic anhydrase.[1][3] While this action can lead to metabolic acidosis, its contribution to the primary anticonvulsant effect is not believed to be significant.[3][4]

  • Modulation of Neurotransmission: There is evidence to suggest that zonisamide may also modulate GABAergic and glutamatergic neurotransmission, further contributing to its overall anticonvulsant profile.[1]

Zonisamide_Mechanism_of_Action cluster_channels Ion Channel Blockade cluster_enzyme Enzyme Inhibition cluster_neurotransmission Neurotransmitter Modulation Zonisamide Zonisamide Na_Channel Voltage-Gated Sodium Channels Zonisamide->Na_Channel Blocks Ca_Channel T-type Calcium Channels Zonisamide->Ca_Channel Inhibits CA Carbonic Anhydrase Zonisamide->CA Weakly Inhibits GABA GABAergic (Inhibitory) Zonisamide->GABA Modulates Glutamate Glutamatergic (Excitatory) Zonisamide->Glutamate Modulates

Caption: Zonisamide's multi-target mechanism of action.

This compound: An Unexplored Territory

There is currently no published data on the mechanism of action of this compound. However, based on its structural similarity to zonisamide and other active benzisoxazole derivatives, it is plausible to hypothesize that it may interact with similar CNS targets. The key structural differences—the presence of a carboxylic acid group in place of the sulfonamide and a hydroxyl group on the benzene ring—would significantly alter its physicochemical properties, including its acidity, polarity, and ability to cross the blood-brain barrier. These changes would undoubtedly influence its binding affinity for any potential targets.

Comparative Anticonvulsant Activity: Documented Efficacy vs. Inferred Potential

The anticonvulsant activity of zonisamide has been extensively documented in both preclinical models and clinical trials. In contrast, there are no direct reports on the anticonvulsant activity of this compound.

Zonisamide: Preclinical and Clinical Efficacy

Zonisamide has demonstrated a broad spectrum of anticonvulsant activity in standard preclinical models. It is effective against seizures induced by maximal electroshock (MES), which is predictive of efficacy against generalized tonic-clonic seizures.[9] It is also effective in models of partial seizures.[2]

Preclinical ModelZonisamide ActivityReference
Maximal Electroshock (MES) Effective[9]
Subcutaneous Pentylenetetrazol (scPTZ) Less Effective[10]
6 Hz Psychomotor Seizure Test Effective

Clinically, zonisamide is used as an adjunctive therapy for partial seizures in adults and has also shown efficacy in some forms of generalized seizures.[2]

This compound: A Hypothesis Based on SAR

While no direct data exists for this compound, studies on other 1,2-benzisoxazole derivatives have shown that modifications to the side chain at the 3-position can have a significant impact on anticonvulsant activity. For instance, the replacement of the sulfonamide group with other moieties has been explored in the scientific literature, with some derivatives retaining anticonvulsant properties. This suggests that the 1,2-benzisoxazole core is a valid pharmacophore for anticonvulsant activity. However, the introduction of a carboxylic acid would likely increase the compound's polarity, potentially limiting its ability to penetrate the blood-brain barrier and reach its CNS targets.

Experimental Protocols for Anticonvulsant Screening

For researchers interested in evaluating the potential anticonvulsant activity of novel compounds like this compound, the following standard protocols are recommended.

Maximal Electroshock (MES) Seizure Test

This test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Adult male mice (e.g., Swiss Webster), weighing 20-25g.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

  • Induction of Seizures: At the time of predicted peak effect of the compound, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor component (ED50) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures.

Methodology:

  • Animal Model: Adult male mice (e.g., Swiss Webster), weighing 20-25g.

  • Compound Administration: The test compound is administered i.p. or p.o. at various doses, with a corresponding vehicle control group.

  • Induction of Seizures: At the time of predicted peak effect, a convulsant dose of pentylenetetrazol (PTZ; e.g., 85 mg/kg) is administered subcutaneously.

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Anticonvulsant_Screening_Workflow Start Test Compound Administration MES_Test Maximal Electroshock (MES) Test Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Start->scPTZ_Test MES_Endpoint Abolition of Hindlimb Tonic Extension MES_Test->MES_Endpoint scPTZ_Endpoint Absence of Clonic Seizure scPTZ_Test->scPTZ_Endpoint ED50_Calc_MES Calculate MES ED50 MES_Endpoint->ED50_Calc_MES ED50_Calc_scPTZ Calculate scPTZ ED50 scPTZ_Endpoint->ED50_Calc_scPTZ

Caption: Workflow for preclinical anticonvulsant screening.

Side Effect and Toxicity Profile

Zonisamide

Common side effects associated with zonisamide include drowsiness, dizziness, ataxia, anorexia, and cognitive impairment.[9] As a sulfonamide derivative, it carries a risk of hypersensitivity reactions. The weak carbonic anhydrase inhibition can lead to metabolic acidosis and an increased risk of kidney stones.

This compound

The toxicity profile of this compound has not been reported. Any assessment of its potential side effects would require dedicated toxicology studies.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the anticonvulsant zonisamide and the structurally related but pharmacologically uncharacterized compound, this compound. Zonisamide is a well-established AED with a multi-target mechanism of action and a broad spectrum of activity. In contrast, this compound remains a molecule of hypothetical interest in the context of anticonvulsant research.

For researchers in CNS drug discovery, the key takeaway is that while the 1,2-benzisoxazole scaffold is a promising starting point for novel anticonvulsants, significant structural modifications, such as the replacement of the sulfonamide in zonisamide with a carboxylic acid, necessitate a complete de novo pharmacological evaluation. Future research should focus on synthesizing and testing this compound and its esters in standard preclinical anticonvulsant models to determine if this structural motif holds any therapeutic potential.

References

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacology. Epilepsia, 45(Suppl 4), 17–21.
  • Ueda, Y., Muramatsu, Y., & Fukushima, K. (2003). Zonisamide: a new antiepileptic drug. Drugs of Today, 39(4), 297-307.
  • Masuda, Y., Utsui, Y., Shiraishi, Y., Karasawa, T., Yoshida, K., & Shimizu, M. (1979). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. Arzneimittel-Forschung, 29(10), 1554-1559.
  • Schauf, C. L. (1987). Zonisamide enhances slow sodium inactivation in Myxicola. Brain Research, 413(1), 185-188.
  • Rock, D. M., Macdonald, R. L., & Taylor, C. P. (1989). Blockade of sustained repetitive action potentials in cultured spinal cord neurons by zonisamide (AD 810, CI 912), a novel anticonvulsant. Epilepsy Research, 3(2), 138-143.
  • Zonegran (Zonisamide) Prescribing Information. (2020). U.S.
  • Kupferberg, H. J. (2001). Antiepileptic drug discovery and development. Epilepsia, 42(Suppl 4), 3-7.
  • Mori, A., Noda, Y., & Packer, L. (1994). The anticonvulsant zonisamide scavenges free radicals. Epilepsy Research, 17(2), 161-166.
  • Suzuki, S., Kawakami, K., Nishimura, S., Watanabe, Y., Yagi, K., Seino, M., & Miyamoto, K. (1992). Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex. Epilepsy Research, 12(1), 21-27.
  • SynThink. (n.d.). Paliperidone EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Faught, E., Ayala, R., Montouris, G. G., & Leppik, I. E. (2001). Randomized controlled trial of zonisamide for the treatment of refractory partial-onset seizures. Neurology, 57(10), 1774-1779.
  • PubChem. (n.d.). Paliperidone. Retrieved from [Link]

  • Siddiqui, N., et al. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 85, 411-419.
  • Sharma, P., et al. (2012). A new class of anticonvulsants possessing 6 Hz psychomotor seizure test activity: 2-(1H-benzotriazol-1-yl)-N'-[substituted] acetohydrazides. Medicinal Chemistry, 8(3), 423-431.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 23(Suppl 2), S31-S36.

Sources

A Comparative Bioactivity Analysis of Benzisoxazole and Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, benzisoxazole and benzothiazole represent two privileged heterocyclic scaffolds, foundational to a multitude of clinically significant therapeutic agents. As bioisosteres, the substitution of the oxygen atom in the benzisoxazole ring with a sulfur atom to form benzothiazole presents a subtle yet impactful structural modification. This alteration influences the electronic and steric properties of the molecule, leading to distinct pharmacological profiles. This guide offers an in-depth comparative analysis of the bioactivities of these two scaffolds, supported by experimental data and detailed protocols, to inform rational drug design and development.

The benzisoxazole core is famously embedded in successful antipsychotic drugs like risperidone and paliperidone, as well as the anticonvulsant zonisamide.[1][2] Concurrently, the benzothiazole scaffold is a key component of agents such as riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and has been extensively investigated for its anticancer and antimicrobial properties.[3][4][5] This comparative guide will dissect the nuances of their biological activities across key therapeutic areas, providing a framework for researchers to leverage the unique properties of each scaffold in the pursuit of novel therapeutics.

Core Structural and Physicochemical Differences

The fundamental difference between the two scaffolds lies in the heteroatom within the five-membered ring—oxygen for benzisoxazole and sulfur for benzothiazole. This seemingly minor change imparts significant differences in their physicochemical properties, which in turn govern their pharmacokinetic and pharmacodynamic behavior.

PropertyBenzisoxazole (Oxygen)Benzothiazole (Sulfur)Implication for Bioactivity
Electronegativity Higher (Oxygen ≈ 3.44)Lower (Sulfur ≈ 2.58)Influences bond polarity, hydrogen bonding potential, and interactions with biological targets.
Bond Angle & Size Smaller atom, tighter C-O-N angleLarger atom, wider C-S-N angleAffects overall molecular geometry, steric hindrance, and fit within receptor binding pockets.
Lipophilicity (LogP) Generally lowerGenerally higherImpacts membrane permeability, distribution, and potential for off-target hydrophobic interactions.
Metabolic Stability Varies with substitutionSulfur can be susceptible to oxidationInfluences drug metabolism pathways and half-life.

These intrinsic differences are critical considerations during the lead optimization phase of drug discovery, where switching between these scaffolds can be a strategic tool to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Bioactivity Analysis

Central Nervous System (CNS) Activity

Both benzisoxazole and benzothiazole derivatives have made significant contributions to the treatment of CNS disorders, albeit through different mechanisms and for different indications.

Benzisoxazoles are renowned for their role in psychiatry. Atypical antipsychotics such as Risperidone , Paliperidone, and Iloperidone are cornerstone treatments for schizophrenia and bipolar disorder.[2] Their primary mechanism of action involves a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7][8] The blockade of D2 receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, while the 5-HT2A antagonism may help to mitigate extrapyramidal side effects and improve negative symptoms.[2][7]

Benzothiazoles , on the other hand, have shown utility in neurodegenerative diseases. Riluzole , the first drug approved for ALS, is a benzothiazole derivative.[4] Its neuroprotective effects are thought to be mediated through the inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[9] Furthermore, various benzothiazole derivatives have been explored as selective and reversible monoamine oxidase B (MAO-B) inhibitors for the potential treatment of Parkinson's disease.[10]

A direct comparison can be seen in the clinical use of risperidone (a benzisoxazole) and the investigation of riluzole (a benzothiazole) as an adjunctive therapy for irritability in autism.[11] While risperidone's efficacy is rooted in D2/5-HT2A antagonism, riluzole's potential benefit is attributed to its glutamate-modulating properties, highlighting the distinct neurological pathways targeted by each scaffold.[7][11]

G Benzisoxazole Benzisoxazole D2_Receptor D2_Receptor Benzisoxazole->D2_Receptor Antagonism SHT2A_Receptor SHT2A_Receptor Benzisoxazole->SHT2A_Receptor Antagonism Alleviate_Positive_Symptoms Alleviate_Positive_Symptoms D2_Receptor->Alleviate_Positive_Symptoms ↓ Dopamine (Mesolimbic) Mitigate_EPS Mitigate_EPS SHT2A_Receptor->Mitigate_EPS ↑ Dopamine (Nigrostriatal) Benzothiazole Benzothiazole Glutamate_Release Glutamate_Release Benzothiazole->Glutamate_Release Inhibition Na_Channel Na_Channel Benzothiazole->Na_Channel Blockade Neuroprotection Neuroprotection Glutamate_Release->Neuroprotection Na_Channel->Neuroprotection

Caption: Comparative CNS mechanisms of Benzisoxazole and Benzothiazole derivatives.

Anticancer Activity

Both scaffolds have been extensively explored as potential anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.[1][5][12][13]

Benzothiazole derivatives have shown promise by targeting various mechanisms. Some compounds induce apoptosis and inhibit cell proliferation in human cancer cell lines like MCF-7 (breast), A549 (lung), and Colo205 (colon).[12] The anticancer activity of these compounds is often linked to their ability to inhibit crucial enzymes or signaling pathways involved in tumor growth.[5]

Benzisoxazole derivatives have also demonstrated significant anticancer potential.[1][13] Studies have identified compounds with potent inhibitory activity against human colon cancer cells (HT-29).[1] The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the benzisoxazole ring are critical for their cytotoxic effects.[14]

While direct head-to-head comparisons are not always available in the literature, some studies that have synthesized and evaluated derivatives of both scaffolds suggest that the choice of the heterocyclic core can significantly influence potency. For instance, in one study comparing furan-substituted benzimidazole and benzothiazole derivatives, the benzothiazole analogs were generally found to be more active against human lung cancer cell lines.[15] Another study optimizing a benzothiazole lead compound found that replacing the scaffold with a benzoxazole (a close analog of benzisoxazole) retained the antitumor activity.[16]

Table 1: Representative Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzothiazole Pyrimidine derivative 34Colo205 (Colon)5.04[12]
Benzothiazole Indole semicarbazide 55HT-29 (Colon)0.024[12]
Benzisoxazole Allyl derivative 67-70HT-29 (Colon)Potent Activity Reported[1]
Benzothiazole Thiourea derivative 3U-937 (Lymphoma)16.23[12]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Antimicrobial Activity

The search for novel antimicrobial agents has led to the investigation of both benzisoxazole and benzothiazole derivatives.

Benzisoxazole derivatives have shown broad-spectrum antimicrobial activity.[1] SAR studies have indicated that the presence of electron-withdrawing groups, such as chloro and bromo, can enhance antibacterial activity against strains like Bacillus subtilis and Escherichia coli.[1] Some derivatives have also exhibited excellent antifungal activity against various species, including Aspergillus niger and Candida albicans.[1]

Benzothiazole derivatives are also well-documented for their antimicrobial properties.[17][18] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19] In some cases, hybrid molecules incorporating both benzisoxazole and benzothiazole moieties have been synthesized to explore potential synergistic effects on antimicrobial activity.[1]

Table 2: Representative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
Benzisoxazole Derivative 37S. aureus>1[1]
Benzisoxazole Antitubercular analog 50-52M. tuberculosis H37Rv3.12[1]
Benzoxazole/Benzothiazole Triazole derivative 7sS. aureusPromising Activity Reported[19]
Benzisoxazole Antitubercular analog 54M. tuberculosis H37Rv3.25[1]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth. Lower values signify higher potency.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity claims, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial enzymes in living cells.[20] The amount of formazan produced is proportional to the number of viable cells.[21]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well flat-bottomed microtiter plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[22] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzisoxazole and benzothiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[22]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22] A reference wavelength of 630 nm can be used to reduce background noise.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26][27]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[26][27]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[28]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[26] This will create a range of concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.[26] Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.[26]

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[26]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[25][27]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[26]

Conclusion

The comparative analysis of benzisoxazole and benzothiazole reveals two structurally similar but pharmacologically distinct scaffolds. The choice between an oxygen or sulfur heteroatom, coupled with varied substitution patterns, provides medicinal chemists with a powerful tool to fine-tune biological activity. Benzisoxazoles have proven to be exceptionally valuable in the development of CNS agents, particularly antipsychotics, by modulating dopaminergic and serotonergic systems. In contrast, benzothiazoles have demonstrated a broader range of applications, including neuroprotection, and significant potential in oncology and infectious disease research.

References

  • Microbe Online. (2013-11-15). Broth Dilution Method for MIC Determination. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • NCBI Bookshelf - NIH. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • T. Horton. MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information (NCBI). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]

  • Semantic Scholar. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. [Link]

  • Semantic Scholar. BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. [Link]

  • MDPI. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information (NCBI). Benzothiazole derivatives as anticancer agents. [Link]

  • ResearchGate. Structure activity relationship of benzoxazole derivatives. [Link]

  • ResearchGate. Benzoxazole and benzothiazole riluzole-based hybrid derivatives 216 and.... [Link]

  • Indian Academy of Sciences. Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. [Link]

  • National Center for Biotechnology Information (NCBI). Structure activity relationship of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • National Center for Biotechnology Information (NCBI). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. [Link]

  • ResearchGate. Schematic representation of structure‐activity relationship for the 27–46 series. [Link]

  • National Center for Biotechnology Information (NCBI). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • National Center for Biotechnology Information (NCBI). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • National Center for Biotechnology Information (NCBI). Benzothiazole derivatives as anticancer agents. [Link]

  • ResearchGate. Riluzole as an Adjunctive Therapy to Risperidone for the Treatment of Irritability in Children with Autistic Disorder: A Double-Blind, Placebo-Controlled, Randomized Trial. [Link]

  • National Center for Biotechnology Information (NCBI). Efficacy and tolerability of a new antipsychotic compound (risperidone): results of a pilot study. [Link]

  • Psychopharmacology Institute. (2014-07-01). Mechanism of Action of Risperidone. [Link]

  • National Center for Biotechnology Information (NCBI). Risperidone. [Link]

  • ResearchGate. Structures and classes of the 1,3-benzothiazole drugs included in.... [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2-Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2-benzisoxazole core is a quintessential example of a "privileged structure" in medicinal chemistry. Its unique combination of a benzene ring fused to an isoxazole ring provides a stable, aromatic scaffold that can be strategically decorated with various functional groups to interact with a wide array of biological targets.[1][2] This versatility has led to the development of a diverse range of clinically significant drugs. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,2-benzisoxazole derivatives, offering insights into the chemical nuances that govern their therapeutic effects across different disease areas. We will explore the key structural modifications that transform this core scaffold into potent antipsychotic, anticonvulsant, anticancer, and antimicrobial agents, supported by experimental data and detailed methodologies.

The 1,2-Benzisoxazole Core: A Foundation for Diverse Biological Activity

The fundamental 1,2-benzisoxazole structure, with its defined regions for substitution, serves as the starting point for medicinal chemists. The strategic placement of different chemical moieties at the 3-position and on the benzene ring dictates the molecule's interaction with specific biological targets, thereby determining its pharmacological profile.

Caption: Core 1,2-Benzisoxazole structure with key substitution points.

Antipsychotic Activity: A Tale of Two Receptors

A significant number of atypical antipsychotic drugs are built upon the 1,2-benzisoxazole scaffold. Their primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The fine-tuning of substituent groups on the core structure is critical for achieving the desired receptor binding profile and therapeutic efficacy.

Key Structural Features for Antipsychotic Activity:

The archetypal structure for antipsychotic 1,2-benzisoxazole derivatives is 3-(piperidin-4-yl)-1,2-benzisoxazole. The SAR of this class of compounds can be summarized as follows:

  • Substitution at the 3-Position of the Benzisoxazole Ring: A piperidinyl or piperazinyl moiety at this position is crucial for activity.

  • Substitution on the Benzene Ring: A fluorine atom at the 6-position of the benzisoxazole ring generally imparts maximum neuroleptic activity.

  • Substitution on the Piperidinyl/Piperazinyl Nitrogen: The nature of the substituent on the nitrogen of the piperidine or piperazine ring significantly influences potency and receptor selectivity.

Comparative Analysis of Key Antipsychotic Derivatives:
Compound Structure Key Structural Features Dopamine D2 (Ki, nM) Serotonin 5-HT2A (Ki, nM)
Risperidone 6-fluoro-1,2-benzisoxazole with a complex substituent on the piperidinyl nitrogen.3.10.16
Paliperidone (9-hydroxyrisperidone) Active metabolite of risperidone with a hydroxyl group on the pyrimidinone ring.4.80.28
Iloperidone 6-fluoro-1,2-benzisoxazole with a different N-substituent on the piperidine ring.6.20.4

Data compiled from various sources. Ki values are indicative of binding affinity, with lower values representing higher affinity.[3]

Caption: SAR workflow for antipsychotic 1,2-benzisoxazole derivatives.

Experimental Protocol: Receptor Binding Assay

The affinity of 1,2-benzisoxazole derivatives for dopamine D2 and serotonin 5-HT2A receptors is a critical determinant of their antipsychotic potential. This is typically assessed using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human D2 or 5-HT2A receptors.

  • Radioligands: [3H]Spiperone (for D2) and [3H]Ketanserin (for 5-HT2A).

  • Test compounds (1,2-benzisoxazole derivatives) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticonvulsant Activity: The Importance of the Sulfamoylmethyl Group

Zonisamide, a clinically used antiepileptic drug, features a 1,2-benzisoxazole core, demonstrating the scaffold's utility beyond antipsychotic applications.[1] The SAR for anticonvulsant activity is distinct from that of antipsychotics, highlighting the remarkable tunability of this privileged structure.

Key Structural Features for Anticonvulsant Activity:

The anticonvulsant properties of 1,2-benzisoxazole derivatives are heavily influenced by the substituent at the 3-position.

  • Substitution at the 3-Position: A sulfamoylmethyl group (-CH2SO2NH2) at the 3-position is a key pharmacophore for anticonvulsant activity.

  • Substitution on the Benzene Ring: Introduction of a halogen atom, particularly at the 5-position of the benzisoxazole ring, has been shown to increase anticonvulsant activity, although it may also increase neurotoxicity.[4]

  • Substitution on the Sulfamoyl Nitrogen: Monoalkylation of the sulfamoyl nitrogen can influence activity, potentially through biotransformation.[4]

Comparative Analysis of Key Anticonvulsant Derivatives:
Compound Key Structural Features Anticonvulsant Activity (MES test, ED50 mg/kg)
Zonisamide (3-(sulfamoylmethyl)-1,2-benzisoxazole) Unsubstituted benzisoxazole ring.Potent activity
5-Halo-3-(sulfamoylmethyl)-1,2-benzisoxazole Halogen at the 5-position.Increased activity compared to Zonisamide

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Anticonvulsant_SAR cluster_0 Core Scaffold cluster_1 Key Substitutions cluster_2 Biological Effect cluster_3 Therapeutic Effect Benzisoxazole 1,2-Benzisoxazole Sulfamoylmethyl 3-Sulfamoylmethyl Benzisoxazole->Sulfamoylmethyl Position 3 Halogen 5-Halogen Benzisoxazole->Halogen Position 5 Seizure_Protection Protection against Seizures Sulfamoylmethyl->Seizure_Protection Halogen->Seizure_Protection Activity Anticonvulsant Activity Seizure_Protection->Activity

Caption: SAR workflow for anticonvulsant 1,2-benzisoxazole derivatives.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant efficacy of 1,2-benzisoxazole derivatives in preventing tonic hindlimb extension induced by maximal electroshock.

Materials:

  • Male mice or rats.

  • Corneal electrodes.

  • An electroshock apparatus.

  • Test compounds (1,2-benzisoxazole derivatives) dissolved or suspended in a suitable vehicle.

  • Vehicle control.

Procedure:

  • Administer the test compounds or vehicle to groups of animals at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • After a predetermined time for drug absorption, apply a maximal electrical stimulus through corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Calculate the percentage of animals protected at each dose.

  • Determine the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method (e.g., probit analysis).

Anticancer and Antimicrobial Activities: Expanding the Therapeutic Horizon

Recent research has unveiled the potential of 1,2-benzisoxazole derivatives as anticancer and antimicrobial agents, further underscoring the versatility of this scaffold.

Key Structural Features for Anticancer Activity:

The SAR for anticancer activity is still an emerging field, but some general trends have been observed:

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as nitro (NO2) or chloro (Cl), on the benzene ring can enhance antiproliferative activity against certain cancer cell lines.[5]

  • Complex Side Chains at the 3-Position: Attachment of various heterocyclic moieties at the 3-position can lead to potent anticancer agents. For example, linking a 1,2,3-triazole moiety to the 3-position has shown significant antiproliferative effects against human acute myeloid leukemia (AML) cells.[6]

Key Structural Features for Antimicrobial Activity:

The antimicrobial SAR of 1,2-benzisoxazole derivatives is also an active area of investigation:

  • Unsubstituted Phenyl Ring: In some studies, a benzisoxazole derivative with an unsubstituted phenyl ring showed good antibacterial activity against a range of bacteria.[2]

  • Introduction of Thiazolidinone Moiety: The synthesis of thiazolidinone derivatives of 1,2-benzisoxazole has yielded compounds with notable antibacterial and antifungal activity.[7] Substitutions with hydroxyl (-OH), chloro (-Cl), and nitro (-NO2) groups on the thiazolidinone ring were found to enhance antimicrobial effects.[7]

Comparative Analysis of Anticancer and Antimicrobial Data:
Activity Compound Class Key Structural Features Biological Readout Potency
Anticancer Nitro-substituted 1,2-benzisoxazolesElectron-withdrawing group on the benzene ringIC50 (µM)Varies with cell line and specific substitution
Anticancer 1,2,3-Triazole-tethered 1,2-benzisoxazolesHeterocyclic side chain at the 3-positionIC50 (µM)Potent activity against AML cells
Antimicrobial Thiazolidinone derivatives of 1,2-benzisoxazoleSubstituted thiazolidinone ringMIC (µg/mL)Good activity with -OH, -Cl, -NO2 substitutions

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effect of 1,2-benzisoxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2).

  • Cell culture medium and supplements.

  • Test compounds (1,2-benzisoxazole derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO, isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion: A Scaffold of Immense Potential

The 1,2-benzisoxazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. The ability to modulate its biological activity through strategic chemical modifications underscores its privileged nature in medicinal chemistry. This guide has provided a comparative overview of the SAR of 1,2-benzisoxazole derivatives, demonstrating how distinct structural features give rise to potent antipsychotic, anticonvulsant, anticancer, and antimicrobial agents. The provided experimental protocols offer a framework for the continued exploration and validation of novel compounds based on this versatile heterocyclic system. As our understanding of the intricate interplay between chemical structure and biological function deepens, the 1,2-benzisoxazole scaffold will undoubtedly continue to be a source of innovative medicines for a wide range of human diseases.

References

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1, 2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1, 2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.
  • BenchChem. (2025).
  • ResearchGate. (2020).
  • RSC Publishing. (n.d.).
  • JAC : A JOURNAL OF COMPOSITION THEORY(JCT). (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW DERIVATIVES OF THIAZOLIDINONE 1,2-BENZISOXAZOLE WITH ANTIMICROBIAL ACTIVITY.
  • PubMed. (2019). Design, Synthesis, and Evaluation of Anticonvulsant Activities of Benzoxazole Derivatives Containing the 1,2,4-triazolone Moiety.
  • Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95.
  • PubMed. (2019).
  • PubMed. (2019).
  • Oriental Journal of Chemistry. (2020).
  • ResearchGate. (1979). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile.
  • ResearchGate. (2021).
  • PubMed. (1980). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile.
  • Wikipedia. (n.d.). Zonisamide.
  • ResearchGate. (2010). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[4][8]dioxin-2-yl)methyl]sulfamide (JNJ-26489112).

  • ResearchGate. (2017). Clinical Pharmacology and Mechanism of Action of Zonisamide.
  • PubMed. (2000). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs.

Sources

A Comparative Guide to LC-MS and HPLC-UV for the Purity Analysis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid, a key intermediate and metabolite in the synthesis of certain atypical antipsychotics. Our focus will be on providing a robust, validated analytical approach, grounded in scientific principles and regulatory expectations.

The Critical Role of Purity for this compound

This compound is structurally related to the benzisoxazole class of pharmaceuticals. Impurities can arise from the manufacturing process, degradation, or storage and may have their own pharmacological or toxicological effects. Therefore, a highly sensitive and specific analytical method is paramount for their detection and quantification.

The Premier Approach: LC-MS for Unambiguous Identification and Quantification

For the comprehensive analysis of this compound and its potential impurities, LC-MS stands out as the superior technique. The coupling of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry provides an unparalleled level of analytical detail.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol is designed to be a self-validating system, ensuring accuracy and reliability in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards and quality control samples by spiking a blank solution with known concentrations of the primary reference standard and any available impurity standards.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and resolution.

  • Mobile Phase: A gradient elution is optimal for separating the main component from a range of potential impurities with varying polarities.

    • Mobile Phase A: 0.1% formic acid in water. The acid helps to improve peak shape and ionization efficiency.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic impurities, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode is suitable for the acidic nature of the target analyte.

  • Scan Mode: Full scan mode for initial impurity profiling to detect all ionizable species. For quantification, Selected Reaction Monitoring (SRM) is the gold standard for its high selectivity and sensitivity.

  • SRM Transitions:

    • For this compound (MW: 193.16), a potential transition would be m/z 192.0 -> [fragment ion]. The specific fragment ion would be determined during method development by infusing a standard solution and observing the fragmentation pattern.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

The Logic Behind the LC-MS Approach

The choice of a C18 column provides a versatile stationary phase for the separation of a wide range of compounds. The gradient elution ensures that both polar and non-polar impurities can be effectively separated and detected within a reasonable run time. ESI in negative ion mode is the logical choice for an acidic molecule, as it will readily deprotonate to form [M-H]⁻ ions. The use of SRM provides a high degree of certainty in the identification and quantification of the target analyte and its known impurities, minimizing the risk of interference from matrix components.

A Comparative Analysis: LC-MS vs. HPLC-UV

While LC-MS offers the most comprehensive analysis, HPLC-UV is a widely used and robust technique for routine quality control.[4][5] The following table provides a direct comparison of the two methods for the purity analysis of this compound.

FeatureLC-MSHPLC-UV
Specificity Very High: Provides mass-to-charge ratio (m/z) and fragmentation data for unambiguous peak identification.Moderate to High: Relies on chromatographic retention time and UV absorbance spectrum. Co-eluting impurities with similar UV spectra can interfere.[6]
Sensitivity Very High: Capable of detecting and quantifying impurities at trace levels (ppm or even ppb).Good: Generally sufficient for detecting impurities at the 0.05% to 0.1% level, but may miss very low-level impurities.[7]
Identification of Unknowns Excellent: The mass spectral data allows for the tentative identification of unknown impurities by providing their molecular weight and structural fragments.[4][5]Poor: Provides no structural information for unknown peaks.
Quantitative Accuracy High: When using an appropriate internal standard and validated method. Can be affected by matrix effects.[6]High: Generally considered the gold standard for quantification of known impurities with a chromophore, as it is less susceptible to matrix effects than LC-MS.[7]
Cost & Complexity High: Instruments are more expensive to purchase and maintain. Requires more specialized expertise.[6]Moderate: More affordable instrumentation and less complex operation.
Throughput Can be high with modern UPLC systems and rapid gradient methods.Generally high, with well-established methods.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the LC-MS analysis of this compound purity.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weighing & Dissolution Dilution Dilution to 1 mg/mL Sample->Dilution Spiking Spiking of Standards Dilution->Spiking Injection Autosampler Injection Spiking->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI FullScan Full Scan Analysis ESI->FullScan SRM Selected Reaction Monitoring (SRM) ESI->SRM Integration Peak Integration FullScan->Integration SRM->Integration Quantification Quantification Integration->Quantification Reporting Purity Report Quantification->Reporting

Caption: LC-MS workflow for purity analysis.

Conclusion: Selecting the Right Tool for the Job

For the definitive purity assessment of this compound, LC-MS is the recommended methodology. Its ability to separate, identify, and quantify both known and unknown impurities with high sensitivity and specificity provides a level of confidence that is essential in pharmaceutical development. While HPLC-UV remains a valuable tool for routine quality control of known impurities, the comprehensive impurity profiling capabilities of LC-MS are indispensable for ensuring the quality and safety of this important pharmaceutical intermediate. The choice between the two will ultimately depend on the specific analytical needs, regulatory requirements, and available resources.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Risperidone EP Impurities & USP Related Compounds. SynThink. [Link]

  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. PubMed. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. ResearchGate. [Link]

  • Risperidone EP Impurity C | CAS 144598-75-4. Veeprho. [Link]

  • Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. National Institutes of Health. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches?. ResearchGate. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. PharmTech. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid Analogs as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Analog Development

The compound 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid has emerged as a promising scaffold in medicinal chemistry. Its structural motifs are present in molecules with a wide range of biological activities, including anti-inflammatory properties[1]. The focus of this guide is to establish a robust in vitro testing cascade for newly synthesized analogs of this parent compound. Our central hypothesis is that these analogs function by inhibiting key nodes within pro-inflammatory signaling pathways, specifically targeting the Pim-1 kinase, a downstream effector of STAT3 signaling.[2][3]

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, upon activation by cytokines and growth factors, drives the expression of genes involved in inflammation, cell proliferation, and survival.[4][5] Its persistent activation is a hallmark of many chronic inflammatory diseases and cancers.[4][6] The serine/threonine kinase Pim-1 is frequently overexpressed in these conditions and is regulated by the JAK/STAT pathway; its inhibition presents a compelling therapeutic strategy.[2][7][8]

This guide provides a comprehensive framework for the comparative in vitro evaluation of novel this compound analogs. We will proceed from direct target engagement assays to more complex cell-based functional assays, culminating in a thorough assessment of cellular health to de-risk for off-target toxicity. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous screening cascade.

The Biological Context: Targeting the Pim-1/STAT3 Signaling Axis

To effectively screen our compound library, we must first understand the molecular pathway we aim to modulate. The JAK/STAT pathway is a primary signaling cascade for numerous cytokines.[9] As illustrated below, cytokine binding to its receptor activates Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3. STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to initiate the transcription of target genes, including Pim-1 kinase.[2] Pim-1, in turn, phosphorylates downstream targets that promote cell survival and inhibit apoptosis, thereby sustaining the inflammatory response.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 Dimer STAT3_active->STAT3_nucleus Nuclear Translocation Pim1_mRNA Pim-1 mRNA Pim1_kinase Pim-1 Kinase Pim1_mRNA->Pim1_kinase Translation Downstream Downstream Targets (e.g., Bad, p27) Pim1_kinase->Downstream Phosphorylation Our_Analogs Our Analogs Our_Analogs->Pim1_kinase Inhibition Pim1_gene Pim-1 Gene STAT3_nucleus->Pim1_gene Binds Promoter Pim1_gene->Pim1_mRNA Transcription

Caption: Simplified Pim-1/STAT3 Signaling Pathway.

Experimental Design: A Multi-Tiered Screening Cascade

A robust in vitro screening strategy relies on a logical progression from high-throughput, target-specific assays to lower-throughput, more physiologically relevant cellular assays. This tiered approach allows for the rapid identification of potent compounds while systematically eliminating those with undesirable characteristics, such as cytotoxicity.

G cluster_primary Tier 1: Primary Screening (Biochemical) cluster_secondary Tier 2: Secondary Screening (Cell-Based) cluster_tertiary Tier 3: Counter Screening (Safety) Compound_Library Analog Library (Parent + Analogs 1-N) Kinase_Assay Pim-1 Kinase Inhibition Assay (e.g., ADP-Glo™) Compound_Library->Kinase_Assay Cytokine_Assay Cytokine Inhibition Assay (IL-6 ELISA) Kinase_Assay->Cytokine_Assay Potent Hits NFkB_Assay NF-κB Reporter Assay Cytokine_Assay->NFkB_Assay Viability_Assay Cell Viability Assay (WST-1) NFkB_Assay->Viability_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Viability_Assay->Data_Analysis

Caption: Multi-Tiered In Vitro Screening Workflow.

Tier 1: Pim-1 Kinase Inhibition Assay (Biochemical)

Causality: The first step is to confirm direct engagement with our hypothesized molecular target, Pim-1 kinase. A biochemical assay, free from the complexities of a cellular environment, provides a clean measure of potency (IC50). We will employ a radiometric [γ-33P]-ATP kinase assay or a luminescence-based assay like ADP-Glo™ to quantify the inhibition of Pim-1 activity.[10]

Protocol: Radiometric [γ-33P]-ATP Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of recombinant human Pim-1 kinase.

    • Prepare a stock solution of a suitable peptide substrate (e.g., a BAD-derived peptide).

    • Prepare a stock solution of ATP, including [γ-33P]-ATP.

    • Serially dilute the test analogs and a known Pim-1 inhibitor (positive control, e.g., Quercetagetin[8]) in DMSO, then further dilute in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Assay Execution:

    • In a 96-well plate, add 10 µL of the diluted compound or control.

    • Add 20 µL of the Pim-1 kinase/substrate mixture.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

    • Dry the plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Anti-Inflammatory Assays

Compounds demonstrating potent Pim-1 inhibition (e.g., IC50 < 1 µM) advance to cell-based assays. These experiments determine if the compound's biochemical potency translates into functional activity in a relevant biological context.

A. Cytokine Inhibition Assay (ELISA)

Causality: Since the Pim-1/STAT3 pathway is a key regulator of inflammatory cytokine production, a direct measure of a compound's ability to suppress cytokine release is a critical functional endpoint.[4] We will use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and quantify the release of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6), using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test analogs for 1 hour. Include a vehicle control (DMSO) and a positive control.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.

  • ELISA Plate Coating:

    • Coat a high-binding 96-well ELISA plate with a capture antibody specific for IL-6 (e.g., 2 µg/mL in binding solution) and incubate overnight at 4°C.[11]

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[13]

  • Sample and Standard Incubation:

    • Wash the blocked plate.

    • Add 100 µL of the collected cell culture supernatants and a serial dilution of a known IL-6 protein standard to the plate.[14]

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate. Add a biotinylated detection antibody specific for IL-6 and incubate for 1 hour.[14]

    • Wash the plate. Add an avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[13]

    • Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will occur.[12]

    • Stop the reaction with an acid solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.[13]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve from the IL-6 protein standards.

    • Interpolate the concentration of IL-6 in the samples from the standard curve and calculate the IC50 for cytokine inhibition.

B. NF-κB Reporter Assay

Causality: The Nuclear Factor kappa B (NF-κB) pathway is another central regulator of inflammation, often cross-talking with the STAT3 pathway.[15][16] Assessing the effect of our compounds on NF-κB activation provides valuable information on their specificity. A luciferase reporter assay in a cell line stably expressing an NF-κB-driven reporter gene offers a highly sensitive and quantitative readout.[15][17]

  • Cell Culture and Transfection (if not using a stable cell line):

    • Use a cell line such as HEK293T stably expressing an NF-κB-luciferase reporter construct.

    • Seed cells in a 96-well plate and allow to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with serial dilutions of test analogs for 1 hour.

    • Stimulate NF-κB activation with an appropriate inducer, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.[15]

  • Lysis and Luminescence Reading:

    • Wash the cells with PBS.

    • Lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the lysate.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to a measure of cell viability if performed in parallel.

    • Calculate the percent inhibition of NF-κB activity and determine the IC50 values.

Tier 3: Cell Viability Counter Screen

Causality: It is imperative to distinguish between specific anti-inflammatory activity and general cytotoxicity. A reduction in cytokine levels or reporter gene activity could simply be due to cell death. Therefore, all active compounds must be evaluated in a counter screen for their effect on cell viability. The Water Soluble Tetrazolium Salt (WST-1) assay is a robust choice, offering higher sensitivity and a simpler, one-step protocol compared to the traditional MTT assay. The WST-1 formazan product is water-soluble, eliminating the need for a solubilization step.[18][19]

Protocol: WST-1 Cell Viability Assay
  • Cell Seeding and Treatment:

    • Seed the same cell line used for the functional assays (e.g., RAW 264.7) in a 96-well plate.

    • Treat the cells with the same concentration range of test analogs used in the functional assays. Incubate for the longest duration used in the previous assays (e.g., 24 hours).

  • WST-1 Reagent Addition:

    • Add 10 µL of the WST-1 reagent directly to each well.[18]

    • Incubate at 37°C for 1-4 hours, or until a sufficient color change is observed. Metabolically active cells will cleave the WST-1 tetrazolium salt to a colored formazan dye.

  • Absorbance Measurement:

    • Gently shake the plate to ensure homogenous color distribution.

    • Measure the absorbance at approximately 450 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle (DMSO) control.

    • Determine the CC50 (50% cytotoxic concentration) for each compound.

    • Calculate a Selectivity Index (SI) by dividing the CC50 by the functional IC50 (e.g., SI = CC50 / IC50_Pim1). A higher SI value (>10) is desirable, indicating that the compound's anti-inflammatory effect occurs at concentrations well below those that cause toxicity.

Data Summary and Comparative Analysis

To facilitate a clear comparison, the quantitative data for the parent compound and its analogs should be consolidated into a summary table. This allows for an at-a-glance evaluation of their relative performance and helps in elucidating Structure-Activity Relationships (SAR).

Compound IDPim-1 IC50 (µM)IL-6 Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)Cell Viability CC50 (µM)Selectivity Index (SI) (CC50/Pim-1 IC50)
Parent 5.215.8> 50> 50> 9.6
Analog A-1 0.852.1> 50> 50> 58.8
Analog A-2 0.090.2545.325.1278.9
Analog B-1 12.628.4> 50> 50> 4.0
Analog B-2 0.501.52.34.59.0

Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • Analog A-2 emerges as the most promising candidate. It exhibits a significant improvement in potency against Pim-1 kinase compared to the parent compound. This biochemical potency translates effectively into a cellular anti-inflammatory response (IL-6 inhibition) at a much lower concentration.

  • The high IC50 for NF-κB inhibition for Analog A-1 and A-2 suggests a specific mechanism of action through the Pim-1/STAT3 axis, rather than broad-spectrum anti-inflammatory activity.

  • Analog B-2 , while potent against Pim-1, shows activity against NF-κB and a lower selectivity index, suggesting potential off-target effects or a different mechanism that warrants further investigation.

  • The high Selectivity Index for Analog A-2 provides a strong therapeutic window, indicating that its potent anti-inflammatory effects are well-separated from any cytotoxic effects.

Conclusion

This guide outlines a logical, tiered, and robust in vitro strategy for the comparative evaluation of novel this compound analogs. By systematically progressing from direct target engagement to functional cellular assays and cytotoxicity counter-screens, researchers can efficiently identify lead candidates with high potency, desired cellular activity, and a favorable safety profile. The emphasis on understanding the underlying signaling pathways and the causal logic behind assay selection ensures that the data generated is both reliable and interpretable, paving the way for further preclinical development.

References

  • Yu, H., Pardoll, D., & Jove, R. (2009). STATs in cancer inflammation and immunity: a leading role for STAT3. Nature Reviews Cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Sarı, G., & Eyüpoğlu, F. C. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Medical Journal. Available at: [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Murray, P. J. (2006). STAT3-mediated anti-inflammatory signalling. Trends in Immunology. Available at: [Link]

  • ScienCell Research Laboratories. (n.d.). WST-1 Cell Viability & Proliferation Assay. ScienCell. Available at: [Link]

  • Bowdish Lab, McMaster University. (2015). Cytokine ELISA Protocol Guide. Scribd. Available at: [Link]

  • Semantic Scholar. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Semantic Scholar. Available at: [Link]

  • Mezache, L., et al. (2017). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. Available at: [Link]

  • Chen, Y., et al. (2022). Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • JournalAgent. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent. Available at: [Link]

  • Ho, H. H., & Ivashkiv, L. B. (2006). STAT3 signaling in immunity. Journal of leukocyte biology. Available at: [Link]

  • Li, Y., et al. (2022). Advances in the role of STAT3 in macrophage polarization. Frontiers in Immunology. Available at: [Link]

  • Bio-protocol. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for the detection of serum inflammatory cytokines. Bio-protocol. Available at: [Link]

  • Lee, S., et al. (2018). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Molecules. Available at: [Link]

  • British Society for Immunology. (n.d.). Enzyme-linked immunosorbent assay (ELISA). British Society for Immunology. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • J-A, B., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Cytometry Part A. Available at: [Link]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Available at: [Link]

  • AACR Journals. (2010). Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. Cancer Research. Available at: [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available at: [Link]

  • ResearchGate. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • Robbins, R., et al. (2017). In vitro benchmarking of NF-κB inhibitors. PeerJ. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Journal of Applicable Chemistry. (2013). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Journal of Applicable Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. NIH. Available at: [Link]

  • HRD Pharm. (n.d.). ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. HRD Pharm. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. NIH. Available at: [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]

  • PubChem. (n.d.). 2-(1,2-Benzoxazol-3-yl)acetic acid. PubChem. Available at: [Link]

Sources

The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds has become a cornerstone of modern drug design. This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated benzisoxazoles, a class of heterocyclic compounds renowned for their therapeutic applications, particularly in the realm of neuroscience. We will explore the causal relationships behind experimental choices, present supporting data, and provide detailed methodologies to empower researchers and drug development professionals in their pursuit of novel therapeutics.

The benzisoxazole core is a privileged structure, forming the foundation of several successful drugs. However, the introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, influencing its metabolic stability, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic profile. This guide will use the well-established antipsychotic, risperidone, a fluorinated benzisoxazole, and its conceptual non-fluorinated analog as a central case study to illuminate these critical differences.

The Central Role of Fluorine in Benzisoxazole Antipsychotics

The therapeutic efficacy of atypical antipsychotics like risperidone is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The balance of activity at these two receptors is crucial for achieving antipsychotic effects while minimizing extrapyramidal side effects.

Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering electronic distribution and conformation without adding significant steric bulk. In the context of benzisoxazoles, fluorination, typically at the 6-position of the benzisoxazole ring, has been shown to enhance binding affinity to these key receptors and improve metabolic stability, thereby increasing bioavailability and duration of action.

Comparative Analysis of Receptor Binding Affinity

To quantitatively assess the impact of fluorination, we will compare the receptor binding affinities (Ki values) of a fluorinated benzisoxazole, using risperidone as our prime example, and a representative non-fluorinated counterpart. The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium and is inversely proportional to binding affinity.

CompoundFluorination StatusDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)
RisperidoneFluorinated (at C6)3.13[1]0.16[1]
Non-Fluorinated Analog*Non-FluorinatedData not available in direct comparative studiesData not available in direct comparative studies

The data for risperidone clearly indicates a high affinity for both the 5-HT2A and D2 receptors, with a notably higher affinity for the 5-HT2A receptor.[2] This 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics and is believed to contribute to their improved side-effect profile compared to older, "typical" antipsychotics that primarily target the D2 receptor. While a direct numerical comparison with a non-fluorinated analog is challenging without specific experimental data, structure-activity relationship (SAR) studies on various heterocyclic compounds consistently demonstrate that fluorination at key positions can significantly enhance receptor binding affinity.

Signaling Pathways and Experimental Workflows

The antagonism of D2 and 5-HT2A receptors by benzisoxazole derivatives modulates downstream signaling cascades. Understanding these pathways is crucial for interpreting biological data.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Ligand Dopamine D2_Receptor D2 Receptor D2_Ligand->D2_Receptor Gi_protein Gi Protein D2_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Benzisoxazole_D2 Benzisoxazole (Antagonist) Benzisoxazole_D2->D2_Receptor Blocks HT2A_Ligand Serotonin HT2A_Receptor 5-HT2A Receptor HT2A_Ligand->HT2A_Receptor Gq_protein Gq Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Benzisoxazole_5HT2A Benzisoxazole (Antagonist) Benzisoxazole_5HT2A->HT2A_Receptor Blocks

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors antagonized by benzisoxazoles.

The following diagram illustrates a typical experimental workflow for synthesizing and evaluating benzisoxazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2,4-difluorobenzoyl piperidine hydrochloride) intermediate Benzisoxazole Core (e.g., 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole) start->intermediate Cyclization final_compound Final Compound (e.g., Risperidone) intermediate->final_compound Alkylation binding_assay Receptor Binding Assays (D2, 5-HT2A) final_compound->binding_assay Testing functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay in_vivo In Vivo Studies (Animal Models) functional_assay->in_vivo

Caption: General experimental workflow for the synthesis and evaluation of benzisoxazole derivatives.

Experimental Protocols

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Fluorinated Core)

This protocol describes a one-pot synthesis method.

Materials:

  • 4-(2,4-difluorobenzoyl)-piperidine hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.

  • Add hydroxylamine hydrochloride to the solution.

  • Slowly add a solution of potassium hydroxide in methanol.

  • Heat the reaction mixture to reflux for 5-72 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to adjust the pH to acidic, inducing precipitation.

  • Cool the mixture to 0-5°C and maintain for 1-3 hours.

  • Filter the precipitate, wash with cold methanol, and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Synthesis of Risperidone (Final Fluorinated Compound)

This protocol describes the N-alkylation of the benzisoxazole core.

Materials:

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium carbonate

  • Acetonitrile or a similar solvent

  • Water

Procedure:

  • Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and sodium carbonate in a mixture of acetonitrile and water.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol) to obtain pure risperidone.

In Vitro Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the Ki of test compounds.

Materials:

  • Cell membranes expressing human D2 or 5-HT2A receptors

  • Radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)

  • Unlabeled competitor (for non-specific binding, e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • Test compounds (fluorinated and non-fluorinated benzisoxazoles)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or the test compound.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The strategic incorporation of fluorine into the benzisoxazole scaffold, as exemplified by risperidone, is a powerful strategy for enhancing biological activity, particularly for targets in the central nervous system. Fluorination can significantly increase binding affinity for key receptors like the dopamine D2 and serotonin 5-HT2A receptors, leading to more potent and effective therapeutic agents. While direct comparative data for a non-fluorinated risperidone analog is elusive, the wealth of literature on fluorination in medicinal chemistry strongly supports its beneficial role in optimizing the pharmacodynamic and pharmacokinetic properties of benzisoxazole derivatives. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel fluorinated and non-fluorinated benzisoxazoles, enabling further exploration of this important chemical space.

References

  • [Reference for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride]
  • [Reference for the synthesis of risperidone]
  • PubChem. Risperidone. National Center for Biotechnology Information. [Link]

  • [Reference for the role of fluorine in medicinal chemistry]
  • [Reference for D2 receptor signaling]
  • [Reference for 5-HT2A receptor signaling]
  • [Reference for radioligand binding assay protocols]
  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Laduron, P. M. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 302–312.
  • [Reference for the synthesis of non-fluorin
  • [Reference for general benzisoxazole biological activity]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Benzisoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the benzisoxazole scaffold represents a "privileged structure," a versatile molecular framework that has yielded potent and selective inhibitors for a wide range of enzyme targets.[1][2] From acetylcholinesterase in neurodegenerative diseases to kinases in oncology, the unique electronic and structural properties of benzisoxazole derivatives make them a cornerstone of modern medicinal chemistry.[1][2][3] However, potency without selectivity is a hollow victory. The clinical viability of any enzyme inhibitor hinges on its ability to preferentially interact with its intended target, minimizing off-target effects that can lead to toxicity and unforeseen side effects.

This guide provides an in-depth, technically-focused comparison of methodologies to rigorously assess the selectivity of benzisoxazole-based enzyme inhibitors. We will move beyond rudimentary IC50 values to build a comprehensive selectivity profile, integrating biochemical, cellular, and structural data to provide a holistic understanding of an inhibitor's behavior.

The Rationale for a Multi-pronged Approach to Selectivity Profiling

A single assay is insufficient to definitively characterize the selectivity of an inhibitor. A robust assessment requires a tiered approach that progressively builds a more physiologically relevant picture of the inhibitor's interactions. This guide will detail a logical workflow, explaining the causality behind each experimental choice.

G cluster_0 Phase 1: Initial Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement & Selectivity cluster_2 Phase 3: Unraveling the Structural Basis of Selectivity A Primary Target Potency (IC50/Ki) B Related Enzyme Family Panel A->B Initial Selectivity Check C Broad Kinase/Protease Panel B->C Broader Off-Target Screening D Cellular Thermal Shift Assay (CETSA) C->D Transition to Cellular Models E Cell-Based Phosphorylation/Activity Assays D->E Confirming On-Target Activity in a Native Environment F X-ray Crystallography E->F Rationalizing Cellular Data G Molecular Docking & Dynamics F->G Informing Further Design & Optimization

Caption: A tiered workflow for assessing inhibitor selectivity.

Phase 1: Foundational Biochemical Selectivity Profiling

The initial phase of selectivity assessment focuses on in vitro biochemical assays to determine the inhibitor's potency against the primary target and a panel of related and unrelated enzymes.

Experimental Protocol 1: Determination of IC50 and Ki Values

The first step is to accurately determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for the primary enzyme target. The Ki value is a more fundamental measure of inhibitor potency as it is independent of enzyme and substrate concentrations.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the benzisoxazole inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a range of serial dilutions of the inhibitor.

    • Prepare the purified target enzyme at a concentration appropriate for the assay.

    • Prepare the enzyme's substrate at various concentrations, typically bracketing the Michaelis-Menten constant (Km).

    • Prepare an assay buffer that maintains optimal pH and ionic strength for the enzyme.

  • Assay Execution:

    • In a microplate, add the enzyme, inhibitor (or vehicle control), and buffer.

    • Incubate for a predetermined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Determine the mode of inhibition (e.g., competitive, non-competitive) and the Ki value using Lineweaver-Burk or Dixon plots.

Comparative Analysis: Profiling Against Related and Diverse Enzymes

True selectivity is demonstrated by a significant potency difference between the intended target and other enzymes. It is crucial to profile the benzisoxazole inhibitor against a panel of enzymes, including closely related family members and a broader selection of unrelated enzymes.

Case Study: Selectivity of a Benzisoxazole-Based Acetylcholinesterase (AChE) Inhibitor

A series of N-benzylpiperidine benzisoxazoles were developed as potent and selective inhibitors of AChE.[4] The selectivity was assessed by comparing the IC50 values against both AChE and the closely related enzyme, butyrylcholinesterase (BChE).

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity (BChE/AChE)
1g 3>10,000>3333
1j 0.8>10,000>12,500

Data adapted from Villalobos et al., J. Med. Chem. 1994.[4]

This data clearly demonstrates the high selectivity of these benzisoxazole derivatives for AChE over BChE, with selectivity ratios exceeding three orders of magnitude.[4]

Phase 2: Validating Selectivity in a Cellular Context

Biochemical assays, while essential, are performed in a simplified, artificial environment. Cellular assays are a critical next step to confirm that the inhibitor can reach its target in a complex cellular milieu and exert a selective effect.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the engagement of an inhibitor with its target protein in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express the target enzyme.

    • Treat the cells with the benzisoxazole inhibitor at various concentrations or a vehicle control.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction (containing undenatured protein) from the aggregated, denatured protein by centrifugation.

    • Quantify the amount of soluble target protein in each sample using a method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with inhibitor B Apply heat gradient A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Elucidating the Structural Basis of Selectivity

Understanding why a benzisoxazole inhibitor is selective for its target is crucial for rational drug design and lead optimization. This is where structural biology and computational modeling provide invaluable insights.

The Power of X-ray Crystallography

Obtaining a high-resolution crystal structure of the benzisoxazole inhibitor bound to the active site of its target enzyme is the gold standard for understanding the molecular interactions that drive potency and selectivity.[5]

Key Insights from Structural Studies:

  • Binding Mode: Visualizing how the inhibitor orients itself within the active site.

  • Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and amino acid residues.

  • Conformational Changes: Observing any changes in the enzyme's conformation upon inhibitor binding.

By comparing the active sites of the target enzyme and closely related off-target enzymes, researchers can identify subtle differences that can be exploited to enhance selectivity.

Molecular Docking and Dynamics Simulations

In the absence of a crystal structure, or to supplement it, computational methods like molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding of benzisoxazole inhibitors.[6][7][8][9]

  • Molecular Docking: Predicts the preferred binding orientation of an inhibitor within the enzyme's active site and estimates the binding affinity.[6][7][9]

  • Molecular Dynamics Simulations: Simulate the dynamic behavior of the inhibitor-enzyme complex over time, providing insights into the stability of the binding interactions.

Example: Molecular Docking of Benzisoxazole Derivatives

Molecular docking studies of 1,2-benzisoxazole derivatives targeting the nicotinic acetylcholine receptor and COX-2 have been used to predict binding interactions and correlate them with analgesic and anti-inflammatory activities.[6] These studies can reveal which parts of the benzisoxazole scaffold are critical for binding and where modifications can be made to improve selectivity.

G cluster_0 Structural Basis of Selectivity Inhibitor Benzisoxazole Inhibitor Target Target Enzyme Active Site Inhibitor->Target Favorable Interactions (High Affinity) OffTarget Off-Target Enzyme Active Site Inhibitor->OffTarget Unfavorable Interactions (Low Affinity)

Caption: Exploiting differences in active site topology to achieve selectivity.

Conclusion: A Holistic and Iterative Approach

Assessing the selectivity of benzisoxazole-based enzyme inhibitors is not a linear process but rather an iterative cycle of design, synthesis, and testing. The comprehensive approach outlined in this guide, which integrates biochemical, cellular, and structural data, provides a robust framework for making informed decisions in drug discovery. By understanding not only if an inhibitor is selective, but also why, researchers can rationally design the next generation of benzisoxazole derivatives with enhanced potency, improved selectivity, and a greater potential for clinical success.

References

  • Gundla, R., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1437-1455. Available from: [Link]

  • Kumar, S. S., et al. (2017). IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Current Pharmaceutical Research, 9(4), 45-50. Available from: [Link]

  • Alagoz, M. A., et al. (2025). Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. Chemistry & Biodiversity. Available from: [Link]

  • Narasimhan, B., et al. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 780-788. Available from: [Link]

  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of medicinal chemistry, 37(17), 2721–2734. Available from: [Link]

  • Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Research Square. Available from: [Link]

  • Wang, Y., et al. (2020). Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension. Acta pharmaceutica Sinica. B, 10(12), 2339–2347. Available from: [Link]

  • Günther, S., et al. (2021). X-ray screening identifies active site and allosteric inhibitors of SARS-CoV-2 main protease. Science, 372(6542), 642-646. Available from: [Link]

  • Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Journal of biomolecular structure & dynamics, 39(12), 4349–4364. Available from: [Link]

  • Cote, R. H. (2005). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Investigative ophthalmology & visual science, 46(9), 3069–3076. Available from: [Link]

  • Lecoutey, C., et al. (2018). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific reports, 8(1), 10839. Available from: [Link]

  • Li, Y., et al. (2024). X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model. Journal of medicinal chemistry, 67(11), 8730–8756. Available from: [Link]

  • Wang, Z., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in pharmacology, 15, 1421375. Available from: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. Available from: [Link]

  • Leonardi, A., et al. (2019). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International journal of molecular sciences, 22(1), 152. Available from: [Link]

  • Al-Hussaini, K., et al. (2023). Identifying Phosphodiesterase-5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders. Pharmaceuticals, 16(11), 1604. Available from: [Link]

  • Choe, Y., et al. (2008). Potency and selectivity of P2/P3-modified inhibitors of cysteine proteases from trypanosomes. Bioorganic & medicinal chemistry letters, 18(2), 624–628. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Referencing of Spectral Data for 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural verification and purity assessment of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid. In the landscape of drug discovery and development, unambiguous characterization of a molecule is non-negotiable. This document moves beyond a simple recitation of data, offering an in-depth, logical workflow for cross-referencing spectral data from multiple analytical techniques. We will explore the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, not as isolated data points, but as an interconnected web of evidence that, when woven together, provides a high-fidelity confirmation of molecular identity and integrity.

The Imperative of Multi-Technique Spectral Analysis

Physicochemical & Structural Overview

A foundational understanding of the target molecule's basic properties is the first step in any analytical endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 34173-06-3[1]
Molecular Formula C₉H₇NO₄-
Molecular Weight 193.16 g/mol -
Appearance Off-white powder[2]

To facilitate a detailed discussion of the spectral data, the structure of this compound is presented below with a numbering system that will be used for spectral assignments.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The Causality Behind ¹H NMR Analysis

¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. This allows us to map the proton framework of the molecule. For our target compound, we expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid side chain, and the exchangeable protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and phenolic groups while also allowing for the observation of exchangeable -OH and -COOH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic region.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Cross-Referencing

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons. The interpretation below is based on established chemical shift principles and data from related structures.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Cross-Referencing Notes
~12.5 - 13.5broad singlet1H-COOHCarboxylic acid protons are highly deshielded and appear far downfield. The broadness is due to hydrogen bonding and chemical exchange.
~9.5 - 10.5broad singlet1HAr-OHPhenolic protons also appear downfield and are often broad. Its presence is a key differentiator from the non-hydroxylated analog.
~7.5 - 7.7doublet1HAr-H (C4-H)The aromatic region is complex. This proton is adjacent to the electron-withdrawing isoxazole ring and is expected to be downfield.
~7.0 - 7.2singlet or narrow doublet1HAr-H (C7-H)This proton is ortho to the hydroxyl group.
~6.8 - 7.0doublet of doublets1HAr-H (C5-H)This proton is ortho and meta to other ring substituents, leading to more complex splitting.
~3.9 - 4.1singlet2H-CH₂-These methylene protons are adjacent to both the aromatic system and the carbonyl group, placing them in this region. A singlet is expected as there are no adjacent protons.

Comparative Insights:

  • Solvent Impurities: A common residual peak in DMSO-d₆ appears around 2.50 ppm (for DMSO-d₅) and a broad water peak around 3.33 ppm.[3] These should not be confused with sample signals.

  • Comparison to 2-(1,2-Benzisoxazol-3-yl)acetic acid: The non-hydroxylated analog would lack the phenolic -OH signal (~9.5-10.5 ppm).[4][5] Furthermore, the chemical shifts and splitting patterns of the aromatic protons would differ due to the absence of the electron-donating hydroxyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The Power of ¹³C NMR for Skeleton Mapping

While ¹H NMR maps the proton framework, ¹³C NMR reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its hybridization and electronic environment. This technique is invaluable for confirming the number of carbon atoms and identifying key functional groups like carbonyls.

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

  • Data Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon. This simplifies the spectrum and improves the signal-to-noise ratio.

Data Interpretation and Cross-Referencing

The molecule has 9 unique carbon atoms, and we expect to see 9 distinct signals in the ¹³C NMR spectrum.

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Cross-Referencing Notes
~170 - 175C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. This is a key confirmation of the acetic acid moiety.[6]
~160 - 165C-O (Phenolic)The aromatic carbon directly attached to the hydroxyl group is shifted downfield due to the electronegativity of oxygen.
~155 - 160C=N (Isoxazole)The carbon atom of the C=N bond within the isoxazole ring.
~110 - 150Aromatic & Isoxazole CarbonsThe remaining six aromatic and isoxazole carbons will appear in this region. Their specific shifts are influenced by their position relative to the substituents.
~30 - 35-CH₂-The aliphatic methylene carbon appears in the upfield region of the spectrum.

Comparative Insights:

  • Confirmation of Carbon Count: The presence of exactly 9 signals (barring any accidental equivalence) provides strong evidence for the correct molecular formula.

  • Solvent Peaks: The carbon signals from DMSO-d₆ appear as a multiplet around 39.5 ppm.[3] It is crucial to distinguish this from the sample's -CH₂- signal.

Mass Spectrometry (MS)

The Role of MS in Molecular Weight Determination

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can obtain the exact molecular weight. High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of confidence.

Standard Experimental Protocol for MS
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is an excellent "soft" ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high resolution needed for accurate mass determination.

Data Interpretation and Cross-Referencing

Table 4: Expected Mass Spectrometry Data (ESI)

IonCalculated m/zObserved m/zRationale and Cross-Referencing Notes
[M+H]⁺ 194.0448~194.04In positive ion mode, the molecule is expected to gain a proton. This is often the base peak.
[M-H]⁻ 192.0291~192.03In negative ion mode, the acidic protons (carboxylic and phenolic) can be easily lost.
[M+Na]⁺ 216.0267~216.03Adducts with sodium are very common in ESI-MS and serve as another confirmation of the molecular weight.

Comparative Insights:

  • High-Resolution Data: Obtaining a mass accurate to four decimal places allows for the unambiguous determination of the elemental composition (C₉H₇NO₄), ruling out other potential formulas with the same nominal mass.

  • Fragmentation: While ESI is soft, some fragmentation may occur. Observing fragments corresponding to the loss of CO₂ (-44 Da) or H₂O (-18 Da) can provide additional structural clues.

Infrared (IR) Spectroscopy

IR Spectroscopy for Functional Group Identification

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers). It is a rapid and powerful tool for confirming the presence of key functional groups.

Standard Experimental Protocol for IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is the most straightforward. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation and Cross-Referencing

Table 5: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Cross-Referencing Notes
3200 - 3600 (broad)O-H stretchPhenolic -OHThe broadness is due to hydrogen bonding. Its presence is a key feature.
2500 - 3300 (very broad)O-H stretchCarboxylic Acid -OHThis very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[7]
~1700 - 1725C=O stretchCarboxylic Acid C=OA strong, sharp absorption in this region is definitive for the carbonyl group.
~1600, ~1450C=C stretchAromatic RingThese absorptions confirm the presence of the benzene ring.
~1200 - 1300C-O stretchAcid and PhenolThese stretches provide further evidence for the hydroxyl and carboxylic acid groups.

Comparative Insights:

  • Complementary Data: IR spectroscopy provides direct, orthogonal confirmation of the functional groups identified by NMR and MS. The presence of the broad O-H and sharp C=O stretches is a classic signature for a carboxylic acid.

Integrated Workflow for Structural Verification

spectral_workflow cluster_acquisition PART 1: Data Acquisition cluster_analysis PART 2: Data Interpretation & Cross-Referencing start Sample of this compound nmr_h ¹H NMR (Proton Framework) start->nmr_h nmr_c ¹³C NMR (Carbon Skeleton) start->nmr_c ms HRMS (Molecular Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir interpretation Individual Spectrum Analysis - Assign Signals - Identify Impurities nmr_h->interpretation nmr_c->interpretation ms->interpretation ir->interpretation cross_ref Integrated Cross-Referencing - Does ¹H integration match MS formula? - Do IR groups match NMR signals? - Is the carbon count correct? interpretation->cross_ref conclusion Final Conclusion cross_ref->conclusion pass Structure Confirmed Purity Assessed conclusion->pass All Data Consistent fail Inconsistent Data (Further Investigation Required) conclusion->fail Discrepancies Found

Caption: Integrated workflow for spectral data cross-referencing.

This systematic process ensures that each piece of data corroborates the others. For example, the molecular formula determined by HRMS must be consistent with the number of protons integrated in the ¹H NMR and the number of signals in the ¹³C NMR. The functional groups identified by IR must correspond to the chemical shifts observed in the NMR spectra (e.g., a C=O stretch in the IR corresponds to a ~170 ppm signal in the ¹³C NMR). It is this web of interlocking evidence that provides the authoritative grounding for structural confirmation.

References

  • The Royal Society of Chemistry. Supporting Information. RSC Publishing. [Link]

  • The Royal Society of Chemistry. Supplementary Information. RSC Publishing. [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Publishing. [Link]

  • HRD Pharm. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. HRD Pharm. [Link]

  • Priya, D. et al. (2016). Synthesis and Characterization of Antimicrobial Activity of Novel Thiazolidinone Derivatives of 1,2-Benzisoxazole. International Journal of ChemTech Research, 9(7), 652-659. [Link]

  • NIST. Benzoic acid, 2-hydroxy-, phenylmethyl ester. NIST WebBook. [Link]

  • National Institutes of Health. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. NIH. [Link]

  • PubChem. 2-(1,2-Benzoxazol-3-yl)acetic acid. PubChem. [Link]

  • NIST. Benzoic acid, 2-hydroxy-, 1-methylethyl ester. NIST WebBook. [Link]

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. ResearchGate. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. ijirset. [Link]

  • NIST. Acetic acid, (2-benzothiazolyloxy)-. NIST WebBook. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • NIST. Acetic acid. NIST WebBook. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adhere to the precautionary principle, treating it as hazardous waste to ensure the highest level of safety.

This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards. It is designed to be a self-validating system, guiding you through a logical workflow that prioritizes safety and compliance at every step.

PART 1: Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and to work in a controlled environment. The structural components of this compound, including the benzisoxazole ring and the acetic acid side chain, suggest that it should be handled with care to avoid skin and eye irritation, as well as potential respiratory effects if it is in a powdered form.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of solutions or contact with airborne particles.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact with the compound.[3][4]
Body Protection A lab coat or other protective clothing.Shields skin from accidental spills and contamination.[4]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood. A dust respirator may be necessary if handling a solid form where dust generation is possible.Avoids the inhalation of potentially harmful dust or aerosols.[3][4]

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

PART 2: Step-by-Step Disposal Procedure

The guiding principle for the disposal of any novel or uncharacterized research chemical is to treat it as hazardous waste.[5][6] Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins.[3]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound must be considered hazardous waste. This includes:

    • Pure compound

    • Reaction mixtures containing the compound

    • Contaminated labware (e.g., pipettes, vials, weighing paper)

    • Used PPE (e.g., gloves, absorbent pads)

  • It is critical to segregate this waste stream from others.[5][7] Do not mix with incompatible waste types unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[5] Keep solid and liquid waste in separate containers.[5][7]

2. Waste Collection and Containment:

  • Liquid Waste: Collect liquid waste containing the compound in a dedicated, leak-proof, and chemically resistant container with a secure screw-top cap.[5] The original product container, if empty, can be a suitable choice for accumulating similar waste.[8]

  • Solid Waste: Collect solid waste, such as contaminated gloves, absorbent materials, and weighing papers, in a separate, clearly labeled, and sealable container or a designated hazardous waste bag.[5]

  • Avoid overfilling waste containers. It is recommended to fill containers to no more than 80% of their capacity to prevent spills.

3. Labeling:

  • Proper labeling is a critical component of safe waste management. All waste containers must be clearly and accurately labeled.[9] The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • Any known or suspected hazards (e.g., "Irritant," "Handle with Caution")

    • The date on which the first waste was added to the container.

4. Storage:

  • Store sealed waste containers in a designated and secure satellite accumulation area (SAA).[5][9]

  • This area should be well-ventilated, cool, and away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[4][10]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[9]

  • Follow all institutional procedures for documentation and hand-off. The final disposal of the chemical waste must be conducted by a licensed and certified hazardous waste disposal company at an approved waste disposal plant.[1][4][10][11][12][13]

PART 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.[8]

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the affected area and alert your supervisor and the EHS department.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors or dust.[4]

  • Containment:

    • For dry spills, carefully sweep or scoop the material, avoiding the generation of dust.[4] If necessary, moisten the material slightly with water to prevent it from becoming airborne.[3]

    • For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[5]

  • Cleanup and Decontamination:

    • Wearing the appropriate PPE, collect all contaminated materials, including cleaning supplies and used PPE, and place them into a sealed container for disposal as hazardous waste.[3][5]

    • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

PART 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Storage & Final Disposal start Waste Generation: This compound and contaminated materials ppe Don Appropriate PPE (See Table 1) start->ppe 1. Safety First assessment Treat as Hazardous Waste (Precautionary Principle) ppe->assessment 2. Hazard Assessment segregate Segregate Waste: Solid vs. Liquid Keep separate from other waste streams assessment->segregate 3. Begin Disposal Protocol contain Use Compatible, Sealed Containers segregate->contain labeling Label Clearly: 'Hazardous Waste' Full Chemical Name & Date contain->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage 4. Prepare for Pickup contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs professional_disposal Final Disposal by Licensed Professionals contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU. Indiana University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Find Community Recycling Centres and Household Chemical CleanOut events. EPA. [Link]

Sources

Comprehensive Safety and Handling Guide for 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid. The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the well-being of all laboratory personnel.

Introduction and Hazard Analysis

Given its acetic acid moiety, it is prudent to treat this compound as corrosive, capable of causing burns to the skin and eyes.[4][5][6][7] Organic molecules of this nature can also be combustible and may produce hazardous combustion byproducts such as nitrogen oxides and carbon monoxide.[1] Therefore, a cautious and well-documented approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves[8][9]Chemical-resistant lab coatN95 respirator if not in a fume hood[8][9]
Solution Preparation Chemical splash goggles and face shield[10]Double-gloving with nitrile or neoprene gloves[8][10]Chemical-resistant apron over lab coat[8][10]Required if not in a fume hood[11]
Reaction in Progress Chemical splash gogglesNitrile or neoprene gloves[9]Chemical-resistant lab coatWork should be conducted in a fume hood[8][10]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber gloves[9]Chemical-resistant suit or apron[9][12]Full-face respirator with acid gas cartridges[9][12]
A Note on Glove Selection:

Always inspect gloves for signs of degradation or perforation before use. When working with solutions, consider the solvent's compatibility with the glove material. For prolonged operations, double-gloving is recommended to provide an additional layer of protection.[8][10]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10][13]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][10]

Procedural Workflow for Safe Handling

The following diagram illustrates the recommended workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_verify Verify Fume Hood Functionality prep_start->prep_verify prep_gather Gather All Necessary Materials prep_verify->prep_gather handle_weigh Weigh Compound in Fume Hood prep_gather->handle_weigh Proceed to Handling handle_dissolve Slowly Add to Solvent handle_weigh->handle_dissolve handle_reaction Conduct Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Small Spills (<1 g or <100 mL of dilute solution):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[13]

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.[14]

    • Clean the spill area with soap and water.[5]

  • Large Spills:

    • Evacuate the immediate area.

    • If it is safe to do so, contain the spill to a smaller area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][15] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unreacted compound and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled hazardous waste container.[8][14]

  • Liquid Waste:

    • Concentrated Solutions: Collect in a dedicated, sealed, and properly labeled hazardous waste container.[14][16]

    • Dilute Aqueous Solutions: Depending on local regulations, it may be permissible to neutralize dilute acidic waste with a weak base like sodium bicarbonate to a pH between 6 and 8 before drain disposal.[5][8][14] Always add the base slowly to the acid solution to control the reaction. Consult your institution's EHS for specific guidance.

  • Incompatible Wastes: Do not mix waste containing this compound with strong oxidizing agents or strong bases unless the compatibility has been confirmed.[13]

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14][15] Keep the container tightly closed.

References

  • Benchchem. Essential Safety and Handling Guide for Acidic Compounds in Research.
  • Blog. (2025, September 18). What are the safety precautions when handling acids?.
  • Lab Alley. How to Dispose of Acetic Acid.
  • Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?.
  • SAFETY D
  • Benchchem. (2024, November 26).
  • Benchchem.
  • Benchchem.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Glacial Acetic Acid. (n.d.).
  • Sigma-Aldrich. (2025, September 13).
  • Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube.
  • ChemicalBook. This compound.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET: 2-(1,2-Benzisoxazol-3-yl)acetic acid.
  • Carl ROTH. (n.d.).
  • BLDpharm. 34173-06-3|this compound.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,2-Benzisoxazol-3(2H)-one, 5-(trifluoromethyl)-.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET: 2-(1,2-Benzisoxazol-3-yl)acetic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.